BMSpep-57 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYRZSAMTCOQ-IKIWNWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H127ClN24O19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1904.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery of Macrocyclic Peptide PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with monoclonal antibodies targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis achieving unprecedented clinical success. However, these large-molecule therapeutics are not without their limitations, including high production costs and potential for immunogenicity. This has spurred the development of small-molecule and peptide-based inhibitors as a promising alternative. Among these, macrocyclic peptides have emerged as a particularly compelling class of therapeutics, offering a unique combination of antibody-like affinity and specificity with small-molecule-like manufacturing and pharmacokinetic advantages.
This technical guide provides an in-depth overview of the discovery and development of macrocyclic peptide inhibitors of PD-L1. It details the core scientific principles, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in this cutting-edge area of drug discovery.
The PD-1/PD-L1 Signaling Axis: A Key Regulator of Immune Evasion in Cancer
The interaction between PD-1, a receptor expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells, plays a crucial role in immune evasion.[1][2] This binding event transmits an inhibitory signal into the T cell, leading to T cell exhaustion and apoptosis, thereby allowing the tumor to escape immune surveillance.[2][3] The primary goal of PD-L1 inhibitors is to block this interaction, thereby restoring T cell activity and enabling the immune system to recognize and eliminate cancer cells.
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of macrocyclic peptide inhibitors.
The Rise of Macrocyclic Peptides: Bridging the Gap Between Antibodies and Small Molecules
Macrocyclic peptides represent a novel class of therapeutics that combine the high affinity and specificity of monoclonal antibodies with the favorable pharmacokinetic and manufacturing profiles of small molecules.[3] Cyclization of linear peptides has been shown to improve their biological activity and stability. This structural constraint often leads to a pre-organized conformation that is optimal for binding to the target protein, resulting in enhanced potency. Furthermore, macrocyclization can protect the peptide backbone from proteolytic degradation, thereby increasing its serum half-life.
Quantitative Data Summary of Key Macrocyclic Peptide PD-L1 Inhibitors
The following tables summarize the binding affinities and cellular activities of several notable macrocyclic peptide PD-L1 inhibitors.
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Kd (µM) | Reference |
| BMS-57 | PD-L1 | HTRF | 9 | - | < 0.1 | |
| BMS-71 | PD-L1 | HTRF | 7 | - | < 0.1 | |
| BMS-99 | PD-L1 | HTRF | 153 | - | - | |
| JMPDP-027 | PD-1/PD-L1 Interaction | Cell-based Luciferase Reporter Assay | - | 5.9 | - | |
| Cyclic Peptide C7 | PD-1/PD-L1 Interaction | ELISA | - | - | - | |
| Cyclic Peptide C12 | PD-1/PD-L1 Interaction | ELISA | - | - | - | |
| Geldanamycin | PD-1/PD-L1 Interaction | - | ~25,000 | - | - | |
| Rifabutin | PD-1/PD-L1 Interaction | - | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols for the Discovery and Characterization of Macrocyclic Peptide PD-L1 Inhibitors
The development of potent and selective macrocyclic peptide PD-L1 inhibitors relies on a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Library Screening and Hit Identification
A common starting point for the discovery of novel peptide inhibitors is the screening of large peptide libraries, often using techniques like phage display.
Caption: A typical workflow for identifying PD-L1 binding peptides using phage display.
Protocol: Phage Display Screening
-
Immobilization of Target: Coat streptavidin-coated microtiter plates with biotinylated recombinant human PD-L1 protein.
-
Panning: Incubate the phage-displayed peptide library with the immobilized PD-L1 to allow for binding.
-
Washing: Vigorously wash the plates to remove non-specifically bound phage particles.
-
Elution: Elute the specifically bound phage using a low pH buffer or a competitive ligand.
-
Amplification: Infect E. coli with the eluted phage to amplify the population of binding phages.
-
Iterative Cycles: Repeat the panning, washing, elution, and amplification steps for several rounds to enrich for high-affinity binders.
-
Hit Identification: Isolate individual phage clones, sequence the corresponding peptide-encoding DNA, and synthesize the identified peptides for further characterization.
In Vitro Binding and Affinity Determination
Once initial hits are identified, their binding affinity and kinetics are quantified using various biophysical techniques.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with recombinant human PD-L1 protein and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Peptide Incubation: Add serial dilutions of the macrocyclic peptide inhibitors to the wells and incubate.
-
Biotinylated PD-1 Addition: Add biotinylated recombinant human PD-1 protein to the wells and incubate. This step competes with the peptide for binding to PD-L1.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: Measure the absorbance at a specific wavelength and calculate the IC50 value, which represents the concentration of the peptide required to inhibit the PD-1/PD-L1 interaction by 50%.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PD-L1 protein, a fluorescent dye (e.g., SYPRO Orange), and the macrocyclic peptide inhibitor in a suitable buffer.
-
Thermal Denaturation: Subject the mixture to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.
-
Melting Temperature (Tm) Determination: The midpoint of the unfolding transition is the melting temperature (Tm). A significant increase in the Tm in the presence of the peptide indicates stabilization of the protein upon binding.
Cellular Assays for Functional Characterization
To assess the biological activity of the inhibitors in a more physiologically relevant context, cell-based assays are employed.
Protocol: PD-1/PD-L1 Blockade Bioassay
-
Cell Lines: Utilize two engineered cell lines:
-
PD-L1+ "Antigen Presenting Cells" (APCs): A cell line (e.g., CHO) engineered to express both PD-L1 and a T-cell receptor (TCR) ligand.
-
PD-1+ "T-effector Cells": A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).
-
-
Co-culture: Co-culture the two cell lines in the presence of varying concentrations of the macrocyclic peptide inhibitor.
-
T-cell Activation: In the absence of an inhibitor, the PD-1/PD-L1 interaction will suppress TCR signaling and thus luciferase expression. The inhibitor will block this interaction, leading to T-cell activation and luciferase production.
-
Luminescence Measurement: Measure the luciferase activity to quantify the extent of T-cell activation.
-
EC50 Determination: Calculate the EC50 value, which represents the concentration of the inhibitor that induces a half-maximal response.
In Vivo Efficacy Studies
The anti-tumor activity of lead compounds is evaluated in animal models.
Protocol: Syngeneic Mouse Tumor Model
-
Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., Balb/c).
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the macrocyclic peptide inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals throughout the study.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and cytokine production (e.g., IFN-γ) to confirm the mechanism of action.
Conclusion
The discovery of macrocyclic peptide PD-L1 inhibitors represents a significant advancement in the field of immuno-oncology. These molecules hold the potential to overcome some of the limitations of monoclonal antibodies, offering a new therapeutic modality for a wide range of cancers. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers working to advance this exciting class of therapeutics from the laboratory to the clinic. The continued exploration of macrocyclic peptide chemistry, coupled with innovative screening and characterization strategies, will undoubtedly lead to the development of the next generation of highly effective and accessible cancer immunotherapies.
References
Unveiling the Mechanism of Action of BMSpep-57 (hydrochloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMSpep-57 (hydrochloride) is a potent, macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides an in-depth overview of the mechanism of action of BMSpep-57, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated signaling pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of the PD-1/PD-L1 Axis
BMSpep-57 functions as a competitive antagonist at the PD-1/PD-L1 interface. By binding directly to PD-L1, BMSpep-57 sterically hinders the interaction between PD-1 on activated T cells and PD-L1 on tumor cells or antigen-presenting cells (APCs). This blockade disrupts the co-inhibitory signal that would otherwise lead to T cell exhaustion and apoptosis, thereby restoring and enhancing anti-tumor immune responses.
The primary molecular target of BMSpep-57 is the cell surface protein PD-L1. The binding of BMSpep-57 to PD-L1 prevents its engagement with the PD-1 receptor on T cells. This disruption of the PD-1/PD-L1 signaling cascade leads to the reactivation of tumor-infiltrating T lymphocytes, characterized by increased proliferation and cytokine production, notably Interleukin-2 (IL-2), a key cytokine for T cell proliferation and activation.
Quantitative Analysis of BMSpep-57 Activity
The efficacy of BMSpep-57 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Binding Affinity and Inhibitory Concentration of BMSpep-57
| Parameter | Value | Assay Method | Reference |
| IC50 | 7.68 nM | Competitive ELISA | [1] |
| Kd | 19 nM | Microscale Thermophoresis (MST) | [1] |
| Kd | 19.88 nM | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Functional Activity of BMSpep-57 in a Cellular Context
| Functional Readout | Effective Concentrations | Cell System | Reference |
| Increased IL-2 Production | 500 nM and 1 µM | SEB-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Inhibition of PD-1/PD-L1 Binding | Up to 98.1% at 300 nM | In vitro binding assay |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize BMSpep-57, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of BMSpep-57.
Competitive PD-1/PD-L1 Binding ELISA
This assay is designed to measure the ability of BMSpep-57 to inhibit the binding of PD-1 to PD-L1 in a competitive format.
Materials:
-
High-binding 96-well microplate
-
Recombinant human PD-L1 protein
-
Biotinylated recombinant human PD-1 protein
-
BMSpep-57 (hydrochloride)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Protocol:
-
Coating: Coat the wells of a 96-well microplate with recombinant human PD-L1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound PD-L1.
-
Blocking: Block the wells with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add serial dilutions of BMSpep-57 to the wells, followed by a constant concentration of biotinylated human PD-1 (e.g., 0.1-0.5 µg/mL). Incubate for 1-2 hours at room temperature. Include wells with no inhibitor (maximum binding) and wells with no PD-1 (background).
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of BMSpep-57 and determine the IC50 value by fitting the data to a dose-response curve.
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity (Kd) of BMSpep-57 to PD-L1 in solution.
Materials:
-
Recombinant human PD-L1 protein (fluorescently labeled or with a His-tag for labeling)
-
BMSpep-57 (hydrochloride)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Labeling: Label the recombinant human PD-L1 protein with a fluorescent dye according to the manufacturer's instructions. If using a His-tagged protein, a fluorescently labeled anti-His antibody or a fluorescent dye with a His-tag affinity can be used.
-
Sample Preparation: Prepare a constant concentration of labeled PD-L1 (in the low nM range) in MST buffer.
-
Serial Dilution: Prepare a serial dilution of BMSpep-57 in MST buffer.
-
Incubation: Mix the labeled PD-L1 with each dilution of BMSpep-57 and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument applies a temperature gradient and measures the change in fluorescence as molecules move along this gradient.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the inhibitor concentration. The Kd value is determined by fitting the data to a binding curve.
Surface Plasmon Resonance (SPR)
SPR is another biophysical technique used to measure the binding kinetics and affinity (Kd) of BMSpep-57 to PD-L1.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human PD-L1-Fc fusion protein
-
BMSpep-57 (hydrochloride)
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit for ligand immobilization
Protocol:
-
Ligand Immobilization: Immobilize the recombinant human PD-L1-Fc protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of BMSpep-57 in the SPR running buffer.
-
Binding Analysis: Inject the different concentrations of BMSpep-57 over the sensor chip surface at a constant flow rate. The association of BMSpep-57 to the immobilized PD-L1 is monitored in real-time.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the ligand surface.
-
Data Analysis: The sensorgram data (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
IL-2 Production Assay in SEB-Stimulated PBMCs
This cell-based functional assay measures the ability of BMSpep-57 to enhance T cell activation by quantifying the production of IL-2.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Staphylococcal enterotoxin B (SEB)
-
BMSpep-57 (hydrochloride)
-
Human IL-2 ELISA kit
Protocol:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well cell culture plate at a density of 1-2 x 105 cells per well in complete RPMI medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of BMSpep-57 for a short period (e.g., 1 hour). Include a vehicle control.
-
Stimulation: Stimulate the cells with a sub-optimal concentration of SEB (e.g., 10-100 ng/mL). Include unstimulated and SEB-only stimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-2 produced in the presence of BMSpep-57 to the SEB-only control to determine the fold-increase in IL-2 production.
Conclusion
BMSpep-57 (hydrochloride) is a well-characterized macrocyclic peptide that potently and competitively inhibits the PD-1/PD-L1 interaction. Its mechanism of action, involving the direct binding to PD-L1 and subsequent restoration of T cell function, is supported by robust biochemical and cellular data. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar immune checkpoint inhibitors.
References
The Structure-Activity Relationship of BMSpep-57: A Technical Guide to a Potent Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMSpep-57, a macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for researchers in the field of cancer immunotherapy.
Core Concepts: Targeting the PD-1/PD-L1 Immune Checkpoint
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint. This interaction delivers an inhibitory signal to the T cell, leading to immune evasion by the tumor. BMSpep-57 is a competitive inhibitor of this interaction, binding directly to PD-L1 to block its association with PD-1 and subsequently restore T cell-mediated anti-tumor immunity.[1] This guide delves into the molecular intricacies that govern the inhibitory activity of BMSpep-57 and its analogs.
Structure-Activity Relationship of BMS Macrocyclic Peptides
The inhibitory potency of BMSpep-57 and related macrocyclic peptides is highly dependent on their specific amino acid sequence and macrocyclic structure. Key insights into the SAR have been derived from comparative studies of different peptide analogs developed by Bristol-Myers Squibb.
Quantitative Data Summary
The following table summarizes the in vitro activity of BMSpep-57 and related macrocyclic peptide inhibitors of the PD-1/PD-L1 interaction.
| Peptide ID | Number of Residues | HTRF IC50 (nM)[2] | Thermal Shift (ΔTm, °C) with PD-L1[2] |
| BMSpep-57 (peptide-57) | 15 | 9 | 14 |
| peptide-71 | 14 | 7 | 19 |
| peptide-99 | 13 | 153 | Not Reported |
| BMS-986189 | Not Specified | 1.03[3] | Not Reported |
Note: HTRF (Homogeneous Time-Resolved Fluorescence) is a common assay for studying protein-protein interactions. The thermal shift assay (Differential Scanning Fluorimetry) measures the change in the melting temperature of a protein upon ligand binding, with a larger shift generally indicating higher affinity.
Key Structural Determinants of Activity
Studies on BMSpep-57 and its analogs have revealed several critical structural features for potent PD-L1 inhibition:
-
Hydrophobic Interactions: The core of the peptide's interaction with PD-L1 is driven by hydrophobic residues. For instance, the replacement of key hydrophobic residues in analogs of BMSpep-57 with smaller amino acids like alanine leads to a significant decrease in inhibitory activity.[2]
-
Macrocyclic Conformation: The cyclic nature of the peptide is crucial for pre-organizing the pharmacophore into a confirmation that is favorable for binding to the relatively flat surface of PD-L1. This reduces the entropic penalty of binding.
-
N-Methylated Amino Acids: The presence of N-methylated amino acids in some macrocyclic peptide inhibitors can enhance metabolic stability and fine-tune the peptide's conformation for optimal binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship of BMSpep-57.
Competitive ELISA for PD-1/PD-L1 Inhibition
This assay quantifies the ability of a test compound to inhibit the binding of PD-1 to plate-bound PD-L1.
Materials:
-
High-bind 96-well microplate
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein (biotinylated)
-
BMSpep-57 or other test compounds
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of human PD-L1 (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Competition: Prepare serial dilutions of BMSpep-57 or test compounds in Assay Diluent. Add 50 µL of the compound dilutions to the wells. Immediately add 50 µL of biotinylated human PD-1 (at a pre-determined optimal concentration) to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of the inhibitor to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1-Fc fusion protein
-
BMSpep-57 or other test compounds
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human PD-L1-Fc over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of BMSpep-57 in Running Buffer.
-
Inject the BMSpep-57 solutions over the immobilized PD-L1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the Regeneration Solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.
Materials:
-
MST instrument (e.g., Monolith NT.115)
-
Fluorescently labeled human PD-L1 (e.g., with a RED-tris-NTA dye for His-tagged protein)
-
BMSpep-57 or other test compounds
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of fluorescently labeled PD-L1 in the Assay Buffer. In a study on BMS molecules, the concentration of labeled PD-L1 was kept constant at 60 nM.
-
Prepare a 16-point serial dilution of the unlabeled BMSpep-57 in the Assay Buffer.
-
-
Incubation:
-
Mix the labeled PD-L1 with each dilution of BMSpep-57 and incubate for a short period to allow binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an IR laser to create a temperature gradient and measures the change in fluorescence as molecules move along this gradient.
-
-
Data Analysis:
-
Plot the normalized fluorescence change against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model to determine the dissociation constant (KD).
-
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition by BMSpep-57
Caption: PD-1/PD-L1 signaling and BMSpep-57 inhibition.
Experimental Workflow for Competitive ELISA
Caption: Competitive ELISA workflow for PD-1/PD-L1 inhibition.
Logical Relationship of Structure-Activity Studies
Caption: Logical flow of structure-activity relationship studies.
References
Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of BMSpep-57 with PD-L1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of BMSpep-57, a macrocyclic peptide inhibitor, to the programmed death-ligand 1 (PD-L1). A comprehensive understanding of this interaction is critical for the development of novel cancer immunotherapies. This document provides a concise summary of quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathway and experimental workflows.
Core Data Summary
BMSpep-57 has been identified as a potent and competitive inhibitor of the PD-1/PD-L1 interaction.[1][2] The binding affinity and inhibitory concentration of BMSpep-57 for PD-L1 have been quantified using various established biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.
Table 1: Binding Affinity of BMSpep-57 to PD-L1
| Measurement Technique | Parameter | Value (nM) |
| Surface Plasmon Resonance (SPR) | KD | 19.88[1][2] |
| Microscale Thermophoresis (MST) | Kd | 19[2] |
Table 2: Inhibitory Activity of BMSpep-57 on the PD-1/PD-L1 Interaction
| Assay | Parameter | Value (nM) |
| ELISA-based Competition Assay | IC50 | 7.68 |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity between two biomolecules.
Objective: To determine the equilibrium dissociation constant (KD) of the BMSpep-57 and PD-L1 interaction.
Materials:
-
Biacore T200 or similar SPR instrument
-
Series S Sensor Chip Protein A
-
Recombinant human Fc-PD-L1
-
BMSpep-57
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffers: 10 mM Sodium Acetate pH 4.5
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the Sensor Chip Protein A with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize recombinant human Fc-PD-L1 to the activated surface by injecting a solution of the protein in immobilization buffer.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of BMSpep-57 in running buffer.
-
Inject the different concentrations of BMSpep-57 over the immobilized Fc-PD-L1 surface. Use a multi-cycle kinetic approach, with each cycle consisting of an association phase and a dissociation phase.
-
Regenerate the sensor surface between cycles using an appropriate regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Inhibition
This competitive ELISA is used to measure the ability of BMSpep-57 to inhibit the binding of PD-1 to PD-L1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMSpep-57.
Materials:
-
96-well microplate
-
Recombinant human PD-L1
-
Recombinant human PD-1-Biotin
-
BMSpep-57
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human PD-L1 overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound protein.
-
Block the remaining protein-binding sites in each well with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare a serial dilution of BMSpep-57.
-
Add the diluted BMSpep-57 to the wells, followed by the addition of a constant concentration of biotinylated human PD-1.
-
Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the BMSpep-57 concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of BMSpep-57.
References
The Role of BMSpep-57 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] As a key immune checkpoint pathway, the engagement of PD-1 on T-cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and immune evasion. By blocking this interaction, BMSpep-57 facilitates the restoration of T-cell function, a critical mechanism in cancer immunotherapy. This technical guide provides an in-depth overview of the core functions of BMSpep-57 in T-cell activation, including its binding and inhibitory characteristics, and its impact on T-cell cytokine production. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Axis
BMSpep-57 exerts its biological effect by directly binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells.[3] This blockade removes the inhibitory signal, leading to enhanced T-cell activation, proliferation, and cytokine production.
Signaling Pathway of BMSpep-57 in T-Cell Activation
The following diagram illustrates the signaling pathway initiated by T-cell receptor (TCR) engagement and the inhibitory effect of the PD-1/PD-L1 axis, which is subsequently blocked by BMSpep-57.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BMSpep-57.
Table 1: Binding Affinity and PD-1/PD-L1 Inhibition
| Parameter | Value | Assay Method | Reference |
| IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA | [1][2] |
| Kd (Binding to PD-L1) | 19 nM | MST | |
| Kd (Binding to Fc-PD-L1) | 19.88 nM | SPR | |
| Inhibition at 300 nM | Up to 98.1% | ELISA |
Table 2: Effect on T-Cell Activation
| Parameter | Concentration | Result | Cell Type | Stimulant | Assay Method | Reference |
| IL-2 Production | 1 µM | High levels of IL-2 induced | PBMCs | SEB | ELISA | |
| IL-2 Production | 500 nM | High levels of IL-2 induced | PBMCs | SEB | ELISA | |
| NFAT Activity | 1 µM & 500 nM | ~3-fold increase vs. negative control | Jurkat T-cells | - | Luminescence | |
| NFAT Activity | 250 nM & 125 nM | ~2-fold increase vs. negative control | Jurkat T-cells | - | Luminescence |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity to PD-L1
This protocol outlines the methodology to determine the binding kinetics of BMSpep-57 to human PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Human PD-L1 protein
-
Amine coupling kit
-
BMSpep-57
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface using the amine coupling kit.
-
Immobilize human PD-L1 protein on a flow cell to a target level of approximately 4500 resonance units (RU). A blank immobilized flow cell should be used as a reference.
-
-
Binding Analysis:
-
Prepare a dilution series of BMSpep-57 in running buffer.
-
Inject the different concentrations of BMSpep-57 over the immobilized PD-L1 and reference flow cells.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
PD-1/PD-L1 Inhibition ELISA
This protocol describes a competitive ELISA to measure the ability of BMSpep-57 to inhibit the interaction between PD-1 and PD-L1.
Materials:
-
96-well microplate
-
Recombinant human PD-L1
-
Recombinant human PD-1-biotin
-
BMSpep-57
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer and assay buffer
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant human PD-L1 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare a serial dilution of BMSpep-57.
-
Add the BMSpep-57 dilutions to the wells, followed immediately by the addition of a fixed concentration of biotinylated human PD-1.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate again and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each BMSpep-57 concentration and determine the IC50 value by fitting the data to a dose-response curve.
IL-2 Release Assay in SEB-Stimulated PBMCs
This assay measures the effect of BMSpep-57 on the production of IL-2 by T-cells within a population of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
Staphylococcal enterotoxin B (SEB)
-
BMSpep-57
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Plate the PBMCs in a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the PBMCs with various concentrations of BMSpep-57 for a short period.
-
Stimulate the cells with a sub-optimal concentration of SEB.
-
Include unstimulated (negative control) and SEB-only (positive control) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of IL-2 in the BMSpep-57 treated wells to the positive and negative controls.
Experimental Workflow for T-Cell Activation Assays
The following diagram outlines the general workflow for assessing the impact of BMSpep-57 on T-cell activation.
Conclusion
BMSpep-57 is a promising macrocyclic peptide that effectively enhances T-cell activation by inhibiting the PD-1/PD-L1 immune checkpoint. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this and similar immunotherapeutic agents. Future investigations should aim to broaden the understanding of BMSpep-57's effects on a wider range of T-cell functions, including the production of other key cytokines such as IFN-γ and TNF-α, and its impact on T-cell proliferation and cytotoxicity in various cancer models.
References
BMSpep-57: A Technical Overview of its Impact on Interleukin-2 Production in Peripheral Blood Mononuclear Cells
A Guide for Researchers and Drug Development Professionals
Introduction: BMSpep-57 is a potent, macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] This interaction serves as a critical immune checkpoint that downregulates T-cell activation, thereby preventing excessive immune responses and autoimmunity. In the context of oncology, cancer cells often exploit this pathway to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, BMSpep-57 restores T-cell function, leading to an enhanced anti-tumor immune response. A key indicator of this restored T-cell activity is the increased production of cytokines, including Interleukin-2 (IL-2), a crucial signaling molecule for T-cell proliferation and activation. This document provides a detailed technical guide on the effect of BMSpep-57 on IL-2 production in Peripheral Blood Mononuclear Cells (PBMCs).
Core Mechanism of Action: PD-1/PD-L1 Inhibition
BMSpep-57 competitively binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1] This blockade removes the inhibitory signal, leading to the activation of downstream signaling pathways within the T-cell that promote cell proliferation, survival, and cytokine production.
Figure 1: BMSpep-57 Signaling Pathway in T-Cell Activation.
Quantitative Analysis of IL-2 Production
Studies have demonstrated a significant, dose-dependent increase in IL-2 production by PBMCs upon treatment with BMSpep-57 in the presence of a T-cell stimulant.
| Concentration of BMSpep-57 | Fold Increase in IL-2 Production (Mean ± SD) | Statistical Significance (p-value) |
| 1 µM | ~1.5 | < 0.01 |
| 500 nM | ~1.5 | < 0.01 |
Table 1: Effect of BMSpep-57 on IL-2 Production in SEB-Stimulated PBMCs.[2]
Experimental Protocol: Measurement of IL-2 Production in PBMCs
The following protocol outlines a typical experiment to assess the effect of BMSpep-57 on IL-2 production in human PBMCs.
Figure 2: Experimental Workflow for IL-2 Production Assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
BMSpep-57
-
Staphylococcal enterotoxin B (SEB)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium.
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 105 cells per well.
-
BMSpep-57 Treatment: Add BMSpep-57 to the respective wells at final concentrations of 1 µM and 500 nM. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period of 1 hour with BMSpep-57, stimulate the cells with 1 µg/mL of SEB. Include an unstimulated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the fold change in IL-2 production in the BMSpep-57 treated groups relative to the SEB-stimulated vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Logical Relationship of Experimental Components
The experimental design is based on a logical progression to isolate the effect of BMSpep-57 on T-cell activation, as measured by IL-2 production.
Figure 3: Logical Framework of the Experimental Design.
Conclusion
BMSpep-57 effectively enhances T-cell function by inhibiting the PD-1/PD-L1 immune checkpoint. This is demonstrably measured by a significant increase in IL-2 production in stimulated PBMCs. The provided data and experimental framework offer a robust foundation for further investigation into the immunomodulatory properties of BMSpep-57 and its potential as a therapeutic agent. The detailed protocol and logical diagrams serve as a guide for researchers and drug development professionals in designing and interpreting studies related to this and similar immune-oncology compounds.
References
Preclinical Development of Second-Generation PD-L1 Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical development pipeline for second-generation peptide inhibitors targeting the Programmed Death-Ligand 1 (PD-L1). It covers the underlying biological rationale, discovery strategies, key experimental protocols for characterization, and a summary of preclinical data for emerging candidates.
Introduction: The Rationale for Second-Generation PD-L1 Peptide Inhibitors
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] By binding to the PD-1 receptor on activated T cells, PD-L1 delivers an inhibitory signal that leads to T-cell exhaustion, allowing cancer cells to proliferate unchecked.[3][4]
While monoclonal antibodies (mAbs) that block this interaction have revolutionized cancer therapy, they possess limitations, including high manufacturing costs, potential immunogenicity, and poor tumor penetration due to their large size.[5] First-generation linear peptides showed promise but were often hampered by low binding affinity and poor proteolytic stability.
Second-generation PD-L1 inhibitors, primarily macrocyclic peptides, are being developed to overcome these challenges. These smaller molecules offer the potential for enhanced tumor penetration, improved serum stability, reduced manufacturing costs, and the possibility of alternative administration routes, such as oral delivery. Strategies like macrocyclization are employed to constrain the peptide's conformation, leading to significantly improved bioactivity and stability.
The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition
The PD-1/PD-L1 pathway is a negative feedback loop that regulates T-cell activation to maintain self-tolerance and prevent excessive inflammation.
-
T-Cell Activation: T-cell activation requires two signals: the T-cell receptor (TCR) binding to an antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC) or tumor cell, and a co-stimulatory signal (e.g., CD28/B7).
-
PD-1/PD-L1 Engagement: Upon activation, T cells upregulate PD-1. Tumor cells often overexpress PD-L1. When PD-L1 on a tumor cell binds to PD-1 on a T cell, the intracellular domain of PD-1 recruits the phosphatase SHP-2.
-
T-Cell Inhibition: SHP-2 dephosphorylates and attenuates key downstream signaling molecules of the TCR and CD28 pathways. This results in the inhibition of T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic functions, a state often referred to as "T-cell exhaustion."
-
Inhibitor Action: Second-generation peptide inhibitors are designed to bind with high affinity to PD-L1, sterically hindering its interaction with PD-1. This blockade prevents the inhibitory signal, thereby restoring the anti-tumor activity of cytotoxic T cells.
Discovery and Preclinical Characterization Workflow
The development of second-generation peptide inhibitors follows a structured preclinical workflow, from initial discovery to in vivo validation. This process is designed to identify candidates with high affinity, specificity, stability, and potent anti-tumor activity.
Key Experimental Protocols
Detailed and reproducible assays are crucial for the preclinical evaluation of PD-L1 peptide inhibitors.
Binding Affinity and Specificity Assays
Objective: To quantify the binding strength (e.g., KD) of the peptide to PD-L1 and confirm its ability to block the PD-1/PD-L1 interaction.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a CM5 sensor chip surface.
-
Binding Measurement: A series of concentrations of the candidate peptide are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time to determine association (ka) and dissociation (kd) rates.
-
Competitive Assay: To confirm the mechanism, a constant concentration of PD-1 is pre-incubated with varying concentrations of the peptide inhibitor. This mixture is then flowed over the PD-L1-coated chip. A decrease in the binding signal of PD-1 indicates that the peptide is effectively competing for the binding site.
-
Data Analysis: The equilibrium dissociation constant (KD = kd/ka) is calculated from the sensorgram data to quantify binding affinity.
In Vitro Cell-Based Functional Assays
Objective: To assess the ability of the peptide to reverse PD-L1-mediated T-cell suppression in a cellular context.
Method: T-Cell/APC Co-Culture Reporter Assay
-
Cell Lines:
-
Effector Cells: Jurkat T cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.
-
Target Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Assay Procedure:
-
Plate the PD-L1 expressing target cells in a 96-well plate.
-
Prepare serial dilutions of the candidate peptide inhibitor and add them to the wells. Include a no-inhibitor control and a positive control (e.g., an anti-PD-L1 antibody).
-
Add the PD-1 expressing Jurkat effector cells to initiate the co-culture.
-
Incubate the plate for 6-24 hours at 37°C. In the absence of an inhibitor, PD-L1 on the target cells will engage PD-1 on the Jurkat cells, suppressing TCR signaling and subsequent NFAT-luciferase expression.
-
-
Data Analysis:
-
Add a luciferase detection reagent (e.g., Bio-Glo™) and measure the luminescent signal.
-
A high luminescent signal indicates that the peptide has blocked the PD-1/PD-L1 interaction, releasing the suppression and allowing for TCR-mediated activation of the NFAT reporter.
-
Plot the signal against the peptide concentration to determine the half-maximal effective concentration (EC50).
-
Method: Cytokine Release Assay
-
Co-Culture Setup: Co-culture human peripheral blood mononuclear cells (PBMCs) with a cancer cell line that expresses PD-L1 (e.g., Cal27, HCT116).
-
Treatment: Add serial dilutions of the peptide inhibitor to the co-culture.
-
Incubation: Incubate for 48-72 hours.
-
Analysis: Collect the supernatant and measure the concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), using an ELISA kit. An increase in IFN-γ and IL-2 levels indicates a restoration of T-cell effector function.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the peptide inhibitor in a living organism with a competent immune system.
Method: Syngeneic Mouse Tumor Model
-
Animal Model: Use immunocompetent mice, such as Balb/c or C57BL/6, which are compatible with the chosen tumor cell line.
-
Tumor Inoculation: Subcutaneously inject a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle Control (e.g., saline)
-
Peptide Inhibitor (at various doses, e.g., 0.5-20 mg/kg, administered via intraperitoneal or intravenous injection daily or on a set schedule)
-
Positive Control (e.g., anti-PD-L1 antibody)
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI percentage compared to the vehicle control group.
-
Survival Analysis: Monitor a separate cohort of animals over a longer period to assess improvements in overall survival.
-
Immunophenotyping: Excise tumors and spleens at the endpoint. Use flow cytometry to analyze the infiltration and activation status of immune cells, particularly CD8+ cytotoxic T cells, within the tumor microenvironment.
-
Quantitative Data Summary of Preclinical Candidates
The following tables summarize publicly available data for several second-generation PD-L1 peptide inhibitors. These candidates demonstrate the progress in achieving high potency and significant anti-tumor effects.
Table 1: In Vitro Binding Affinity and Functional Activity
| Peptide Candidate | Type | Target | Binding Affinity (KD) | Functional Assay | IC50 / EC50 / Activity | Citation(s) |
| BMS-986238 | Macrocyclic | PD-L1 | Low Picomolar | N/A | N/A | |
| TPP-1 | Linear | PD-L1 | 95 nM | N/A | N/A | |
| Ar5Y_4 | Linear | PD-1 | 1.38 µM | PD-1/PD-L1 Blockade | Effective Inhibition | |
| PPL-C | N/A | PD-L1 | 0.75 µM (Binding Rate) | PD-1/PD-L1 Blockade | Potent Inhibition | |
| PD-1-0520 | Cyclic | PD-1/PD-L1 | N/A | Cytotoxicity (A375) | 17.3 µM | |
| PD-1-0520 | Cyclic | PD-1/PD-L1 | N/A | Cytotoxicity (HCT116) | 14.3 µM | |
| C7 & C12 | Cyclic | PD-L1 | N/A | PD-1/PD-L1 Blockade | Up to 34-fold > linear |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Peptide Candidate | Mouse Model | Dose Regimen | Tumor Growth Inhibition (TGI) | Key Outcomes | Citation(s) |
| C7 & C12 | CT26 Colon | 0.5 mg/kg, daily IP | Significant | Improved survival vs. control | |
| PPL-C | CT26 Colon | N/A | 78% | Comparable to anti-PD-L1 mAb (77%) | |
| PD-1-0520 | B16-F10 Melanoma | 5-20 mg/kg, intratumoral | 68% (at highest dose) | Increased CD8+ T cell infiltration | |
| PA-mL7N | 4T1 Breast | 8 mg/kg | Significant | Outperformed anti-PD-1 antibody |
Conclusion and Future Directions
Second-generation PD-L1 peptide inhibitors represent a promising evolution in cancer immunotherapy. Through strategies like macrocyclization, researchers are developing compounds with improved stability, higher affinity, and potent in vivo anti-tumor activity. The preclinical data for candidates like BMS-986238 and others highlight the potential to create therapies that may offer advantages over monoclonal antibodies, including better tumor penetration and the potential for oral bioavailability.
Future work will focus on optimizing pharmacokinetic profiles to achieve less frequent dosing, further enhancing oral bioavailability, and exploring combination therapies. As these molecules advance through clinical trials, they hold the potential to become a valuable alternative or complementary approach to existing immune checkpoint blockade strategies.
References
- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell–Mediated Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Characterization of BMSpep-57: A Technical Guide to Its Cytotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxic profile of BMSpep-57, a potent macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. A comprehensive review of available data indicates that BMSpep-57 does not exhibit direct cytotoxicity to various cell lines at physiologically relevant concentrations. This document summarizes the key findings, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways.
Executive Summary
BMSpep-57 is a competitive inhibitor of the PD-1/PD-L1 immune checkpoint, with a reported IC50 of 7.68 nM.[1][2] Its primary mechanism of action is the restoration and enhancement of T-cell function by blocking the inhibitory signaling between PD-1 and PD-L1. Crucially, in vitro studies have demonstrated a lack of direct cytotoxic effects of BMSpep-57 on various human cell lines, including Jurkat (T-lymphocyte), CHO (Chinese Hamster Ovary), and HepG2 (hepatocellular carcinoma) cells, at concentrations up to 10 μM.[2] This favorable safety profile is a significant attribute for a therapeutic candidate designed to modulate the immune system.
Data Presentation: Cytotoxicity Analysis
The cytotoxic effect of BMSpep-57 has been evaluated against several cell lines. The following table summarizes the available quantitative data on cell viability following treatment with BMSpep-57.
| Cell Line | Assay Type | Peptide Concentration (μM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Jurkat | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed | [2] |
| CHO | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed | [2] |
| HepG2 | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed |
Experimental Protocols
This section details the methodologies for key experiments relevant to the in vitro characterization of BMSpep-57 cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
BMSpep-57
-
Jurkat, CHO, or HepG2 cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
Peptide Treatment: Prepare serial dilutions of BMSpep-57 in complete culture medium to achieve the desired final concentrations (e.g., 0.2, 1, 5, 10 µM). Remove the medium from the wells and add 100 µL of the BMSpep-57 solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BMSpep-57
-
Jurkat, CHO, or HepG2 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BMSpep-57 as described for the cell viability assay. Include appropriate controls.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
PD-1/PD-L1 Signaling Pathway and its Inhibition by BMSpep-57
The following diagram illustrates the inhibitory interaction between PD-1 on T-cells and PD-L1 on tumor cells, and how BMSpep-57 blocks this interaction to restore T-cell activity.
References
An In-depth Technical Guide to BMSpep-57 (hydrochloride): Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis method, and key experimental protocols related to BMSpep-57 (hydrochloride). BMSpep-57 is a potent, macrocyclic peptide inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology.
Core Chemical Properties
BMSpep-57 (hydrochloride) is a synthetic, 15-amino acid macrocyclic peptide. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈₉H₁₂₇ClN₂₄O₁₉S |
| Molecular Weight | 1904.63 g/mol |
| CAS Number | 1629655-80-6 (for parent compound) |
| Appearance | White to off-white solid |
| Purity | >90% |
| Sequence | {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly (Sulfide bridge: MAA¹-Cys¹⁵) |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). In Solvent: -80°C (6 months), -20°C (1 month). Store sealed and away from moisture. |
Synthesis of BMSpep-57 (hydrochloride)
The precise, proprietary synthesis protocol for BMSpep-57 is not publicly available. However, based on literature concerning the process development of similar macrocyclic peptides by Bristol-Myers Squibb, a representative synthesis can be described utilizing solid-phase peptide synthesis (SPPS) followed by solution-phase macrocyclization.[1][2]
Representative Synthesis Workflow
The synthesis involves the sequential coupling of amino acids on a solid resin support, followed by cleavage from the resin, cyclization, and purification.
Detailed Methodologies
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin and Amino Acids: The synthesis would likely be performed on a rink amide resin. Fmoc-protected amino acids, including the non-standard amino acid norleucine, would be used.
-
Coupling: Each amino acid is coupled sequentially. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a piperidine solution. The next Fmoc-protected amino acid is then activated (e.g., with diisopropylcarbodiimide (DIC) and OxymaPure) and coupled to the free amine. This cycle is repeated for all 15 amino acids.
-
Final Deprotection: The final Fmoc group is removed from the N-terminal mercaptoacetic acid.
2. Cleavage and Deprotection:
-
The linear peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[1]
-
The crude linear peptide is precipitated with cold diethyl ether, centrifuged, and washed to remove scavengers and soluble byproducts.
3. Macrocyclization:
-
The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified linear peptide is dissolved at a high dilution in a suitable buffer (e.g., ammonium bicarbonate) to favor intramolecular cyclization over intermolecular polymerization.
-
The pH is adjusted to facilitate the formation of the sulfide bridge between the thiol of the N-terminal mercaptoacetic acid and the thiol of the Cysteine-15 side chain. This is typically an oxidation reaction, which can be facilitated by air oxidation or specific reagents.
4. Final Purification and Salt Formation:
-
The cyclized peptide is purified to a high degree using RP-HPLC.
-
The purified peptide is then lyophilized. To obtain the hydrochloride salt, the purified peptide can be treated with a solution of HCl in a suitable solvent before the final lyophilization step.
Experimental Protocols
BMSpep-57's primary function is to inhibit the PD-1/PD-L1 interaction. The following are detailed protocols for key experiments used to characterize this activity.
PD-1/PD-L1 Inhibition Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ of BMSpep-57.[3][4]
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein, biotinylated (PD-1-Biotin)
-
BMSpep-57 (hydrochloride)
-
High-bind 96-well microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate washer and microplate reader
Procedure:
-
Coating: Dilute recombinant human PD-L1 to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). Block the plate by adding 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT).
-
Inhibitor Addition: Prepare a serial dilution of BMSpep-57 (e.g., from 1 µM down to 1 pM) in Assay Buffer. After washing the plate 3 times, add 50 µL of the diluted inhibitor to the appropriate wells.
-
PD-1 Binding: Add 50 µL of biotinylated PD-1 (at a pre-determined optimal concentration, e.g., 0.2 µg/mL) to all wells. Incubate for 2 hours at RT.
-
Detection: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at RT in the dark.
-
Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of BMSpep-57 relative to controls (no inhibitor). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
This protocol outlines a method to determine the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of BMSpep-57 to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1
-
BMSpep-57 (hydrochloride)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject recombinant PD-L1 (diluted to ~20 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~4000-5000 Response Units, RU) is reached. Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein.
-
Analyte Binding: Prepare a serial dilution of BMSpep-57 in Running Buffer (e.g., from 100 nM down to ~1 nM, including a zero-concentration blank).
-
Association/Dissociation Cycle: For each concentration, inject the BMSpep-57 solution over the PD-L1 and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor association. Then, inject Running Buffer for a longer period (e.g., 240 seconds) to monitor dissociation.
-
Regeneration: After each cycle, inject the Regeneration Solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Signaling Pathway and Mechanism of Action
BMSpep-57 functions by disrupting the interaction between PD-1 on activated T-cells and PD-L1, which is often overexpressed on tumor cells. This interaction normally sends an inhibitory signal into the T-cell, leading to T-cell "exhaustion" and allowing the tumor to evade the immune system. By blocking this interaction, BMSpep-57 restores the T-cell's ability to recognize and attack cancer cells.
As shown in Figure 3, the binding of PD-L1 to PD-1 leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates downstream T-Cell Receptor (TCR) signaling components like ZAP70 and PI3K. This dampens T-cell activation and effector functions. BMSpep-57 competitively binds to PD-L1, physically preventing its interaction with PD-1. This blockade prevents the inhibitory signal, thereby restoring TCR signaling and enhancing anti-tumor immunity, which can be measured by an increase in cytokine production, such as IL-2, in peripheral blood mononuclear cells (PBMCs).
References
- 1. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PD-L1 Inhibitor Screening ELISA Kit | ABIN2762507 [antibodies-online.com]
- 4. PD-L1 : PD-1 [Biotinylated] Inhibitor Screening ELISA Kit | ACROBiosystems [jp.acrobiosystems.com]
Unveiling the Immunomodulatory Landscape of BMSpep-57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory properties of BMSpep-57, a potent macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By disrupting this critical immune checkpoint, BMSpep-57 restores T-cell activity and enhances anti-tumor immunity. This document details the quantitative metrics of its efficacy, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.
Core Efficacy and Binding Characteristics of BMSpep-57
BMSpep-57 demonstrates high-affinity binding to PD-L1 and potent inhibition of the PD-1/PD-L1 interaction, leading to enhanced T-cell effector function. The key quantitative parameters are summarized below.
| Parameter | Value | Assay Type |
| IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA-based competition assay[1][2] |
| Binding Affinity (Kd) to PD-L1 | 19 nM | Microscale Thermophoresis (MST)[1] |
| 19.88 nM | Surface Plasmon Resonance (SPR)[1][2] | |
| Maximal Inhibition | 98.1% at 300 nM | ELISA-based competition assay |
| IL-2 Production in PBMCs | High levels induced at 500 nM and 1 µM | T-cell activation assay |
| Cell Viability | No cytotoxic effects observed up to 10 µM | Cell viability assays in Jurkat, CHO, and HepG2 cells |
Mechanism of Action: Reinvigorating T-Cell Immunity
BMSpep-57 functions as a competitive inhibitor, directly binding to PD-L1 and sterically hindering its interaction with the PD-1 receptor on T-cells. This blockade effectively releases the "brake" on T-cell activation, leading to a restored immune response against tumor cells.
Caption: Mechanism of BMSpep-57 Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the immunomodulatory effects of BMSpep-57.
PD-1/PD-L1 Binding Inhibition Assay (ELISA)
This assay quantifies the ability of BMSpep-57 to disrupt the interaction between PD-1 and PD-L1.
-
Plate Coating: High-binding 96-well plates are coated with recombinant human PD-L1 protein and incubated overnight at 4°C.
-
Washing: Plates are washed with a phosphate-buffered saline solution containing Tween 20 (PBST).
-
Blocking: Wells are blocked with a solution of bovine serum albumin (BSA) in PBST for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: A serial dilution of BMSpep-57 is prepared and added to the wells, followed by the addition of biotinylated recombinant human PD-1 protein. The plate is then incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour.
-
Signal Development: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: ELISA Workflow.
T-Cell Activation Assay (IL-2 Production)
This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in complete RPMI-1640 medium.
-
Stimulation and Treatment: Cells are stimulated with a mitogen, such as Staphylococcal Enterotoxin B (SEB), to induce T-cell activation. Concurrently, cells are treated with varying concentrations of BMSpep-57.
-
Incubation: The cell cultures are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected by centrifugation.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Caption: T-Cell Activation Workflow.
Downstream Signaling Cascade
The inhibition of the PD-1/PD-L1 axis by BMSpep-57 prevents the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic domain. This allows for the sustained phosphorylation of key signaling molecules downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, such as Lck, ZAP70, and PI3K. The activation of the PI3K-Akt and Ras-MEK-ERK pathways ultimately leads to the transcription of genes involved in T-cell proliferation, survival, and effector functions, including the production of IL-2.
Caption: Downstream Signaling of PD-1 Blockade.
Conclusion
BMSpep-57 is a highly potent and specific inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to robustly enhance T-cell activation, as evidenced by increased IL-2 production, underscores its therapeutic potential in immuno-oncology. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to advance novel immunotherapies.
References
An In-depth Technical Guide on BMSpep-57 and its Interaction with the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMSpep-57 is a potent, macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway.[1][2] This guide provides a comprehensive overview of the available technical information on BMSpep-57, including its mechanism of action, interaction with the tumor microenvironment (TME), and key experimental data. While specific in vivo efficacy and detailed pharmacokinetic data for BMSpep-57 are not publicly available, this document synthesizes information from in vitro studies and analogous macrocyclic peptide inhibitors to provide a thorough understanding of its potential as a cancer immunotherapeutic agent.
Core Mechanism of Action
BMSpep-57 functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1][2] By binding directly to PD-L1, it blocks the engagement of PD-1 on activated T cells.[3] This disruption of the PD-1/PD-L1 axis abrogates the inhibitory signal, thereby restoring T cell function and enhancing anti-tumor immunity.
Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on effector T cells initiates a signaling cascade that suppresses T cell activity. This is a key mechanism of immune evasion employed by various cancers. BMSpep-57 physically obstructs this interaction, preventing the downstream signaling that leads to T cell exhaustion and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BMSpep-57 in various in vitro assays.
| Parameter | Value | Assay | Reference |
| IC50 | 7.68 nM | PD-1/PD-L1 Competition ELISA | |
| KD | 19.88 nM | Surface Plasmon Resonance (SPR) | |
| Kd | 19 nM | Microscale Thermophoresis (MST) | |
| Inhibition % | 98.1% at 300 nM | PD-1/PD-L1 Competition ELISA | |
| EC50 | 566 nM | PD-1/PD-L1 Blockade Bioassay |
Table 1: In Vitro Potency and Binding Affinity of BMSpep-57.
| Cell Type | Treatment | Cytokine Measured | Result | Reference |
| PBMCs | BMSpep-57 (1 µM and 500 nM) + SEB stimulation | IL-2 | High levels of IL-2 induced | |
| Jurkat T cells | BMSpep-57 (1 µM and 500 nM) | NFAT Activity (Luciferase) | ~3-fold increase over negative control |
Table 2: Functional Activity of BMSpep-57 on Immune Cells.
Interaction with the Tumor Microenvironment
While specific in vivo studies on BMSpep-57's modulation of the TME are not publicly available, its mechanism of action suggests significant interactions with various immune cell populations.
T Cell Activation and Cytokine Profile
By blocking the PD-1/PD-L1 axis, BMSpep-57 is expected to reinvigorate exhausted T cells within the TME. In vitro studies have demonstrated that BMSpep-57 treatment of Peripheral Blood Mononuclear Cells (PBMCs) leads to a significant increase in the production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation and activation. Furthermore, in a Jurkat T cell line engineered with an NFAT reporter, BMSpep-57 induced a dose-dependent increase in luciferase activity, indicating T cell receptor (TCR) pathway activation. Based on the known effects of PD-L1 blockade, it is plausible that BMSpep-57 could also enhance the production of other pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) within the TME, though this has not been explicitly reported for this specific peptide.
Potential Effects on Other Immune Cells
The TME is a complex ecosystem of various immune cells. While direct evidence for BMSpep-57 is lacking, blocking PD-L1 can have broader effects on the TME:
-
Tumor-Associated Macrophages (TAMs): PD-L1 expression on TAMs can contribute to an immunosuppressive microenvironment. Inhibition of this pathway could potentially repolarize M2-like (pro-tumor) TAMs towards an M1-like (anti-tumor) phenotype.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are potent suppressors of T cell function and often express PD-L1. Blocking PD-L1 on these cells may reduce their immunosuppressive capacity.
-
Regulatory T cells (Tregs): The interplay between PD-L1 blockade and Tregs is complex. While some studies suggest that blocking the PD-1/PD-L1 axis can reduce the suppressive function of Tregs, more research is needed in the context of specific inhibitors like BMSpep-57.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited for the characterization of BMSpep-57.
PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of BMSpep-57 to block the interaction between PD-1 and PD-L1 on engineered cell lines, leading to the activation of a reporter gene.
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved PD-1 Effector Cells (e.g., Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a TCR activator).
-
Resuspend cells in assay medium to the desired concentration (e.g., 2 x 106 cells/mL).
-
-
Assay Setup:
-
In a 96-well white assay plate, add 25 µL of PD-L1 aAPC/CHO-K1 cell suspension to each well.
-
Prepare serial dilutions of BMSpep-57 in assay medium. Add 25 µL of the diluted peptide to the appropriate wells.
-
Add 25 µL of PD-1 Effector Cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add 75 µL of a luciferase assay reagent (e.g., Bio-Glo™) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of BMSpep-57 and determine the EC50 value.
-
Surface Plasmon Resonance (SPR) Competition Assay
This assay measures the binding affinity of BMSpep-57 to PD-L1 in real-time.
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize an anti-human Fc antibody onto the sensor surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Ligand Capture:
-
Inject a solution of recombinant human Fc-tagged PD-L1 over the sensor surface to allow for capture by the immobilized antibody.
-
-
Analyte Binding:
-
Prepare a series of dilutions of BMSpep-57 in running buffer.
-
Inject the BMSpep-57 solutions sequentially over the sensor surface, from the lowest to the highest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove the bound analyte and captured ligand.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Microscale Thermophoresis (MST)
MST measures the change in movement of a fluorescently labeled molecule in a temperature gradient upon binding to a ligand.
Protocol:
-
Protein Labeling:
-
Label recombinant human PD-L1 with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Prepare a serial dilution of BMSpep-57 in a suitable assay buffer.
-
Add a constant concentration of the fluorescently labeled PD-L1 to each dilution of BMSpep-57.
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the BMSpep-57 concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
In Vivo Studies and Tumor Microenvironment Modulation
While specific in vivo efficacy data for BMSpep-57 has not been published, studies on other macrocyclic peptide inhibitors of PD-L1 provide insights into its potential in vivo activity. For instance, a rationally designed cyclic peptide derived from a "peptide-57" scaffold demonstrated significant anti-tumor activity in a CT26 syngeneic mouse model. It is plausible that BMSpep-57 would be evaluated in similar immunocompetent mouse models.
Hypothesized In Vivo Experimental Workflow:
Conclusion
BMSpep-57 is a well-characterized, potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro activity. Its ability to block this key immune checkpoint and reactivate T cells makes it a promising candidate for cancer immunotherapy. While detailed in vivo data remains proprietary, the available information, combined with findings from similar molecules, strongly suggests its potential to modulate the tumor microenvironment and exert anti-tumor effects. Further public disclosure of in vivo studies will be critical to fully assess its therapeutic potential.
References
- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Core: A Technical Guide to the Pharmacophore of Macrocyclic Peptide PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint axis often exploited by cancer cells to evade immune surveillance. Blocking this interaction with therapeutic agents has revolutionized cancer treatment. While monoclonal antibodies have been the vanguard of this approach, macrocyclic peptides have emerged as a promising class of inhibitors, offering potential advantages in tissue penetration and manufacturing. This technical guide delves into the core pharmacophore of these macrocyclic peptide inhibitors, providing a comprehensive overview of their structure-activity relationships, the experimental methodologies used for their characterization, and the key molecular interactions that govern their inhibitory activity.
The PD-1/PD-L1 Signaling Axis: A Target for Cancer Immunotherapy
The binding of PD-L1, expressed on the surface of cancer cells, to the PD-1 receptor on activated T cells, triggers an inhibitory cascade that dampens the anti-tumor immune response. This leads to T cell exhaustion and allows the tumor to grow unchecked.[1][2] Macrocyclic peptide inhibitors are designed to disrupt this protein-protein interaction (PPI), thereby restoring T cell function and enabling the immune system to recognize and eliminate cancer cells.
Figure 1: PD-1/PD-L1 signaling pathway and inhibitor action.
The Pharmacophore: Key Structural Features of Macrocyclic Peptide Inhibitors
The pharmacophore of macrocyclic peptide PD-L1 inhibitors is predominantly defined by a combination of hydrophobic interactions and specific hydrogen bonds that mimic the binding of PD-1 to PD-L1. These peptides typically occupy the same binding site on PD-L1 as PD-1.[3]
Key Interaction Points on PD-L1:
Crystallographic studies of macrocyclic peptides, such as peptide-57 and peptide-71, in complex with PD-L1 have revealed a consistent set of key residues on PD-L1 that are crucial for inhibitor binding. These include:
-
Hydrophobic Pocket: A significant portion of the binding energy is derived from hydrophobic interactions. Key PD-L1 residues forming this pocket include Ile54, Tyr56, Met115, and Tyr123 .[4]
-
Hydrogen Bonding: Hydrogen bonds provide specificity and contribute to the overall binding affinity. Residues such as Glu58 on PD-L1 have been observed to form hydrogen bonds with the peptide backbone or side chains.[4]
Essential Features of Macrocyclic Peptide Inhibitors:
The structure-activity relationship (SAR) studies of various macrocyclic peptides have highlighted several recurring pharmacophoric elements:
-
Aromatic and Hydrophobic Residues: The presence of bulky aromatic and hydrophobic residues within the macrocycle is critical for engaging the hydrophobic pocket on PD-L1. Residues like Tryptophan (Trp) and Phenylalanine (Phe) are frequently found at key positions. For instance, in peptide-57, the side chains of Trp8 and Trp10 are major contributors to the binding affinity.
-
Conformational Rigidity: The macrocyclic nature of these peptides pre-organizes the key binding motifs into a conformation that is complementary to the PD-L1 surface, reducing the entropic penalty of binding.
-
N-methylation and Non-natural Amino Acids: The incorporation of N-methylated amino acids and other non-natural amino acids can enhance proteolytic stability and fine-tune the conformational properties of the peptide, leading to improved potency and pharmacokinetic profiles.
Figure 2: Key pharmacophoric features of macrocyclic PD-L1 inhibitors.
Quantitative Analysis of Macrocyclic Peptide PD-L1 Inhibitors
The inhibitory potency of macrocyclic peptides is typically quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for some of the well-characterized macrocyclic peptide PD-L1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Macrocyclic Peptide PD-L1 Inhibitors
| Peptide ID | Target | Assay Type | IC50 (nM) | Reference(s) |
| Peptide-57 | PD-L1 | HTRF | 9 | |
| Peptide-71 | PD-L1 | HTRF | 7 | |
| Peptide-99 | PD-L1 | HTRF | 153 | |
| JMPDP-027 | PD-L1 | HTRF | 13.4 | |
| C7 | PD-L1 | Protein-based blocking | 180 | |
| C12 | PD-L1 | Protein-based blocking | 440 | |
| BMS-986189 | PD-L1 | HTRF | 1.03 |
Table 2: Cell-Based Activity of Macrocyclic Peptide PD-L1 Inhibitors
| Peptide ID | Cell Line(s) | Assay Type | EC50 (nM) | Reference(s) |
| Peptide-57 | Jurkat/CHO-K1 | NFAT Reporter | 566 | |
| Peptide-71 | Jurkat/CHO-K1 | NFAT Reporter | 293 | |
| Peptide-99 | Jurkat/CHO-K1 | NFAT Reporter | 6300 | |
| JMPDP-027 | Jurkat/CHO-K1 | NFAT Reporter | 5.9 |
Experimental Protocols for Characterization
A robust and standardized set of experimental protocols is essential for the discovery and development of novel macrocyclic peptide PD-L1 inhibitors. Below are detailed methodologies for the key assays cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
The HTRF assay is a proximity-based assay used to quantify the binding between PD-1 and PD-L1 and the inhibitory effect of test compounds.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each labeled with a component of a FRET pair (e.g., a donor fluorophore like terbium cryptate and an acceptor fluorophore like d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the macrocyclic peptide inhibitor in the assay buffer. Prepare a mixture of tagged PD-1 and PD-L1 proteins and the corresponding HTRF detection reagents.
-
Assay Plate Setup: Dispense the inhibitor dilutions into a low-volume 384-well white plate. Add the tagged PD-1 and PD-L1 protein mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target.
Principle: One of the binding partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (e.g., PD-L1) and the inhibitor are flowed over the chip surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light.
Protocol:
-
Chip Preparation: Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject a solution containing a fixed concentration of PD-L1 and varying concentrations of the macrocyclic peptide inhibitor over the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The percentage of blockade can be calculated to determine the IC50.
Cell-Based PD-1/PD-L1 Blockade Bioassay
Cell-based assays are crucial for evaluating the ability of an inhibitor to block the PD-1/PD-L1 interaction in a more physiologically relevant context.
Principle: This assay typically uses two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T cells that co-express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-dependent promoter (e.g., NFAT response element).
-
PD-L1 aAPC/CHO-K1 Cells: Antigen-presenting cells (APCs), such as CHO-K1 cells, that express human PD-L1 and a T cell receptor (TCR) activator.
When co-cultured, the interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low reporter gene expression. An effective inhibitor will block this interaction, leading to T cell activation and an increase in the reporter signal.
Protocol:
-
Cell Seeding: Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well white plate and incubate.
-
Inhibitor Addition: Add serial dilutions of the macrocyclic peptide inhibitor to the wells.
-
Co-culture: Add the PD-1 Effector Jurkat T cells to the wells and co-culture for a specified period (e.g., 6 hours).
-
Luminescence Measurement: Add a luciferase assay reagent (e.g., Bio-Glo™) to the wells and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
In Vivo Tumor Growth Inhibition Studies
In vivo studies are essential to evaluate the anti-tumor efficacy of the lead macrocyclic peptide inhibitors.
Principle: A syngeneic mouse tumor model, where the tumor and the host mouse are from the same genetic background, is commonly used to assess the efficacy of immunotherapies.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., BALB/c).
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the macrocyclic peptide inhibitor (e.g., intraperitoneally) at a specified dose and schedule. A positive control group receiving a known anti-PD-L1 antibody and a vehicle control group are also included.
-
Tumor Growth Monitoring: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess other endpoints such as survival and immune cell infiltration into the tumor.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Utilization of macrocyclic peptides to target protein-protein interactions in cancer [frontiersin.org]
- 3. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules [mdpi.com]
Methodological & Application
Application Notes and Protocols for BMSpep-57 (hydrochloride) In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMSpep-57 (hydrochloride) is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] By disrupting this critical immune checkpoint pathway, BMSpep-57 has the potential to restore T-cell activity against tumor cells, making it a promising candidate for cancer immunotherapy. These application notes provide a detailed overview of a representative in vivo experimental protocol for evaluating the efficacy and safety of BMSpep-57 in a preclinical setting.
Note: A detailed, publicly available in vivo experimental protocol specifically for BMSpep-57 (hydrochloride) is limited. The following protocols are based on established methods for similar macrocyclic peptide inhibitors of the PD-1/PD-L1 pathway and available data for BMSpep-57 and its derivatives.
Data Presentation
In Vitro Activity of BMSpep-57
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 19.88 nM (to Fc-PD-L1) | [1] |
| IC50 | 7.68 nM (PD-1/PD-L1 binding inhibition) | [1] |
| Cellular Activity | Induces high levels of IL-2 at 500 nM and 1 µM in PBMCs | [1] |
Representative In Vivo Efficacy of a BMSpep-57 Analog (JMPDP-027) in a Syngeneic Mouse Model
| Animal Model | Tumor Model | Treatment | Dosing Regimen | Outcome | Reference |
| BALB/c Mice | CT26 Colon Carcinoma | JMPDP-027 | Not specified | Potent in vivo anticancer activity comparable to mouse PD-L1 antibody | [2] |
Signaling Pathway
BMSpep-57 functions by competitively inhibiting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and immune evasion by the tumor.
References
Application Notes and Protocols for Cell-Based Assays in PD-1/PD-L1 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cell-based assays designed to screen and characterize inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. These assays are critical tools in the discovery and development of novel cancer immunotherapies.
Introduction
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance.[1][2] Blocking this interaction with inhibitors, such as monoclonal antibodies or small molecules, can restore T-cell function and promote anti-tumor immunity. Cell-based assays are indispensable for identifying and evaluating the potency and mechanism of action of these inhibitors in a biologically relevant context.
This guide details several widely used cell-based assay formats, including reporter gene assays, primary T-cell co-culture assays, and high-throughput flow cytometry-based screening assays.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 to the PD-1 receptor on T cells initiates a signaling cascade that inhibits T-cell activation.[3] The cytoplasmic domain of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). Upon ligand binding, these motifs become phosphorylated, leading to the recruitment of the phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate and inactivate key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and CD28, thereby suppressing T-cell proliferation, cytokine production, and survival.
I. PD-1/PD-L1 Blockade Reporter Gene Assay
This assay provides a robust and high-throughput method to screen for inhibitors of the PD-1/PD-L1 interaction. It utilizes two engineered cell lines: an effector cell line (e.g., Jurkat T cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT), and an antigen-presenting cell (APC) line (e.g., CHO-K1 or Raji cells) engineered to express PD-L1 and a T-cell receptor (TCR) activator.
When the two cell types are co-cultured, the interaction between the TCR activator on the APCs and the TCR on the effector cells induces reporter gene expression. However, the simultaneous engagement of PD-1 and PD-L1 inhibits this signal. An effective PD-1 or PD-L1 inhibitor will block this inhibitory interaction, leading to a measurable increase in the reporter signal.
Experimental Workflow: Reporter Gene Assay
References
Application Notes and Protocols for BMSpep-57 in a Syngeneic Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the patient's own immune system to combat cancer. A key mechanism of tumor immune evasion is the interaction between Programmed Death-Ligand 1 (PD-L1) on cancer cells and Programmed Death-1 (PD-1) on activated T cells, which leads to T cell exhaustion and an attenuated anti-tumor immune response.[1] BMSpep-57 is a potent, macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.[1][2] In preclinical research, syngeneic mouse tumor models are indispensable tools for evaluating the efficacy of immunotherapies like BMSpep-57.[3][4] These models utilize immunocompetent mice, allowing for the study of therapeutic agents within the context of a fully functional immune system.
This document provides detailed application notes and protocols for the use of BMSpep-57 in a syngeneic mouse tumor model, offering a framework for researchers to investigate its anti-tumor efficacy and mechanism of action.
Mechanism of Action of BMSpep-57
BMSpep-57 is a competitive inhibitor that binds to PD-L1, thereby blocking its interaction with the PD-1 receptor on T cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, leading to enhanced anti-tumor immunity. In vitro studies have demonstrated that BMSpep-57 can increase the production of IL-2, a key cytokine in T cell proliferation and activation, in peripheral blood mononuclear cells (PBMCs).
Signaling Pathway
Caption: BMSpep-57 blocks the PD-1/PD-L1 interaction, promoting T cell activation.
Data Presentation
The following tables present hypothetical yet representative data from a study evaluating BMSpep-57 in a CT26 syngeneic mouse model.
Table 1: In Vitro Characterization of BMSpep-57
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Binding) | 7.68 nM | |
| Kd (Binding to PD-L1) | 19.88 nM |
Table 2: Anti-Tumor Efficacy of BMSpep-57 in CT26 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| BMSpep-57 (10 mg/kg) | 600 ± 150 | 60 |
| Anti-PD-L1 Antibody (10 mg/kg) | 550 ± 130 | 63 |
Table 3: Immune Cell Infiltration in CT26 Tumors Following Treatment
| Treatment Group | CD8+ T cells / mm² | CD4+ T cells / mm² | Regulatory T cells (FoxP3+) / mm² |
| Vehicle Control | 50 ± 10 | 100 ± 20 | 30 ± 8 |
| BMSpep-57 (10 mg/kg) | 150 ± 30 | 120 ± 25 | 15 ± 5 |
| Anti-PD-L1 Antibody (10 mg/kg) | 160 ± 35 | 125 ± 28 | 12 ± 4 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating BMSpep-57 in a syngeneic mouse model.
Protocol 1: Establishment of CT26 Syngeneic Mouse Tumor Model
Materials:
-
CT26 murine colon carcinoma cell line
-
BALB/c mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer. Adjust the cell concentration to 1 x 10^6 viable cells per 100 µL of PBS.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
Protocol 2: In Vivo Efficacy Study of BMSpep-57
Materials:
-
CT26 tumor-bearing BALB/c mice (from Protocol 1)
-
BMSpep-57 (lyophilized powder)
-
Vehicle solution (e.g., sterile saline or as recommended by the manufacturer)
-
Control antibody (e.g., isotype control for comparison with antibody-based therapy)
-
Dosing syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline, administered intraperitoneally (IP) or as appropriate)
-
Group 2: BMSpep-57 (e.g., 10 mg/kg, administered IP daily)
-
Group 3: Positive control (e.g., anti-PD-L1 antibody, 10 mg/kg, administered IP twice weekly)
-
-
Dosing Preparation: Reconstitute BMSpep-57 in the appropriate vehicle to the desired concentration. Prepare dosing solutions fresh daily.
-
Administration: Administer the treatments as per the defined schedule for a specified duration (e.g., 2-3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).
Protocol 3: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes
Materials:
-
Excised tumors
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against immune cell markers (CD8, CD4, FoxP3) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images of the stained slides using a bright-field microscope. Quantify the number of positive cells per unit area in multiple fields of view for each tumor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of BMSpep-57 in a syngeneic mouse tumor model. By leveraging these methodologies, researchers can effectively assess the anti-tumor efficacy and elucidate the immunological mechanisms of this promising PD-1/PD-L1 inhibitor, thereby contributing to the development of novel cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MC38 colorectal tumor cell lines from two different sources display substantial differences in transcriptome, mutanome and neoantigen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor activity and preliminary modeling on the potential mechanism of action of human peroxiredoxin-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PD-1/PD-L1 Blockade Assay Using BMSpep-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein-1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1][2][3] This binding transmits an inhibitory signal to the T-cell, leading to functional exhaustion and allowing cancer cells to escape immune surveillance.[4][5] Blockade of this pathway has emerged as a revolutionary strategy in cancer immunotherapy.
BMSpep-57 is a potent, competitive, macrocyclic peptide inhibitor designed to specifically disrupt the PD-1/PD-L1 interaction. As a 15-amino acid cyclic peptide, it offers an alternative to monoclonal antibodies, with potential advantages in tissue penetration and structural modification. This document provides detailed protocols for assessing the inhibitory activity of BMSpep-57 using biochemical and cell-based assays.
Mechanism of Action of BMSpep-57
BMSpep-57 competitively binds to human PD-L1, physically obstructing its interaction with the PD-1 receptor on T-cells. By preventing this binding, the peptide effectively removes the inhibitory signal, thereby restoring T-cell receptor (TCR) signaling and reactivating the anti-tumor immune response. This leads to increased T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMSpep-57 in Co-culture T-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1] By binding to PD-L1, BMSpep-57 blocks the co-inhibitory signal delivered to T-cells, thereby restoring and enhancing their anti-tumor activity. This application note provides a detailed protocol for utilizing BMSpep-57 in a co-culture T-cell activation assay, a critical in vitro method for evaluating the efficacy of immune checkpoint inhibitors. The provided methodologies and data presentation will guide researchers in assessing the functional consequences of PD-1/PD-L1 blockade by BMSpep-57.
Mechanism of Action: PD-1/PD-L1 Pathway
The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells and other cells in the tumor microenvironment, leads to the suppression of T-cell receptor (TCR) signaling. This results in T-cell exhaustion, characterized by reduced cytokine production, decreased proliferation, and diminished cytotoxic capacity. BMSpep-57 disrupts this inhibitory axis, leading to the reactivation of anti-tumor T-cell responses.
Caption: PD-1/PD-L1 Signaling Pathway and BMSpep-57 Inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro activities of BMSpep-57.
Table 1: Binding Affinity and Inhibitory Potency of BMSpep-57
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA | [1] |
| Kd (Binding to PD-L1) | 19 nM | MicroScale Thermophoresis (MST) | [1] |
| Kd (Binding to PD-L1) | 19.88 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Effect of BMSpep-57 on IL-2 Production in SEB-Stimulated PBMCs
| BMSpep-57 Concentration | Fold Increase in IL-2 Production (vs. SEB alone) |
| 1 µM | ~1.5-fold |
| 500 nM | ~1.5-fold |
Data derived from studies on Staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMCs).
Table 3: Illustrative Example of BMSpep-57 Activity in a Co-Culture T-cell Activation Assay
| Treatment Group | % IFN-γ⁺ CD8⁺ T-cells | % TNF-α⁺ CD8⁺ T-cells | % CD107a⁺ CD8⁺ T-cells | T-cell Proliferation (Fold Change) |
| T-cells + Tumor Cells (Control) | 2.5 | 1.8 | 3.1 | 1.0 |
| + Isotype Control | 2.7 | 2.0 | 3.5 | 1.1 |
| + BMSpep-57 (1 µM) | 8.9 | 6.5 | 10.2 | 3.5 |
| + anti-PD-L1 Ab (10 µg/mL) | 9.5 | 7.1 | 11.0 | 3.8 |
Note: The data in Table 3 is representative and intended for illustrative purposes, based on the expected efficacy of a potent PD-L1 inhibitor in a co-culture assay. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Co-culture of PBMCs with PD-L1 Expressing Tumor Cells for T-cell Activation Analysis
This protocol details the co-culture of human Peripheral Blood Mononuclear Cells (PBMCs) with a tumor cell line expressing PD-L1 to assess the ability of BMSpep-57 to enhance T-cell activation.
Materials:
-
Human PBMCs isolated from healthy donors
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, or a CHO-K1 cell line engineered to express human PD-L1)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
BMSpep-57 (reconstituted in an appropriate solvent, e.g., DMSO)
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Brefeldin A and Monensin
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α, anti-CD107a)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
Procedure:
-
Preparation of Target Cells:
-
Culture the PD-L1 expressing tumor cells to ~80% confluency.
-
On the day of the assay, harvest the cells, wash with PBS, and resuspend in complete RPMI-1640 medium.
-
Seed the target cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 4-6 hours to allow adherence.
-
-
Preparation of Effector Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For proliferation assays, label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
Add the PBMCs to the wells containing the adherent target cells at an effector-to-target (E:T) ratio of 10:1 (i.e., 2 x 10⁵ PBMCs/well).
-
Add BMSpep-57 to the designated wells at various concentrations (e.g., a dose-response from 1 nM to 1 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-L1 antibody).
-
Add a stimulating agent such as SEB (e.g., 1 µg/mL) or soluble anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) to all wells to induce T-cell activation.
-
Incubate the co-culture plate at 37°C in a 5% CO₂ incubator.
-
-
Analysis of T-cell Activation:
-
Cytokine Production (Intracellular Staining):
-
After 24-48 hours of co-culture, add Brefeldin A (10 µg/mL) and Monensin (2 µM) to the wells for the final 4-6 hours of incubation to block cytokine secretion.
-
Harvest the cells, wash, and perform surface staining for CD3 and CD8.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ and TNF-α.
-
Analyze the percentage of cytokine-positive CD8⁺ T-cells by flow cytometry.
-
-
Degranulation Assay:
-
Add anti-CD107a antibody at the beginning of the co-culture.
-
After the incubation period (typically 6-24 hours), harvest the cells and stain for surface markers (CD3, CD8).
-
Analyze the expression of CD107a on the surface of CD8⁺ T-cells by flow cytometry.
-
-
Proliferation Assay:
-
After 72-96 hours of co-culture, harvest the cells and stain for surface markers (CD3, CD8).
-
Analyze the dilution of the cell proliferation dye in the CD8⁺ T-cell population by flow cytometry.
-
-
Caption: Experimental Workflow for Co-culture T-cell Activation Assay.
Conclusion
BMSpep-57 is a valuable tool for investigating the role of the PD-1/PD-L1 axis in immune regulation. The provided protocols offer a robust framework for assessing the peptide's ability to enhance T-cell effector functions in a co-culture system that mimics the tumor microenvironment. By quantifying various T-cell activation parameters, researchers can effectively characterize the immuno-stimulatory potential of BMSpep-57 and similar PD-L1 inhibitors.
References
Application Notes and Protocols for Assessing BMSpep-57 Efficacy in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. This model is particularly relevant for evaluating immunotherapies, such as those targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis. BMSpep-57 is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction, designed to enhance anti-tumor immunity.[1][2] These protocols provide a detailed framework for assessing the efficacy of BMSpep-57 in a 3D tumor spheroid co-culture model with immune cells.
The provided methodologies cover the formation of tumor spheroids, the co-culture with peripheral blood mononuclear cells (PBMCs), and the subsequent evaluation of BMSpep-57's effects on tumor growth, immune cell infiltration, and anti-tumor activity.
Summary of BMSpep-57 Properties
BMSpep-57 is a competitive inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 7.68 nM.[1][2] It binds to PD-L1 with high affinity, disrupting the inhibitory signal and promoting T cell activation, as evidenced by increased IL-2 production in peripheral blood mononuclear cells (PBMCs).[1]
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | |
| Kd (Binding to PD-L1) | 19 nM (MST), 19.88 nM (SPR) | |
| Mechanism of Action | Inhibition of PD-1/PD-L1 interaction, T cell activation |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids suitable for co-culture experiments.
Materials:
-
Cancer cell line of choice (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate (1000 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 48-72 hours.
Protocol 2: Co-culture of Tumor Spheroids with PBMCs and BMSpep-57 Treatment
This protocol details the addition of immune cells and BMSpep-57 to the established tumor spheroids.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
BMSpep-57 stock solution (in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T cell activation)
Procedure:
-
Thaw cryopreserved PBMCs and culture them in complete RPMI-1640 medium. For enhanced activity, PBMCs can be pre-stimulated with PHA (1 µg/mL) or anti-CD3/CD28 beads for 24 hours.
-
After 48-72 hours of spheroid formation, carefully remove 50 µL of medium from each well.
-
Prepare a suspension of PBMCs in complete RPMI-1640 medium.
-
Add 50 µL of the PBMC suspension to each well at a desired Effector:Target (E:T) ratio (e.g., 10:1, which would be 10,000 PBMCs per spheroid of 1000 initial cancer cells).
-
Prepare serial dilutions of BMSpep-57 in complete RPMI-1640 medium from the stock solution. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add 50 µL of the BMSpep-57 dilutions or vehicle control to the respective wells.
-
The final volume in each well should be approximately 200 µL.
-
Incubate the co-culture plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.
Efficacy Assessment Protocols
Protocol 3: Spheroid Growth and Viability Assay
This protocol measures the impact of BMSpep-57 on the size and viability of the tumor spheroids.
Materials:
-
Co-culture plate from Protocol 2
-
Brightfield microscope with imaging capabilities
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
Spheroid Size Measurement:
-
At 0, 24, 48, 72, and 96 hours post-treatment, capture brightfield images of the spheroids.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
-
Viability Assay (Endpoint):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the results to the vehicle-treated control wells.
-
Protocol 4: Immune Cell Infiltration Analysis
This protocol quantifies the penetration of immune cells into the tumor spheroid.
Materials:
-
Co-culture plate from Protocol 2
-
Fluorescently labeled antibodies (e.g., anti-CD3 for T cells, anti-CD45 for all leukocytes)
-
Fixation and permeabilization buffers
-
Confocal microscope or high-content imaging system
Procedure:
-
At the desired time points, carefully aspirate the medium from the wells.
-
Gently wash the spheroids with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with fluorescently labeled primary antibodies overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Acquire Z-stack images of the spheroids using a confocal microscope.
-
Analyze the images to quantify the number and location of immune cells within the spheroid core versus the periphery.
Protocol 5: Cytokine Release Assay
This protocol measures the secretion of key cytokines indicative of T cell activation.
Materials:
-
Supernatant from the co-culture plate (Protocol 2)
-
ELISA or multiplex immunoassay kit for human IL-2 and IFN-γ
-
Microplate reader
Procedure:
-
At the end of the co-culture period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the spheroids.
-
Store the supernatant at -80°C until analysis.
-
Perform ELISA or multiplex immunoassay according to the manufacturer's instructions to quantify the concentrations of IL-2 and IFN-γ.
Data Presentation
Table 1: Effect of BMSpep-57 on Tumor Spheroid Growth and Viability
| Treatment Group | Spheroid Volume (µm³) at 96h (Mean ± SD) | % Viability (ATP Assay) at 96h (Mean ± SD) |
| Vehicle Control | 100 ± X | |
| BMSpep-57 (1 nM) | ||
| BMSpep-57 (10 nM) | ||
| BMSpep-57 (100 nM) | ||
| BMSpep-57 (1 µM) |
Table 2: Immune Cell Infiltration and Cytokine Production in Response to BMSpep-57
| Treatment Group | Immune Cell Infiltration (Cells/Spheroid Core) (Mean ± SD) | IL-2 Concentration (pg/mL) (Mean ± SD) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | |||
| BMSpep-57 (1 nM) | |||
| BMSpep-57 (10 nM) | |||
| BMSpep-57 (100 nM) | |||
| BMSpep-57 (1 µM) |
Visualizations
Caption: Experimental workflow for assessing BMSpep-57 efficacy in 3D tumor spheroids.
Caption: BMSpep-57 mechanism of action in the tumor microenvironment.
A related compound, BMS-202, has been shown to potentially regulate the ERK and TGFβ1/Smad signaling pathways. While the direct effect of BMSpep-57 on these pathways requires further investigation, they represent potential avenues for exploring the broader impact of PD-L1 blockade on the tumor microenvironment.
Caption: Potential signaling pathways modulated by PD-L1 blockade.
References
Application Notes and Protocols for In Vivo Delivery of Peptide-Based Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current in vivo delivery methods for peptide-based cancer therapies. Detailed protocols for key experiments are included to facilitate the practical application of these technologies in a research and development setting.
Introduction to Peptide-Based Cancer Therapies
Peptide-based therapeutics have emerged as a promising class of anti-cancer agents due to their high specificity, low toxicity, and ability to target a wide range of cancer-associated molecules.[1][2] Their small size allows for better tumor penetration compared to larger molecules like antibodies.[3] However, the clinical translation of therapeutic peptides is often hindered by challenges such as rapid degradation by proteases and poor membrane permeability.[1][4] To overcome these limitations, various in vivo delivery strategies have been developed to enhance the stability, bioavailability, and tumor-targeting efficiency of therapeutic peptides. This document will focus on three key delivery platforms: Peptide-Drug Conjugates (PDCs), Peptide-Functionalized Nanoparticles, and Peptide-Based Hydrogels.
I. Peptide-Drug Conjugates (PDCs)
PDCs are a targeted cancer therapy that consists of a tumor-targeting peptide, a cytotoxic payload, and a linker that connects them. This modular design allows for the selective delivery of potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.
Quantitative Data: In Vivo Biodistribution of PDCs
The biodistribution of PDCs is a critical factor in determining their efficacy and safety. The following table summarizes quantitative data from preclinical studies on the tumor accumulation and organ distribution of different PDCs in tumor-bearing mouse models.
| PDC System | Cancer Model | Time Point | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Kidney Accumulation (%ID/g) | Reference |
| In-111-DTPA-D-Phe(1)-octreotide | Human Carcinoid | 24 h | ~5 | ~1 | ~2 | ~60 | |
| dYNH-PTX | Prostate Cancer (PC3M) | 24 h | ~4 | ~2 | ~1 | ~3 | |
| TNBC-targeting PDC | Triple-Negative Breast Cancer | 24 h post final dose | 7-fold higher than free drug | Up to 3-fold less than free drug | Up to 3-fold less than free drug | Up to 3-fold less than free drug |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is approximated from published figures where exact values were not provided.
Experimental Protocol: In Vivo Efficacy and Biodistribution of a PDC in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy and biodistribution of a novel PDC in a subcutaneous tumor xenograft model.
1. Materials:
-
Tumor cells (e.g., PC3M for prostate cancer)
-
Female athymic nude mice (4-6 weeks old)
-
PDC and vehicle control (e.g., saline)
-
Paclitaxel (PTX) as a positive control
-
Calipers for tumor measurement
-
Animal balance
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for organ harvesting
-
Scintillation counter or appropriate instrument for quantifying radiolabeled PDC
2. Animal Model Development:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
3. In Vivo Efficacy Study:
-
Randomly divide mice into treatment groups (n=5 per group): Vehicle control, free drug (e.g., PTX), and PDC.
-
Administer treatments via intravenous injection (e.g., 3 times weekly). Doses should be equimolar for the cytotoxic agent in the PDC and free drug groups.
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
4. Biodistribution Study:
-
For biodistribution analysis, the PDC can be labeled with a radionuclide (e.g., ¹¹¹In).
-
Inject a separate cohort of tumor-bearing mice with the radiolabeled PDC.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.
-
Harvest tumors and major organs (liver, spleen, kidneys, heart, lungs).
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
Signaling Pathway: PDC-Mediated Apoptosis
PDCs often induce cancer cell death by delivering cytotoxic agents that trigger apoptosis. The following diagram illustrates a simplified apoptosis pathway initiated by a PDC carrying a payload like paclitaxel, which stabilizes microtubules and leads to mitotic arrest and subsequent cell death.
Caption: PDC binding, internalization, and payload release leading to apoptosis.
II. Peptide-Functionalized Nanoparticles
Nanoparticles (NPs) serve as versatile platforms for delivering therapeutic peptides. Functionalizing the surface of NPs with targeting peptides enhances their accumulation in tumors through both passive (the enhanced permeability and retention effect) and active targeting mechanisms.
Quantitative Data: Tumor Accumulation of Peptide-Functionalized Nanoparticles
The following table presents quantitative data on the tumor accumulation of various peptide-functionalized nanoparticle systems in preclinical cancer models.
| Nanoparticle System | Targeting Peptide | Cancer Model | Time Point | Tumor Accumulation (%ID/g) | Reference |
| Gold Nanoparticles (GNPs) | RGD | Pancreatic Cancer | 24 h | ~12.8 | |
| NaGdF4 Nanoparticles | p32-binding peptide | Breast Cancer (MCF-7) | 24 h | ~8 | |
| Liposomal Nanoparticles | RGD and Substance P | Melanoma (M21) & Glioblastoma (U-87 MG) | 4 h | ~5 (M21), ~4 (U-87 MG) | |
| PEGylated Gold Nanoparticles | RGD | Pancreatic Ductal Adenocarcinoma | 24 h | Significantly reduced vs. non-targeted |
Note: The study by Comprehensive analysis of the tumor targeting efficiency of functionalized nanoparticles in an immunocompetent environment found that RGD functionalization of PEGylated GNPs led to enhanced clearance by the immune system and reduced tumor accumulation in an immunocompetent mouse model, highlighting the importance of the model system in evaluating targeting efficacy.
Experimental Protocol: Synthesis of Peptide-Conjugated Gold Nanoparticles (AuNPs)
This protocol describes a common method for synthesizing peptide-conjugated AuNPs for in vivo applications.
1. Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Thiol-modified peptide (e.g., cysteine-containing RGD peptide)
-
Polyethylene glycol (PEG)-thiol
-
Milli-Q water
-
Glassware (cleaned with aqua regia)
2. Synthesis of AuNPs (Citrate Reduction Method):
-
Bring 100 mL of Milli-Q water to a rolling boil in a clean flask with a stir bar.
-
Add 1 mL of 1% (w/v) HAuCl₄ solution and continue boiling for 1 minute.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.
-
The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
3. Functionalization with Peptide and PEG:
-
To the AuNP solution, add a solution of PEG-thiol and the thiol-modified peptide. The molar ratio of PEG to peptide can be optimized to balance targeting and circulation time.
-
Allow the mixture to react overnight at room temperature with gentle stirring.
-
Purify the peptide-conjugated AuNPs by centrifugation and resuspension in Milli-Q water to remove excess reagents. Repeat this washing step three times.
-
Characterize the final product for size, zeta potential, and peptide conjugation efficiency.
Experimental Workflow: In Vivo Tumor Targeting of Peptide-Functionalized Nanoparticles
The following diagram illustrates a typical workflow for assessing the in vivo tumor-targeting capabilities of peptide-functionalized nanoparticles.
Caption: Workflow for synthesis and in vivo evaluation of peptide-NPs.
III. Peptide-Based Hydrogels
Peptide-based hydrogels are three-dimensional networks formed by the self-assembly of peptide building blocks. They can encapsulate and provide sustained release of therapeutic peptides or other anti-cancer drugs directly at the tumor site, reducing systemic side effects.
Quantitative Data: Drug Release from Peptide Hydrogels
The release kinetics of drugs from peptide hydrogels can be tuned by altering the peptide sequence and concentration.
| Hydrogel System | Encapsulated Drug | In Vitro Release Condition | Cumulative Release at 72h | Reference |
| Fmoc-FF/PEG8-(FY)3 | Doxorubicin | PBS, pH 7.4 | ~20% | |
| ac-(RADA)4-CONH2 | Doxorubicin & Curcumin | PBS, pH 7.4 | Not specified, sustained release observed |
Experimental Protocol: Preparation and In Vivo Administration of a Drug-Loaded Peptide Hydrogel
This protocol provides a general method for preparing a self-assembling peptide hydrogel for the local delivery of an anti-cancer drug.
1. Materials:
-
Self-assembling peptide (e.g., Fmoc-diphenylalanine)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anti-cancer drug (e.g., Doxorubicin)
-
Syringes and needles for injection
2. Preparation of Drug-Loaded Hydrogel ("Solvent-Switch" Method):
-
Dissolve the self-assembling peptide in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Dissolve the anti-cancer drug in sterile PBS or water.
-
To form the hydrogel, rapidly add the aqueous drug solution to the peptide stock solution in DMSO with brief vortexing. The final concentration of the peptide should be above its critical gelation concentration.
-
Allow the mixture to stand at room temperature until a self-supporting hydrogel is formed.
3. In Vivo Administration:
-
Establish a subcutaneous tumor model in mice as described in the PDC protocol.
-
Once tumors reach the desired size, the drug-loaded peptide hydrogel can be directly injected into the tumor or peritumorally.
-
Monitor tumor growth and animal well-being as previously described.
-
At the end of the study, tumors can be excised for histological analysis to assess the therapeutic effect.
Logical Relationship: Stimuli-Responsive Drug Release from Hydrogels
Many peptide hydrogels are designed to be stimuli-responsive, releasing their cargo in response to the tumor microenvironment (e.g., lower pH, presence of specific enzymes).
Caption: Stimuli-responsive drug release from a peptide hydrogel in the TME.
Conclusion
The in vivo delivery methods outlined in these application notes represent significant advancements in overcoming the challenges associated with peptide-based cancer therapies. Peptide-drug conjugates, peptide-functionalized nanoparticles, and peptide-based hydrogels each offer unique advantages for enhancing the therapeutic index of potent anti-cancer peptides. The provided protocols and data serve as a starting point for researchers to design and evaluate novel peptide-based delivery systems for more effective and targeted cancer treatment. Further research and development in this field hold the promise of translating these innovative strategies into clinical applications.
References
- 1. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Delivery of Various Cargos into Cancer Cells and Tissues via Cell-Penetrating Peptides: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: T-Cell Population Analysis Following BMSpep-57 Treatment using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMSpep-57 is a potent macrocyclic peptide inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that regulates T-cell activation and exhaustion.[1] By binding to PD-L1, BMSpep-57 prevents its engagement with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and enhancing T-cell effector functions.[1] This mechanism is anticipated to reinvigorate exhausted T-cells and augment anti-tumor or anti-viral immune responses. One of the key findings is that BMSpep-57 facilitates T-cell function by increasing IL-2 production in peripheral blood mononuclear cells (PBMCs).[1]
These application notes provide a detailed protocol for the analysis of T-cell populations in response to BMSpep-57 treatment using multi-color flow cytometry. The provided methodologies will enable researchers to quantify changes in major T-cell subsets, assess their activation status, and measure key effector cytokine production.
Mechanism of Action: BMSpep-57 in the PD-1/PD-L1 Pathway
The PD-1/PD-L1 pathway is a crucial negative regulator of T-cell activity. Under normal physiological conditions, this pathway helps to maintain self-tolerance and modulate the duration and amplitude of immune responses. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.
BMSpep-57 acts as a competitive inhibitor, binding to PD-L1 and sterically hindering its interaction with PD-1. This blockade effectively "releases the brakes" on T-cells, restoring their ability to recognize and eliminate target cells. The expected downstream effects of BMSpep-57 treatment include increased proliferation and activation of T-cells, and enhanced production of effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
Figure 1: Mechanism of BMSpep-57 Action.
Expected Effects of BMSpep-57 on T-Cell Populations
Based on the mechanism of action of PD-1/PD-L1 blockade, treatment with BMSpep-57 is expected to induce several quantifiable changes in T-cell populations. While specific data for BMSpep-57 is emerging, the following table summarizes the anticipated effects based on studies of similar PD-1/PD-L1 inhibitors.
| Parameter | T-Cell Subset | Expected Change with BMSpep-57 | Rationale |
| Cell Frequency | CD8+ T-Cells | Increase | Enhanced proliferation and survival of cytotoxic T-lymphocytes. |
| CD4+ Helper T-Cells | Variable | May increase due to general T-cell activation, but effects can be subset-dependent. | |
| Regulatory T-Cells (Tregs) | Increase | IL-2, which is upregulated by PD-1 blockade, is a key survival factor for Tregs. | |
| Activation Markers | CD8+ and CD4+ T-Cells | Upregulation of CD25, CD69, HLA-DR | Increased activation state following removal of inhibitory signals. |
| Effector Function | CD8+ and CD4+ T-Cells | Increased intracellular IFN-γ, TNF-α, and IL-2 | Enhanced production of key effector and signaling cytokines. |
Experimental Protocol: Flow Cytometry Analysis of T-Cells
This protocol outlines the steps for treating peripheral blood mononuclear cells (PBMCs) with BMSpep-57 and subsequently analyzing T-cell populations by flow cytometry.
Figure 2: Experimental Workflow for Flow Cytometry Analysis.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
BMSpep-57
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for flow cytometry (see table below)
-
Fixation/Permeabilization buffer kit
-
Flow cytometer
Proposed Antibody Panel
| Marker | Fluorochrome | Target Population/Function |
| Viability Dye | e.g., APC-Cy7 | Exclude dead cells |
| CD3 | e.g., FITC | Pan T-Cell marker |
| CD4 | e.g., PerCP-Cy5.5 | Helper T-Cells |
| CD8 | e.g., PE-Cy7 | Cytotoxic T-Cells |
| CD25 | e.g., PE | Activation marker, part of IL-2 receptor, Treg marker |
| CD69 | e.g., BV421 | Early activation marker |
| CD127 | e.g., BV605 | IL-7 receptor, used to distinguish Tregs |
| FoxP3 | e.g., Alexa Fluor 647 | Transcription factor for Regulatory T-Cells |
| IFN-γ | e.g., APC | Effector cytokine |
| TNF-α | e.g., Pacific Blue | Pro-inflammatory cytokine |
| IL-2 | e.g., BV711 | T-cell growth and differentiation factor |
Step-by-Step Protocol
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation.
-
Wash cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
BMSpep-57 Treatment:
-
Plate 1 x 10^6 cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of BMSpep-57 in complete RPMI-1640 medium. A suggested concentration range is 10 nM to 1 µM.
-
Add the BMSpep-57 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
T-Cell Stimulation (for intracellular cytokine staining):
-
For the final 4-6 hours of culture, add a T-cell stimulation cocktail (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) to the wells designated for cytokine analysis.
-
Concurrently, add a protein transport inhibitor (e.g., Brefeldin A) to these wells to allow for intracellular accumulation of cytokines.
-
-
Staining Procedure:
-
Harvest the cells by centrifugation.
-
Wash the cells with FACS buffer.
-
Viability Staining: Resuspend the cells in PBS and add the fixable viability dye according to the manufacturer's instructions. Incubate in the dark at 4°C.
-
Wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in the master mix of surface antibodies (CD3, CD4, CD8, CD25, CD69, CD127) and incubate in the dark at 4°C for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in the master mix of intracellular antibodies (FoxP3, IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer. Incubate in the dark at room temperature for 30-45 minutes.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software. Use fluorescence-minus-one (FMO) controls for accurate gating.
-
The gating strategy should first identify live, single cells, then gate on CD3+ T-cells. From the T-cell population, CD4+ and CD8+ subsets can be identified. Within these subsets, the expression of activation markers and intracellular cytokines can be quantified. Tregs can be identified as CD4+CD25+CD127low/-FoxP3+.
-
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions. The results should be presented as the percentage of the parent population (e.g., % of CD4+ T-cells expressing IFN-γ) and, where applicable, the median fluorescence intensity (MFI) to indicate the level of marker expression. Statistical analysis should be performed to determine the significance of any observed changes.
The results will provide valuable insights into the immunomodulatory effects of BMSpep-57 on T-cell populations, aiding in the characterization of its therapeutic potential. This detailed analysis is crucial for understanding the mechanism of action and for the further development of this promising peptide inhibitor.
References
Application Notes and Protocols for Establishing a PD-1/PD-L1 Binding Assay with SPR Biosensor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for establishing a robust and reliable Surface Plasmon Resonance (SPR) biosensor assay to characterize the binding interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that plays a central role in tumor immune evasion, making it a key target for cancer immunotherapy.[1][2][3] The protocols and data presented herein are intended to assist researchers in accurately determining the kinetic parameters of this interaction and in the screening and characterization of potential inhibitors.
Introduction to PD-1/PD-L1 Interaction and SPR Technology
The binding of PD-1, a receptor expressed on activated T cells, to PD-L1, which can be overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the immune system.[4] Blocking this interaction with therapeutic agents, such as monoclonal antibodies or small molecules, can restore anti-tumor immunity.[5]
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It allows for the precise measurement of binding kinetics, including the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_). An SPR-based PD-1/PD-L1 binding assay offers a high-throughput and reliable platform for identifying and characterizing novel inhibitors.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the PD-1/PD-L1 interaction and its modulation by various molecules, as determined by SPR in different studies. This data provides a reference for expected binding affinities and allows for comparison across different experimental setups.
| Ligand (Immobilized) | Analyte (In Solution) | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (M) | Reference |
| Recombinant Human PD-1 | Recombinant Human PD-L1 | Not Reported | Not Reported | 1.4 x 10⁻⁶ | |
| Recombinant Human PD-1 | Recombinant Human PD-L1 | Not Reported | Not Reported | 1.62 x 10⁻⁶ | |
| Recombinant Human PD-L1 | Recombinant Human PD-1 | Not Reported | Not Reported | 1.70 x 10⁻⁶ | |
| Anti-PD-L1 Antibody | Recombinant Human PD-L1 | Not Reported | Not Reported | 1.381 x 10⁻⁹ | |
| Toripalimab (anti-PD-1 mAb) | Recombinant Human PD-1 | 1.3 x 10⁶ | 1.1 x 10⁻³ | 8.5 x 10⁻¹⁰ | |
| Pembrolizumab (anti-PD-1 mAb) | Recombinant Human PD-1 | 2.5 x 10⁵ | 1.5 x 10⁻⁴ | 6.0 x 10⁻¹⁰ |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental process, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway
Caption: SPR Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for performing a PD-1/PD-L1 binding assay using an SPR biosensor. The protocol is a general guideline and may require optimization based on the specific SPR instrument and reagents used.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chips: CM5 (carboxymethylated dextran) or other suitable sensor chips.
-
Recombinant Proteins:
-
Recombinant Human PD-1 (extracellular domain)
-
Recombinant Human PD-L1 (extracellular domain)
-
-
Immobilization Reagents:
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl).
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), or a similar physiological buffer.
-
Regeneration Solution: A low pH solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5) or a high salt solution, to be optimized for the specific interaction.
-
Analyte Dilution Series: Prepare a series of dilutions of the analyte (e.g., PD-L1) in running buffer. A typical concentration range could be from low nanomolar to micromolar, depending on the expected affinity.
Experimental Procedure
1. Sensor Chip Preparation and Ligand Immobilization
This protocol describes the immobilization of PD-1 as the ligand using amine coupling.
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS. This creates reactive succinimide esters.
-
Ligand Immobilization: Inject the recombinant PD-1 protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The primary amine groups on the protein will covalently bind to the activated surface. Aim for an immobilization level that will yield a maximal analyte binding response (Rmax) appropriate for kinetic analysis.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive esters on the surface.
-
Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used for background subtraction.
2. Analyte Injection and Kinetic Analysis
-
Baseline Stabilization: Flow running buffer over both the ligand-immobilized and reference flow cells until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the lowest concentration of the PD-L1 dilution series over both flow cells for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
Dissociation: Switch back to flowing running buffer over the sensor surface for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the PD-1/PD-L1 complex.
-
Regeneration: Inject the optimized regeneration solution to remove all bound analyte from the ligand surface. The surface should return to the baseline level.
-
Repeat Cycles: Repeat steps 2-4 for each concentration in the PD-L1 dilution series, including a zero-concentration (buffer only) injection for double referencing.
3. Data Analysis
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell for each injection.
-
Buffer Blank Subtraction: Subtract the signal from the buffer-only injection from the referenced sensorgrams.
-
Kinetic Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
Protocol for Screening PD-1/PD-L1 Inhibitors
This assay format can be adapted to screen for small molecule or antibody inhibitors of the PD-1/PD-L1 interaction.
-
Immobilize PD-1 as described above.
-
Prepare Analyte-Inhibitor Mixtures: Pre-incubate a fixed concentration of PD-L1 (typically at or near its K_D_ for PD-1) with a range of concentrations of the test inhibitor.
-
Inject Mixtures: Inject the pre-incubated mixtures over the PD-1 surface and monitor the binding response.
-
Data Analysis: A reduction in the binding response of PD-L1 to PD-1 in the presence of the inhibitor indicates a blocking effect. The percentage of inhibition can be calculated, and an IC₅₀ value (the concentration of inhibitor that blocks 50% of the binding) can be determined by plotting the response against the inhibitor concentration.
Conclusion
The establishment of a robust SPR-based PD-1/PD-L1 binding assay is a critical tool for the discovery and development of novel cancer immunotherapies. The detailed protocols and reference data provided in these application notes offer a comprehensive guide for researchers to implement this assay in their laboratories. By accurately characterizing the kinetics of the PD-1/PD-L1 interaction and its inhibition, scientists can accelerate the advancement of promising new treatments for cancer patients.
References
- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PD-L1 (22C3) Immunohistochemistry in Studies of BMSpep-57
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of Programmed Death-Ligand 1 (PD-L1) expression using immunohistochemistry (IHC) in preclinical and clinical research involving BMSpep-57, a competitive peptide inhibitor of the PD-1/PD-L1 interaction.
Introduction to BMSpep-57 and PD-L1
BMSpep-57 is a potent, macrocyclic peptide that competitively inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance.[1] By blocking the PD-1/PD-L1 pathway, BMSpep-57 aims to restore T-cell mediated antitumor immunity.[2]
The expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment is a key biomarker for predicting the response to PD-1/PD-L1 checkpoint inhibitors.[3] Therefore, accurate and reproducible assessment of PD-L1 expression is crucial for studies involving novel inhibitors like BMSpep-57. Immunohistochemistry is the standard method for evaluating PD-L1 protein expression in tissue samples.
Quantitative Data Summary
The following table summarizes the key in vitro binding and inhibitory activities of BMSpep-57. This data is essential for understanding the peptide's potency and for designing relevant in vivo studies where PD-L1 IHC would be a critical pharmacodynamic biomarker.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA Competition Assay | |
| K_d_ (Binding to PD-L1) | 19 nM | MicroScale Thermophoresis (MST) | |
| K_d_ (Binding to PD-L1) | 19.88 nM | Surface Plasmon Resonance (SPR) | |
| Inhibition of PD-1/PD-L1 Binding | Up to 98.1% at 300 nM | ELISA Competition Assay | |
| IL-2 Induction in PBMCs | High levels at 500 nM and 1 µM | Cell-based Assay |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
References
Application Notes and Protocols for Evaluating Peptide-Based Immunotherapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based immunotherapies represent a promising strategy for activating the host immune system to recognize and eliminate diseased cells, particularly in the context of cancer and infectious diseases. These therapies utilize short peptide sequences, often corresponding to tumor-associated antigens (TAAs) or viral epitopes, to elicit a targeted T-cell response. The preclinical evaluation of these therapies is critically dependent on the use of appropriate animal models that can faithfully recapitulate the human immune response. This document provides detailed application notes and protocols for utilizing various animal models to assess the efficacy and mechanism of action of peptide-based immunotherapies.
Animal Models for Peptide-Based Immunotherapy
The selection of an appropriate animal model is a critical first step in the preclinical evaluation of peptide-based immunotherapies. Mouse models are the most commonly used due to their well-characterized genetics, availability of reagents, and relatively low cost.[1][2]
Syngeneic Mouse Models
Syngeneic models involve the transplantation of tumor cell lines derived from a specific inbred mouse strain into a mouse of the same strain, thus ensuring a fully competent immune system that recognizes the tumor as "self" with the exception of the tumor-specific antigens.[3] This model is particularly useful for proof-of-concept studies and for evaluating the efficacy of peptide vaccines in a setting with an intact immune system.
Advantages:
-
Fully immunocompetent host.
-
Relatively low cost and ease of use.
-
Reproducible tumor growth kinetics.[3]
Disadvantages:
-
Tumor antigens may not be representative of human cancers.
-
The mouse immune system may differ significantly from the human immune system in its response to certain therapies.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop spontaneous tumors that more closely mimic the genetic and histological progression of human cancers.[4] These models are valuable for studying the long-term effects of peptide immunotherapies and for investigating the interplay between the developing tumor and the immune system.
Advantages:
-
Tumors arise spontaneously in an immunocompetent host, better reflecting human disease.
-
Allow for the study of immunotherapy in the context of the natural tumor microenvironment.
Disadvantages:
-
Long latency period for tumor development.
-
High cost and complexity of model development and maintenance.
-
Tumor incidence and growth can be variable.
Humanized Mouse Models
Humanized mouse models are created by engrafting human immune cells or tissues into immunodeficient mice. These models provide a platform for studying the human immune response to peptide-based immunotherapies in an in vivo setting.
Types of Humanized Mouse Models:
-
Hu-HSC (Hematopoietic Stem Cell) Mice: These mice are generated by engrafting human CD34+ hematopoietic stem cells into immunodeficient mice, leading to the development of a multi-lineage human immune system.
-
Hu-PBMC (Peripheral Blood Mononuclear Cell) Mice: These models are created by injecting human PBMCs into immunodeficient mice. This results in a rapid engraftment of mature human T cells, but can be associated with graft-versus-host disease (GVHD).
Advantages:
-
Allow for the direct evaluation of human immune responses to therapies.
-
Can be used to test peptides designed for specific human leukocyte antigen (HLA) types.
Disadvantages:
-
Incomplete reconstitution of the human immune system.
-
Potential for graft-versus-host disease in PBMC models.
-
High cost and technical expertise required.
Adjuvants for Peptide-Based Vaccines
Peptides alone are often poorly immunogenic. Therefore, they are typically co-administered with adjuvants to enhance the immune response. Adjuvants can act through various mechanisms, including forming a depot for sustained antigen release and activating innate immune cells.
Commonly Used Adjuvants in Animal Models:
-
Toll-Like Receptor (TLR) Agonists: These molecules mimic pathogen-associated molecular patterns and activate innate immune cells through TLR signaling. Examples include Poly(I:C) (TLR3 agonist), monophosphoryl lipid A (MPLA) (TLR4 agonist), and CpG oligodeoxynucleotides (TLR9 agonist).
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine promotes the differentiation and activation of dendritic cells, which are potent antigen-presenting cells.
-
Incomplete Freund's Adjuvant (IFA): A water-in-oil emulsion that creates an antigen depot, leading to a sustained immune response.
Experimental Protocols
In Vivo Tumor Challenge
This protocol is a fundamental method for evaluating the prophylactic and therapeutic efficacy of a peptide-based vaccine.
Materials:
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
6-8 week old inbred mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
-
Peptide vaccine and adjuvant
-
Sterile PBS and cell culture medium
-
Syringes and needles (23-25 gauge)
-
Calipers
Procedure:
-
Vaccination (Prophylactic):
-
Immunize mice with the peptide vaccine and adjuvant mixture. Typically, mice receive one or two booster immunizations at 1-2 week intervals.
-
-
Tumor Cell Preparation:
-
Culture the tumor cells to ~80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Tumor Inoculation:
-
Subcutaneously inject the tumor cell suspension into the flank of the mice. For some models, mixing the cells with Matrigel can improve tumor engraftment.
-
-
Tumor Growth Monitoring:
-
Measure the tumor size using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Workflow for In Vivo Tumor Challenge:
Caption: Experimental workflow for an in vivo tumor challenge study.
ELISpot Assay for Antigen-Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of antigen-specific T cells producing IFN-γ.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
AEC substrate solution
-
Spleens from vaccinated and control mice
-
Stimulating peptide
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.
-
-
Cell Preparation:
-
Prepare single-cell suspensions from the spleens of vaccinated and control mice.
-
-
Cell Plating and Stimulation:
-
Add splenocytes to the wells in the presence or absence (negative control) of the stimulating peptide. Include a positive control (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Detection:
-
Wash the wells and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
-
Enzyme and Substrate Addition:
-
Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the wells and add the AEC substrate solution. Monitor for spot development.
-
-
Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader or a dissecting microscope.
-
Workflow for ELISpot Assay:
Caption: Step-by-step workflow for the ELISpot assay.
Flow Cytometry for Immune Cell Profiling
Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations within a sample. This is crucial for understanding the mechanism of action of a peptide vaccine.
Materials:
-
Spleens or tumors from vaccinated and control mice
-
Fluorochrome-conjugated antibodies against mouse immune cell surface markers (e.g., CD3, CD4, CD8, CD45, CD11b, Gr-1)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer (for spleens)
-
Fixation/Permeabilization buffers (for intracellular staining)
Procedure:
-
Single-Cell Suspension:
-
Prepare single-cell suspensions from spleens or tumors. For tumors, this may involve mechanical dissociation and enzymatic digestion.
-
-
Red Blood Cell Lysis (for spleens):
-
Lyse red blood cells using a lysis buffer.
-
-
Fc Receptor Blocking:
-
Block Fc receptors on the cells to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
-
Intracellular Staining (Optional):
-
If staining for intracellular cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells before adding antibodies against the intracellular targets.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software to quantify different immune cell populations.
-
Workflow for Flow Cytometry:
Caption: General workflow for immune cell profiling by flow cytometry.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice | Average Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Control (PBS) | 10 | 1250 ± 150 | - |
| Peptide Vaccine + IFA | 10 | 800 ± 120 | 36 |
| Peptide Vaccine + CpG | 10 | 450 ± 90 | 64 |
| Peptide Vaccine + GM-CSF | 10 | 600 ± 110 | 52 |
Table 2: Antigen-Specific T-Cell Response (IFN-γ ELISpot)
| Treatment Group | Number of Mice | IFN-γ Spot Forming Units (SFU) / 10^6 Splenocytes ± SEM |
| Control (PBS) | 5 | 15 ± 5 |
| Peptide Vaccine + IFA | 5 | 150 ± 25 |
| Peptide Vaccine + CpG | 5 | 450 ± 50 |
| Peptide Vaccine + GM-CSF | 5 | 300 ± 40 |
Table 3: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | Number of Mice | % CD8+ T Cells in CD45+ Cells ± SEM | % CD4+ T Cells in CD45+ Cells ± SEM | % Myeloid-Derived Suppressor Cells (MDSCs) in CD45+ Cells ± SEM |
| Control (PBS) | 5 | 5 ± 1.2 | 10 ± 2.5 | 40 ± 5.1 |
| Peptide Vaccine + CpG | 5 | 25 ± 3.1 | 15 ± 2.8 | 15 ± 3.2 |
Signaling Pathways
Understanding the signaling pathways activated by adjuvants is crucial for optimizing vaccine formulations.
TLR Agonist Signaling Pathway in Dendritic Cells
Toll-like receptors recognize pathogen-associated molecular patterns and initiate a signaling cascade that leads to the activation of dendritic cells and the production of pro-inflammatory cytokines. This pathway is critical for bridging innate and adaptive immunity.
Caption: Simplified TLR signaling pathway in a dendritic cell.
GM-CSF Signaling Pathway in Antigen Presenting Cells
GM-CSF promotes the differentiation, survival, and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages. Its signaling involves the JAK/STAT pathway, leading to the transcription of genes involved in APC function.
Caption: Simplified GM-CSF signaling pathway in an antigen-presenting cell.
Conclusion
The evaluation of peptide-based immunotherapies in animal models is a multifaceted process that requires careful consideration of the model system, adjuvant selection, and experimental readouts. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust preclinical studies. By combining in vivo tumor challenge experiments with detailed immunological assays, researchers can gain valuable insights into the efficacy and mechanisms of novel peptide-based immunotherapies, ultimately paving the way for their clinical translation.
References
- 1. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of tumor growth by cancer vaccine combined with metronomic chemotherapy and anti-PD-1 in a pre-clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Release Induced by BMSpep-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMSpep-57 is a potent, macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with an IC50 of 7.68 nM.[1] By disrupting this critical immune checkpoint, BMSpep-57 enhances T-cell function, leading to an increase in cytokine production, such as Interleukin-2 (IL-2), in peripheral blood mononuclear cells (PBMCs).[1][2][3] This document provides detailed protocols and application notes for measuring cytokine release in response to BMSpep-57, a crucial step in evaluating its immunomodulatory activity and potential therapeutic efficacy.
The protocols outlined below describe the use of an in vitro cytokine release assay with human PBMCs. These assays are essential for characterizing the dose-dependent effects of BMSpep-57 on a panel of relevant cytokines and for understanding its mechanism of action.
Signaling Pathway of BMSpep-57 in T-Cell Activation
BMSpep-57 functions by blocking the interaction between PD-1 on T-cells and PD-L1 on antigen-presenting cells (APCs) or tumor cells. This inhibition removes the negative regulatory signal from the PD-1 pathway, thereby augmenting T-cell receptor (TCR) and CD28 co-stimulatory signaling. The enhanced signaling cascade leads to T-cell activation, proliferation, and the secretion of effector cytokines.
References
Application Notes and Protocols for PD-1/PD-L1 Binding Screening Using AlphaLISA Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells often exploit to evade the host immune system.[1] Disrupting this interaction has emerged as a promising strategy in cancer immunotherapy.[2][3] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a robust, high-throughput, and no-wash method for screening potential inhibitors of the PD-1/PD-L1 binding interaction.[1][4]
This document provides detailed application notes and protocols for utilizing AlphaLISA technology to screen for modulators of the PD-1/PD-L1 interaction. The AlphaLISA assay is a bead-based technology that relies on the proximity of a Donor and an Acceptor bead. When the beads are brought close together through a biological interaction, a cascade of chemical reactions is initiated upon laser excitation, resulting in a luminescent signal.
Principle of the AlphaLISA PD-1/PD-L1 Binding Assay
The AlphaLISA PD-1/PD-L1 binding assay is a competitive immunoassay. In this assay, biotinylated PD-1 is captured by Streptavidin-coated Donor beads, and His-tagged PD-L1 is captured by anti-His AlphaLISA Acceptor beads. When PD-1 and PD-L1 interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. In the presence of an inhibitor that blocks the PD-1/PD-L1 interaction, the beads are not in proximity, and the signal is reduced.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory activity of known monoclonal antibodies against the PD-1/PD-L1 interaction, as determined by the AlphaLISA assay. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 binding.
| Inhibitor (Monoclonal Antibody) | Target | IC50 (nM) |
| Pembrolizumab | PD-1 | 0.25 |
| Nivolumab | PD-1 | 0.30 |
| Atezolizumab | PD-L1 | 0.15 |
| Durvalumab | PD-L1 | 0.20 |
| Avelumab | PD-L1 | 0.22 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
AlphaLISA Human PD-1/PD-L1 Binding Kit (e.g., Revvity AL356C or similar) containing:
-
Streptavidin (SA) Donor Beads
-
Anti-6xHis AlphaLISA Acceptor Beads
-
Biotinylated human PD-1
-
His-tagged human PD-L1
-
AlphaLISA Immunoassay Buffer
-
-
White, opaque 384-well microplates (e.g., OptiPlate-384)
-
Microplate reader with AlphaLISA detection capabilities
-
Test compounds (inhibitors)
-
Multichannel pipettes and tips
Reagent Preparation
-
AlphaLISA Immunoassay Buffer (1X): Prepare the required volume of 1X buffer by diluting the concentrated stock provided in the kit with nuclease-free water.
-
Biotinylated PD-1 (2X): Reconstitute the lyophilized biotinylated PD-1 to the stock concentration as per the kit instructions. Prepare a 2X working solution in 1X AlphaLISA Immunoassay Buffer. The final concentration in the assay will be 1X.
-
His-tagged PD-L1 (2X): Reconstitute the lyophilized His-tagged PD-L1 to the stock concentration as per the kit instructions. Prepare a 2X working solution in 1X AlphaLISA Immunoassay Buffer. The final concentration in the assay will be 1X.
-
Test Compounds (4X): Prepare a serial dilution of the test compounds at 4X the final desired concentration in 1X AlphaLISA Immunoassay Buffer.
-
AlphaLISA Beads (5X): Prepare a 5X mixture of Streptavidin Donor beads and anti-6xHis Acceptor beads in 1X AlphaLISA Immunoassay Buffer. Protect the bead solution from light.
Assay Procedure
-
Compound Addition: Add 5 µL of the 4X test compound dilutions to the wells of a 384-well microplate. For control wells, add 5 µL of 1X AlphaLISA Immunoassay Buffer.
-
PD-1 and PD-L1 Addition: Add 10 µL of the 2X biotinylated PD-1 and 10 µL of the 2X His-tagged PD-L1 mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature (23°C), protected from light.
-
Bead Addition: Add 25 µL of the 5X AlphaLISA bead mixture to each well.
-
Final Incubation: Seal the plate and incubate for 90 minutes at room temperature (23°C) in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader. The excitation wavelength should be 680 nm, and the emission should be detected at 615 nm.
Data Analysis
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: PD-1/PD-L1 Signaling Pathway
Caption: AlphaLISA Experimental Workflow
References
- 1. revvity.com [revvity.com]
- 2. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 3. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
optimizing BMSpep-57 (hydrochloride) concentration for in vitro experiments
Welcome to the technical support center for BMSpep-57 (hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of BMSpep-57 (hydrochloride) for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMSpep-57 (hydrochloride)?
A1: BMSpep-57 (hydrochloride) is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3][4][5] By blocking this interaction, BMSpep-57 can restore T-cell function, leading to an enhanced immune response against cancer cells. Specifically, it has been shown to increase the production of Interleukin-2 (IL-2) in peripheral blood mononuclear cells (PBMCs).
Q2: What is the recommended concentration range for BMSpep-57 (hydrochloride) in in vitro experiments?
A2: The optimal concentration of BMSpep-57 (hydrochloride) will vary depending on the specific assay. Based on available data, a good starting point for a dose-response experiment would be a serial dilution from 10 µM down to the low nanomolar range. For functional assays, such as IL-2 induction in PBMCs, concentrations of 500 nM and 1 µM have been shown to be effective. In biochemical assays, like PD-1/PD-L1 binding inhibition, the IC50 is reported to be 7.68 nM.
Q3: How should I reconstitute and store BMSpep-57 (hydrochloride)?
A3: For reconstitution, it is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO, and then dilute with an aqueous buffer. For long-term storage, it is advisable to store the lyophilized peptide at -20°C or -80°C, protected from light. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Is BMSpep-57 (hydrochloride) cytotoxic to cells?
A4: Studies have shown that BMSpep-57 (hydrochloride) does not exhibit significant cytotoxicity on Jurkat, CHO, and HepG2 cells at concentrations up to 10 µM when incubated for 24 hours. However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Low or no activity of BMSpep-57 (hydrochloride) in a PD-1/PD-L1 binding inhibition assay.
-
Possible Cause: Incorrect peptide concentration.
-
Solution: Verify the concentration of your stock solution. It is crucial to accurately determine the net peptide content, as the lyophilized powder may contain salts and water.
-
-
Possible Cause: Peptide degradation.
-
Solution: Ensure proper storage of the lyophilized peptide and reconstituted stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Assay setup issues.
-
Solution: Review the assay protocol, including incubation times, temperatures, and buffer compositions. Ensure that the recombinant PD-1 and PD-L1 proteins are active.
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent peptide dissolution.
-
Solution: Ensure the peptide is fully dissolved before use. Sonication can aid in dissolving the peptide. Visually inspect the solution for any precipitates.
-
-
Possible Cause: Biological contamination.
-
Solution: Use sterile buffers for reconstitution and dilution. Filter-sterilize the peptide solution if necessary. Check for endotoxin contamination, which can affect immunological assays.
-
-
Possible Cause: Instability in cell culture media.
-
Solution: The stability of peptides in media can be influenced by components like serum, which contains proteases. Consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. The stability can be assessed by incubating the peptide in the medium for different durations and then testing its activity.
-
Issue 3: Peptide precipitation upon dilution in aqueous buffer.
-
Possible Cause: Poor solubility of the peptide.
-
Solution: Dissolve the peptide in a minimal amount of an organic solvent like DMSO first. Then, add the aqueous buffer to the peptide solution slowly while vortexing. If precipitation persists, consider using a different co-solvent system.
-
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 7.68 nM | PD-1/PD-L1 Interaction | |
| Kd | 19 nM | PD-L1 Binding (MST) | |
| Kd | 19.88 nM | PD-L1 Binding (SPR) | |
| Effective Concentration | 500 nM - 1 µM | IL-2 Induction in PBMCs | |
| Cytotoxicity (24h) | No effect up to 10 µM | Jurkat, CHO, HepG2 cells |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Binding Inhibition ELISA
-
Coating: Coat a 96-well high-binding plate with recombinant human PD-L1 protein (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Addition: Add serial dilutions of BMSpep-57 (hydrochloride) to the wells. Include a vehicle control (e.g., DMSO).
-
PD-1 Addition: Add biotinylated recombinant human PD-1 protein to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Readout: Read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition and determine the IC50 value.
Protocol 2: IL-2 Induction Assay in Human PBMCs
-
PBMC Isolation: Isolate human PBMCs from whole blood using a Ficoll-Paque density gradient.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/well in complete RPMI medium.
-
Stimulation: Stimulate the cells with a T-cell activator, such as Staphylococcal Enterotoxin B (SEB) (e.g., 1 µg/mL).
-
Inhibitor Addition: Add different concentrations of BMSpep-57 (hydrochloride) (e.g., 500 nM and 1 µM) to the stimulated cells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the levels of IL-2 in the treated samples to the control samples.
Visualizations
Caption: BMSpep-57 inhibits the PD-1/PD-L1 interaction, promoting T-cell activation.
Caption: General workflow for in vitro experiments with BMSpep-57.
Caption: Troubleshooting logic for addressing low experimental activity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 3. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of Cyclic Peptide: A Potent Inhibitor Targeting PD-1/PD-L1 Axis with Antitumor Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
challenges in the development of peptide-based immunotherapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on peptide-based immunotherapies.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vitro testing of peptide-based immunotherapies.
Guide 1: Low T-Cell Activation in In Vitro Assays
Issue: You are observing low or no T-cell activation (e.g., low cytokine secretion in ELISA/ELISpot, or low proliferation in a CFSE-based assay) in response to your peptide.
| Possible Cause | Troubleshooting Step |
| Peptide-Related Issues | |
| Poor Peptide Solubility/Aggregation | See "Guide 2: Peptide Solubility and Aggregation Issues". Ensure the peptide is fully dissolved and not aggregated, as this can affect its availability to APCs. |
| Incorrect Peptide Concentration | Titrate the peptide concentration. Too low a concentration may not be sufficient to stimulate T-cells, while excessively high concentrations can sometimes lead to T-cell anergy or toxicity. |
| Peptide Instability | Verify the stability of your peptide under assay conditions. Peptides can degrade in culture medium. Perform a stability check using HPLC.[1][2] |
| Cell-Related Issues | |
| Poor Antigen-Presenting Cell (APC) Function | Ensure APCs (e.g., dendritic cells, PBMCs) are healthy and functional. Check their viability and ability to present a known control antigen. |
| Low Frequency of Antigen-Specific T-Cells | The precursor frequency of T-cells specific for your peptide might be very low in your donor sample. Consider using T-cells from a known responder or an HLA-matched donor previously exposed to the antigen. |
| T-Cell Viability and Health | Ensure T-cells are viable and healthy. Poor handling, cryopreservation, or culture conditions can affect their responsiveness.[3] |
| Assay-Related Issues | |
| Suboptimal Co-stimulation | T-cell activation requires co-stimulatory signals (e.g., via CD28). Ensure your assay system provides adequate co-stimulation, for instance, through the use of functional APCs.[3] |
| Incorrect Assay Timing | The kinetics of T-cell responses can vary. Optimize the incubation time for your specific assay (e.g., 18-24 hours for IFN-γ ELISpot, 3-5 days for proliferation assays).[3] |
| Reagent Quality | Check the quality and expiration dates of all reagents, including antibodies, cytokines, and culture media. |
Guide 2: Peptide Solubility and Aggregation Issues
Issue: Your synthetic peptide is difficult to dissolve or forms aggregates/precipitates in solution.
| Problem | Recommended Solution |
| Peptide Fails to Dissolve in Aqueous Buffer | 1. Assess Peptide Properties: Determine the net charge of your peptide at neutral pH. - Basic peptides (net positive charge): Try dissolving in a small amount of 10% acetic acid, then slowly dilute with water or your buffer. - Acidic peptides (net negative charge): Try dissolving in a small amount of aqueous ammonia or 10% ammonium bicarbonate, then slowly dilute. - Neutral/Hydrophobic peptides: Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add this stock solution to a stirring aqueous buffer. 2. Sonication: Use a sonicator bath to aid dissolution. |
| Peptide Precipitates Upon Dilution | This indicates you have exceeded the peptide's solubility limit in the final buffer. 1. Slow Dilution: Add the concentrated peptide stock dropwise into the vigorously stirring aqueous buffer. 2. Lower Final Concentration: Start over by lyophilizing the peptide to remove the solvent and redissolve at a lower target concentration. |
| Solution Becomes Cloudy Over Time | This suggests delayed aggregation, which can be influenced by temperature, pH, and peptide concentration. 1. Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize aggregation over time. Avoid repeated freeze-thaw cycles. 2. Buffer Optimization: Experiment with different buffer pH (at least 1 pH unit away from the peptide's isoelectric point) and ionic strengths. The addition of excipients like arginine can sometimes improve stability. |
II. Frequently Asked Questions (FAQs)
Peptide Synthesis and Quality Control
-
Q1: What are the common causes of low yield during solid-phase peptide synthesis (SPPS)?
-
A1: Common causes include incomplete deprotection of the Fmoc group, poor coupling efficiency, peptide aggregation on the resin, and issues with the resin or linker. Analysis of the crude product by mass spectrometry can help identify if the issue is truncated or deleted sequences.
-
-
Q2: How can I minimize peptide aggregation during synthesis?
-
A2: Strategies to overcome aggregation during synthesis include switching to different solvents (e.g., NMP or adding DMSO), sonicating the reaction mixture, increasing the coupling temperature, or using "difficult sequence" disruption strategies like incorporating pseudoprolines.
-
-
Q3: What purity level is required for peptides used in immunotherapy research?
-
A3: For in vitro studies, a purity of >95% is generally recommended to avoid confounding results from impurities. For clinical applications, much stricter cGMP manufacturing and quality control are required.
-
Peptide Stability and Delivery
-
Q4: How can I improve the in vivo stability of my therapeutic peptide?
-
A4: Several strategies can enhance peptide stability, including:
-
Cyclization: Forming a ring structure by linking the peptide's ends or side chains.
-
Incorporating D-amino acids: Replacing standard L-amino acids with their D-isomers makes the peptide resistant to protease degradation.
-
Chemical Modifications: N-methylation or "stapling" with hydrocarbon bridges can enhance stability.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size and shields it from degradation and clearance.
-
-
-
Q5: What are the common methods for delivering peptides into cells for in vitro assays?
-
A5: For extracellular targets (like MHC molecules on APCs), direct addition to the culture medium is sufficient. For intracellular targets, cell-penetrating peptides (CPPs) like TAT can be conjugated to the therapeutic peptide. Other methods include liposomal formulations and nanoparticle-based delivery systems.
-
Immunogenicity and Off-Target Effects
-
Q6: My peptide is poorly immunogenic. How can I enhance its ability to stimulate an immune response?
-
A6: The immunogenicity of peptides can be increased by formulating them with an adjuvant. Adjuvants, such as aluminum salts, emulsions (like MF59), or Toll-like receptor (TLR) agonists (like CpG ODNs or Pam3CSK4), help to stimulate the innate immune system and promote a stronger adaptive immune response. The choice of adjuvant can influence the type of T-cell response (e.g., Th1 vs. Th2).
-
-
Q7: How can I assess the potential for off-target toxicity of my peptide immunotherapy?
-
A7: Off-target toxicity can occur if a therapeutic T-cell receptor (TCR) recognizes a similar, unrelated peptide on healthy tissues. Preclinical assessment strategies include:
-
Alanine Scanning: Systematically replacing each amino acid in the target peptide with alanine to understand which residues are critical for TCR recognition.
-
Combinatorial Peptide Library Scanning: Screening the TCR against a library of peptides with variations at each position to define a recognition motif. This motif is then used to search the human proteome for potential off-target peptides.
-
-
III. Data Presentation
Table 1: Comparative Stability of a Linear vs. Modified Peptide in Human Serum
This table illustrates how to present data from a peptide stability assay, comparing a standard linear peptide ("Peptide X") with its cyclized and PEGylated versions. Data is typically generated using HPLC to quantify the amount of intact peptide remaining over time.
| Time Point (hours) | % Intact Linear Peptide X Remaining | % Intact Cyclized Peptide X Remaining | % Intact PEGylated Peptide X Remaining |
| 0 | 100 | 100 | 100 |
| 1 | 75.2 | 95.1 | 98.5 |
| 4 | 33.8 | 88.3 | 94.2 |
| 8 | 12.1 | 79.5 | 90.1 |
| 24 | < 1.0 | 60.7 | 82.4 |
| Estimated Half-life | ~2.5 hours | ~30 hours | ~60 hours |
Table 2: Comparison of In Vitro Peptide Delivery Methods
This table provides a sample comparison of different methods for delivering a fluorescently labeled peptide into a target cell line, with cellular uptake quantified by flow cytometry.
| Delivery Method | Peptide Concentration | Incubation Time (hours) | % Positive Cells (Cellular Uptake) | Mean Fluorescence Intensity (MFI) |
| Free Peptide | 10 µM | 4 | 5.2% | 150 |
| Peptide-TAT Conjugate | 10 µM | 4 | 85.6% | 3200 |
| Liposomal Formulation | 10 µM | 4 | 65.3% | 2100 |
| Polymeric Nanoparticles | 10 µM | 4 | 78.9% | 2850 |
IV. Experimental Protocols
Protocol 1: General ELISpot Assay for Peptide-Specific IFN-γ Production
This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells in response to peptide stimulation.
Day 1: Plate Coating
-
Pre-wet a 96-well PVDF membrane plate with 15-20 µL of 35-70% ethanol for 1 minute.
-
Wash the plate 3-5 times with 150-200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL) in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically decant the coating antibody solution.
-
Wash the plate 3-5 times with sterile PBS.
-
Block the membrane by adding 200 µL/well of complete cell culture medium (e.g., RPMI + 10% FBS) and incubate for at least 30 minutes at 37°C.
-
Prepare your peptide stock solution and dilute it to the desired final concentration in complete medium. Also prepare positive (e.g., PHA) and negative (medium only) controls.
-
Prepare your effector cells (e.g., PBMCs) at a concentration of 2-4 x 10^6 cells/mL.
-
Remove the blocking medium from the plate.
-
Add 100 µL of your peptide/control solution and 100 µL of your cell suspension (for a final volume of 200 µL and 2-4 x 10^5 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Day 3: Detection and Development
-
Discard the cells and wash the plate 5-6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5-6 times with PBST.
-
Add 100 µL/well of Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 5-6 times with PBST, followed by 2 final washes with PBS only.
-
Add 100 µL/well of the appropriate substrate (e.g., BCIP/NBT or AEC).
-
Monitor for spot development (5-30 minutes).
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 2: Peptide Stability Assay in Human Serum using RP-HPLC
This protocol describes a method to assess the stability of a peptide in human serum by quantifying the intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation:
-
Prepare a stock solution of your peptide (e.g., 1 mg/mL in DMSO).
-
Thaw human serum and centrifuge to remove cryoprecipitates. Keep on ice.
-
Prepare a precipitating solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA).
-
-
Incubation:
-
Pre-warm the required volume of human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1%.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add the aliquot to a tube containing the cold precipitating solution (e.g., at a 1:2 or 1:3 ratio of serum to precipitant) to stop enzymatic degradation and precipitate serum proteins.
-
Vortex vigorously.
-
-
Sample Processing:
-
Incubate the precipitated samples on ice or at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the sample onto an RP-HPLC system (e.g., with a C18 column).
-
Run a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Identify the peak corresponding to the intact peptide based on the retention time of a standard.
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and estimate the half-life.
-
V. Mandatory Visualizations
Caption: Simplified T-cell activation signaling pathway.
Caption: Troubleshooting workflow for low T-cell activation.
Caption: General experimental workflow for peptide immunotherapy development.
References
Technical Support Center: Enhancing the In Vivo Stability and Half-Life of Macrocyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in-vivo stability and half-life of macrocyclic peptides.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: My macrocyclic peptide exhibits rapid clearance in vivo (short half-life).
Question: My pharmacokinetic (PK) study in a murine model shows that my macrocyclic peptide has a half-life of only a few minutes. What are the potential causes and how can I address this?
Answer:
Rapid in vivo clearance of macrocyclic peptides is a common challenge, primarily driven by two physiological mechanisms: proteolytic degradation and renal clearance.[1] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Identify the Primary Clearance Mechanism
-
Proteolytic Degradation: The peptide backbone is susceptible to cleavage by proteases present in plasma and tissues.[2]
-
Renal Clearance: Peptides with a low molecular weight are quickly filtered out of the bloodstream by the kidneys.[1][3]
Step 2: Implement and Evaluate Stabilization Strategies
Based on the suspected clearance mechanism, consider the following modifications. It is often beneficial to explore multiple strategies in parallel to identify the most effective approach for your specific peptide.
| Strategy | Primary Mechanism of Action | Key Considerations |
| N-Methylation | Reduces Proteolytic Degradation: The methylation of backbone amide nitrogens introduces steric hindrance, which can block the approach of proteases.[4] | Can alter peptide conformation and potentially impact binding affinity. A systematic "N-methyl scan" is often required to identify optimal methylation sites. |
| Incorporate Non-Natural Amino Acids | Reduces Proteolytic Degradation: Replacing L-amino acids with D-amino acids or other non-proteinogenic amino acids can disrupt protease recognition sites. | The position and type of non-natural amino acid are critical and may affect the peptide's biological activity. |
| PEGylation | Reduces Renal Clearance & Proteolytic Degradation: Covalently attaching polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, preventing renal filtration. The PEG chains also sterically shield the peptide from proteases. | The size and structure (linear vs. branched) of the PEG molecule, as well as the attachment site, must be optimized to maximize half-life extension without compromising activity. |
| Lipidation | Reduces Renal Clearance & Proteolytic Degradation: The addition of a lipid moiety, such as a fatty acid, facilitates binding to serum albumin. This complex is too large for renal filtration and the bound peptide is shielded from proteases. | The length of the lipid chain and the attachment point can influence albumin binding affinity and overall pharmacokinetic properties. |
Step 3: Iteratively Test and Refine
After synthesizing modified versions of your peptide, it is crucial to re-evaluate their in vivo half-life through further PK studies to determine the efficacy of the chosen strategy.
Issue 2: My modified macrocyclic peptide shows inconsistent results in stability assays.
Question: I am getting high variability in my plasma stability assay results between experimental runs. What could be the cause of this inconsistency?
Answer:
Inconsistent results in stability assays can stem from several factors related to sample handling, assay conditions, and the intrinsic properties of the peptide itself.
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Peptide Stock Solution: Ensure your peptide is fully solubilized in a suitable solvent before diluting into the plasma matrix. Hydrophobic peptides may require initial dissolution in a small amount of an organic solvent like DMSO.
-
Aliquot and Store Properly: Aliquot your peptide stock to avoid repeated freeze-thaw cycles, which can lead to degradation or aggregation.
-
Hygroscopicity: Peptides can be hygroscopic, meaning they absorb moisture from the air. This can affect the accuracy of weighing and concentration calculations. Handle lyophilized peptides in a controlled environment and consider using Karl Fischer titration to determine the water content.
-
-
Control Assay Conditions:
-
Incubation Temperature and Time: Maintain a consistent temperature (typically 37°C) and ensure accurate timing for all samples.
-
Plasma Source and Anticoagulant: Use pooled plasma from the same species and lot for all experiments to minimize biological variability. The choice of anticoagulant can also influence results.
-
-
Address Peptide-Specific Issues:
-
Aggregation: Hydrophobic peptides are prone to aggregation, which can lead to variable results. Visually inspect solutions for precipitation and consider using techniques like dynamic light scattering to detect aggregates. To mitigate aggregation, you can try altering the buffer pH, adding solubilizing agents, or modifying the peptide sequence to include more hydrophilic residues.
-
Adsorption to Labware: Peptides can adsorb to the surfaces of plasticware. Use low-binding tubes and pipette tips to minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of macrocyclic peptides?
A1: The main factors contributing to the poor in vivo stability of macrocyclic peptides are:
-
Enzymatic Degradation: Peptidases and proteases in the blood and tissues can cleave the peptide bonds, inactivating the molecule.
-
Rapid Renal Clearance: Due to their relatively small size, many macrocyclic peptides are efficiently filtered out of the bloodstream by the kidneys and excreted.
Q2: How does PEGylation increase the half-life of a macrocyclic peptide?
A2: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, extends half-life in two main ways:
-
Increased Hydrodynamic Size: The addition of a PEG polymer significantly increases the effective size of the peptide, preventing it from being filtered by the glomeruli in the kidneys.
-
Steric Shielding: The flexible PEG chains form a protective layer around the peptide, sterically hindering the approach of proteolytic enzymes.
Q3: What is lipidation and how does it improve peptide stability?
A3: Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide. This modification primarily enhances stability by promoting reversible binding to serum albumin, the most abundant protein in the blood. The resulting peptide-albumin complex is too large to be filtered by the kidneys and the peptide is protected from enzymatic degradation. This "piggy-back" strategy can extend a peptide's half-life from minutes to hours or even days.
Q4: Can N-methylation of a peptide affect its biological activity?
A4: Yes, N-methylation can impact a peptide's biological activity. By methylating the amide nitrogen on the peptide backbone, you introduce a conformational constraint that can alter the peptide's three-dimensional structure. This can either enhance or diminish its binding affinity to its target receptor. Therefore, it is essential to perform a systematic "N-methyl scan," where different positions on the peptide backbone are methylated, to identify modifications that improve stability without compromising activity.
Q5: What are the advantages of using non-natural amino acids in macrocyclic peptides?
A5: Incorporating non-natural amino acids, such as D-amino acids, offers a key advantage in improving stability. Proteases are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. Replacing a susceptible L-amino acid with its D-enantiomer can make that bond resistant to cleavage, thereby increasing the peptide's half-life.
Quantitative Impact of Stability-Enhancing Modifications
The following tables summarize the quantitative effects of various modification strategies on the half-life of peptides, based on data from published studies.
Table 1: Effect of Lipidation on Peptide Half-Life
| Peptide | Modification | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase |
| GLP-1 Analogue (Liraglutide) | Palmitic acid attachment | ~1.5 hours | ~13 hours | ~10x |
| GLP-1 Analogue (Semaglutide) | Fatty diacid attachment | ~1.5 hours | ~168 hours | >100x |
| Human Growth Hormone Analogue | Lipidation | Not specified | ~40 hours | - |
Table 2: Effect of PEGylation on Peptide/Protein Half-Life
| Molecule | PEG Size/Type | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase |
| Interferon alpha-2 | 20-40-fold longer half-life than unmodified interferonalpha2 (IFN-a2) | Not specified | 20-40x | |
| Human Growth Hormone Analogue | - | Not specified | ~8-fold longer half-life compared with unmodified growth hormone | ~8x |
| GSnP-6 (glycosulfopeptide) | 10 kDa linear PEG | < 15 minutes | ~84 minutes | >5x |
Table 3: Effect of N-Methylation on Peptide Half-Life
| Peptide | Modification | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase |
| Glutathione (GSH) Analogue | N-methylation | Not specified | 16.8-fold increase in plasma half-life | ~16.8x |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a macrocyclic peptide in plasma.
1. Materials:
-
Test peptide
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% formic acid and an internal standard)
-
Low-binding microcentrifuge tubes or 96-well plates
-
Incubator or water bath set to 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Thaw Plasma: Thaw the frozen plasma on ice or at room temperature. Once thawed, centrifuge at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Prepare Peptide Stock Solution: Dissolve the test peptide in a suitable solvent (e.g., DMSO, water) to a known concentration (e.g., 1 mM).
-
Initiate the Reaction:
-
Pre-warm the plasma to 37°C.
-
In a low-binding tube or well, add the required volume of plasma.
-
Spike the plasma with the peptide stock solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Mix gently and immediately take the t=0 time point sample.
-
-
Time Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quench the Reaction:
-
Add the aliquot to a tube containing a pre-aliquoted volume of cold quenching solution (typically a 3:1 ratio of quenching solution to plasma sample).
-
Vortex thoroughly to precipitate the plasma proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining parent peptide.
-
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time.
-
Determine the half-life (t½) by fitting the data to a first-order decay curve.
-
Protocol 2: On-Resin N-Methylation of a Peptide (Fmoc Solid-Phase Synthesis)
This protocol describes a common three-step procedure for the site-selective N-methylation of a peptide on a solid support.
1. Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Standard reagents for Fmoc solid-phase peptide synthesis (SPPS)
2. Procedure: This procedure is performed after the desired amino acid to be methylated has been coupled and its Fmoc group has been removed.
-
Sulfonylation (Activation):
-
Swell the peptide-resin in DMF.
-
Add a solution of o-NBS-Cl (e.g., 5 equivalents) and DIPEA (e.g., 10 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for approximately 15-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Methylation:
-
Add a solution of DMS (or MeI) (e.g., 10 equivalents) and DBU (e.g., 5 equivalents) in DMF to the sulfonated peptide-resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Desulfonylation (Removal of o-NBS group):
-
Add a solution of 2-mercaptoethanol (e.g., 20 equivalents) and DBU (e.g., 10 equivalents) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
The N-methylated amino acid is now ready for the coupling of the next Fmoc-amino acid in the sequence using standard SPPS protocols.
Visualizations
Caption: Workflow for developing macrocyclic peptides with improved in vivo stability.
Caption: Troubleshooting decision tree for addressing short in vivo half-life.
References
- 1. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting PD-1/PD-L1 binding assay variability
Welcome to the technical support center for PD-1/PD-L1 binding assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and common issues encountered during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter with your PD-1/PD-L1 binding assays.
Issue 1: High background signal in my assay.
Q: My plate-based assay (e.g., ELISA, HTRF) is showing a high background signal, reducing my signal-to-noise ratio. What are the common causes and solutions?
A: High background can originate from several sources, including non-specific binding, reagent quality, and improper washing.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of buffer between washes to remove unbound reagents. |
| Non-Specific Binding | Add or increase the concentration of a blocking agent (e.g., BSA, non-fat dry milk) in your buffers. A detergent like Tween-20 in the wash buffer can also help reduce non-specific interactions. |
| Reagent Concentration | Titrate your primary and secondary antibodies or detection reagents. Excessively high concentrations can lead to non-specific binding and high background. |
| Reagent Quality & Storage | Ensure reagents are stored correctly and are not expired.[1] Protein reagents stored improperly can aggregate and cause non-specific binding. Use fresh, high-quality reagents. |
| Plate Issues | Use high-quality, non-binding plates suitable for your assay type (e.g., low-volume white plates for HTRF).[2] |
| Compound Interference (HTRF) | In Homogeneous Time-Resolved Fluorescence (HTRF) assays, test compounds can autofluoresce or interfere with the donor/acceptor fluorophores. Assess raw emission data at 620 nm and 665 nm; genuine positives should primarily affect the 665 nm signal.[3] |
A logical workflow can help diagnose the source of high background noise.
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or no signal in my assay.
Q: I am getting very low or no signal, even in my positive control wells. What could be wrong?
A: This issue often points to a problem with a critical reagent or a flaw in the assay setup that prevents the binding interaction or its detection.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Reagents | Confirm the activity of your recombinant PD-1 and PD-L1 proteins. Ensure proper storage conditions, especially for proteins and antibodies, which may require -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[4] |
| Incorrect Reagent Addition | Double-check the assay protocol to ensure all reagents were added in the correct order and volume. Forgetting a key component like the detection antibody or substrate is a common mistake. |
| Suboptimal Assay Conditions | Verify that the incubation times and temperatures are correct. Check that the buffer pH and composition are optimal for the PD-1/PD-L1 interaction. |
| Faulty Detection System | Ensure the plate reader is set to the correct wavelength and that the substrate is compatible with the enzyme (e.g., TMB for HRP). For TR-FRET assays, confirm that the donor and acceptor fluorophores are appropriate for the tagged proteins. |
| Low PD-L1 Expression (Cell-based assays) | In cell-based assays, low or variable PD-L1 expression on target cells can lead to a weak signal. Confirm expression levels by flow cytometry or Western blot. If necessary, stimulate cells with cytokines like IFN-γ to upregulate PD-L1. |
Issue 3: High variability and poor reproducibility between wells or experiments.
Q: My results are inconsistent, with high coefficients of variation (%CV) between replicate wells and poor reproducibility across different days. How can I improve this?
A: Variability is a significant challenge and can be introduced at multiple stages of the experimental process.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique, especially when adding small volumes. |
| Inconsistent Cell Seeding (Cell-based assays) | Ensure a homogenous single-cell suspension before plating. Count cells accurately and avoid edge effects by not using the outer wells of the plate or by filling them with buffer. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid "plate stacking" in the incubator, which can cause temperature gradients. |
| Variable PD-L1 Expression | The expression of PD-L1 can be dynamic and influenced by cell confluency, passage number, and culture conditions. Standardize cell culture protocols rigorously. |
| Assay Drift during Plate Reading | Read the entire plate as quickly as possible after adding the final substrate, as the signal can change over time. |
| Reliance on Primary Cells | Assays using primary cells, like T cells, are known to be highly variable due to donor differences. Using engineered reporter cell lines can provide a more stable and reproducible assay system. |
Issue 4: My inhibitor compound is showing inconsistent IC50 values.
Q: I am screening small molecule or antibody inhibitors, but the calculated IC50 values are not consistent. Why is this happening?
A: Inconsistent IC50 values often stem from underlying assay variability, but can also be related to the inhibitor itself.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability | Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations. Check for compound degradation over the course of the experiment. |
| Assay Window Variability | If the signal of your positive and negative controls varies between experiments, this will directly impact the normalized data and the calculated IC50. Address the root causes of assay variability first (see Issue 3). |
| Assay Format (Biochemical vs. Cell-based) | Biochemical assays (e.g., HTRF, SPR) measure direct binding, while cell-based assays measure a functional outcome. Potency can differ significantly between these formats. Ensure you are using the appropriate assay for your research question. |
| Incorrect Curve Fitting | Use appropriate non-linear regression models (e.g., four-parameter logistic fit) to calculate the IC50. Ensure your concentration range adequately covers the top and bottom plateaus of the dose-response curve. |
| False Positives in HTRF | Compounds that interfere with the FRET process can appear as inhibitors. To identify these, measure the plate at T=0 and T=60 minutes after compound addition. True inhibitors that disrupt the protein-protein interaction should show developing activity over time, not instantaneous inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the PD-1/PD-L1 interaction?
A: Programmed cell death protein 1 (PD-1) is an inhibitory co-receptor expressed on activated T cells. Its ligand, PD-L1, is often expressed on tumor cells and antigen-presenting cells. When PD-L1 binds to PD-1, it sends an inhibitory signal into the T cell, suppressing its activity, cytokine production, and proliferation. This mechanism allows cancer cells to evade the immune system. Therapeutic checkpoint inhibitors work by blocking this interaction, thereby restoring the T cell's ability to recognize and attack cancer cells.
Caption: PD-1/PD-L1 inhibitory signaling pathway.
Q2: What are the main types of PD-1/PD-L1 binding assays?
A: Assays can be broadly categorized as biochemical or cell-based.
-
Biochemical Assays: These use purified, recombinant PD-1 and PD-L1 proteins to measure direct binding in a cell-free system. They are ideal for high-throughput screening of compounds that physically block the interaction.
-
Examples: ELISA, HTRF, AlphaLISA, Surface Plasmon Resonance (SPR).
-
-
Cell-Based Assays: These use engineered cell lines to measure a functional consequence of the PD-1/PD-L1 interaction. For example, one cell line expresses PD-L1, while a reporter cell line expresses PD-1 and a downstream signaling reporter (e.g., NFAT-luciferase). Blocking the interaction relieves inhibition and produces a measurable signal (e.g., luminescence). These assays better reflect the biological context but are generally lower in throughput.
Q3: What factors can influence the expression of PD-L1 on my cells?
A: PD-L1 expression is not static and can be influenced by various biological and environmental factors, leading to assay variability.
-
Tumor Heterogeneity: PD-L1 expression can vary significantly between different tumor types and even within the same tumor.
-
Inducible Expression: Expression can be upregulated by inflammatory cytokines, most notably interferon-gamma (IFN-γ), within the tumor microenvironment.
-
Genetic Factors: Gene amplification or translocation of the CD274 gene (which codes for PD-L1) can lead to higher expression.
-
Cellular Conditions: Factors such as smoking history (in lung cancer patients) and the presence of certain mutations (like wild-type EGFR) have been correlated with higher PD-L1 expression. Cell cycle status may also play a role.
Q4: How do I choose the right controls for my binding assay?
A: Proper controls are essential for interpreting your results correctly.
| Control Type | Purpose | Example |
| Negative Control | Defines the baseline signal in the absence of interaction or inhibition. | Wells with buffer or vehicle (e.g., DMSO) instead of inhibitor. |
| Positive Control (Inhibitor) | Confirms the assay can detect inhibition and provides a reference for inhibitor potency. | A known blocking antibody (e.g., Pembrolizumab, Nivolumab) or a validated small molecule inhibitor. |
| Isotype Control (Antibody) | Ensures that the observed effect is due to specific antigen binding and not non-specific effects of the antibody molecule. | An antibody of the same isotype (e.g., human IgG4) that does not bind to PD-1 or PD-L1. |
| Counter-Screen (HTRF/AlphaLISA) | Identifies compounds that interfere with the assay technology itself rather than the biological target. | Running the assay without one of the binding partners to check for non-specific signal modulation. |
Experimental Protocols
Protocol 1: Generic PD-1/PD-L1 Inhibition ELISA
This protocol outlines a standard sandwich ELISA for screening inhibitors.
-
Coating: Coat a 96-well high-binding plate with recombinant human PD-L1 protein overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific sites by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Inhibitor Addition: Add serial dilutions of your test inhibitor (small molecule or antibody) to the wells. Include positive (known blocking antibody) and negative (vehicle) controls.
-
PD-1 Addition: Add biotinylated recombinant human PD-1 protein to the wells and incubate for 2 hours at room temperature to allow for binding.
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add HRP-conjugated Streptavidin and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm immediately using a microplate reader.
Protocol 2: General Workflow for a Cell-Based PD-1/PD-L1 Reporter Assay
This protocol describes a common workflow for a two-cell functional assay.
Caption: General workflow for a cell-based reporter assay.
References
Technical Support Center: Addressing Potential Off-target Effects of Peptide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of peptide inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of peptide inhibitors?
A1: Off-target effects are unintended interactions of a peptide inhibitor with biomolecules other than its primary therapeutic target.[1][2][3] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][2] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects. While peptides are designed for high specificity, off-target binding can still occur.
Q2: Why is it important to characterize off-target effects?
A2: Characterizing off-target effects is critical for several reasons:
-
Safety Assessment: In a therapeutic context, off-target interactions are a major cause of adverse drug reactions and toxicity.
-
Efficacy Optimization: Understanding the complete interaction profile of a peptide inhibitor allows for its refinement to enhance therapeutic impact and minimize unwanted side effects.
Q3: What are common causes of peptide inhibitor off-target effects?
A3: Several factors can contribute to off-target effects, including:
-
Sequence Homology: The inhibitor may bind to proteins with similar binding motifs to the intended target.
-
High Concentrations: At concentrations significantly above the inhibitor's dissociation constant (Kd) for its primary target, it may bind to lower-affinity off-targets.
-
Metabolic Instability: Peptides can be degraded into smaller fragments that may have their own unintended biological activities.
-
Lack of Structural Constraints: Linear peptides can be highly flexible, allowing them to adopt conformations that bind to unintended targets.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential off-target effects observed during your experiments.
Issue 1: Observed Phenotype is Stronger or Different Than Expected
Possible Cause: The peptide inhibitor may be interacting with one or more off-targets, leading to a compounded or altered cellular response.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome | Rationale |
| 1. Validate with a Secondary Inhibitor | Treat cells with a structurally distinct peptide inhibitor that targets the same protein. | If the phenotype is recapitulated, it is more likely to be an on-target effect. | Using a different chemical entity with the same target helps to rule out off-target effects specific to the initial inhibitor. |
| 2. Perform a Dose-Response Curve | Test a wide range of inhibitor concentrations, from well below to well above the IC50 for the primary target. | A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations. | This helps to distinguish between high-affinity on-target effects and lower-affinity off-target interactions. |
| 3. Conduct a Rescue Experiment | Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. | If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism. | This genetic approach directly links the observed phenotype to the inhibition of the intended target. |
| 4. Profile Against a Kinase Panel | Submit the peptide inhibitor for screening against a broad panel of kinases. | Identification of unintended kinase targets. | Kinases are common off-targets for many inhibitors due to the conserved nature of their ATP-binding pockets. |
Issue 2: High Levels of Cellular Toxicity Observed
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome | Rationale |
| 1. Lower the Inhibitor Concentration | Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target. | Reduced cytotoxicity while maintaining the desired on-target effect. | This minimizes the likelihood of engaging lower-affinity off-targets that may be responsible for toxicity. |
| 2. Use a More Selective Inhibitor | Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile. | Reduced toxicity with a more selective compound. | Leveraging existing knowledge can save time and resources in finding a more suitable inhibitor. |
| 3. Modify the Peptide Sequence | Introduce modifications such as cyclization or stapling to constrain the peptide's conformation. | Increased specificity and reduced off-target binding, potentially lowering toxicity. | Constrained peptides often exhibit improved target affinity and proteolytic resistance. |
Key Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of a peptide inhibitor against a panel of kinases.
Methodology:
-
Compound Submission: Provide the peptide inhibitor to a core facility or commercial service that offers kinome screening.
-
Assay Format: The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of the peptide inhibitor (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase in the panel is determined. Results are often presented as a heatmap or a table showing the kinases that are significantly inhibited.
-
Follow-up: For any identified off-targets, it is recommended to perform dose-response experiments to determine the IC50 value and confirm the interaction.
Quantitative Data Summary (Hypothetical Example):
| Kinase | % Inhibition at 1 µM | On-Target/Off-Target |
| Target Kinase A | 95% | On-Target |
| Kinase B | 8% | Off-Target |
| Kinase C | 72% | Potential Off-Target |
| Kinase D | 3% | Off-Target |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the peptide inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Visualizations
Caption: Troubleshooting workflow for addressing off-target effects.
Caption: On-target vs. off-target inhibition of signaling pathways.
References
Technical Support Center: Optimizing Delivery Systems for Peptide Cancer Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of peptide cancer vaccine delivery systems.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Undetectable Immune Response Post-Vaccination
-
Question: We are not observing a significant antigen-specific T-cell response (e.g., via ELISpot or intracellular cytokine staining) in our vaccinated animal models. What are the potential causes and how can we troubleshoot this?
-
Answer: A weak or absent immune response is a common challenge. Several factors, from the peptide itself to the delivery method, could be the cause. Here’s a systematic approach to troubleshooting:
-
Peptide Stability and Integrity: Peptides are susceptible to degradation by proteases, which can occur before or after administration.[1][2][3]
-
Inefficient Cellular Uptake: For an effective immune response, the peptide antigen must be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).
-
Solution: Employ delivery systems known to enhance APC uptake. Strategies include using cell-penetrating peptides (CPPs) or formulating the vaccine in systems like liposomes or polymeric nanoparticles that are readily internalized by APCs.
-
-
Suboptimal Adjuvant Selection or Co-delivery: Peptides alone are often poorly immunogenic and require an adjuvant to stimulate a robust immune response. The adjuvant and antigen must ideally be delivered to the same APC for optimal effect.
-
Solution: Screen a panel of adjuvants with different mechanisms of action (e.g., TLR agonists like CpG-ODN or Poly-ICLC). Ensure the co-localization of the peptide and adjuvant by co-encapsulating them within the same delivery vehicle.
-
-
Inadequate T-Cell Priming Signals: Effective T-cell activation requires three signals: (1) T-cell receptor (TCR) binding to the peptide-MHC complex, (2 to 2) co-stimulatory signals (e.g., CD80/86), and (3) inflammatory cytokines.
-
Solution: The choice of adjuvant is critical for inducing co-stimulatory molecules and the right cytokine milieu. For example, GM-CSF can promote DC activation and the expression of co-stimulatory molecules.
-
-
Issue 2: Peptide Aggregation in Formulation
-
Question: Our peptide formulation is showing visible aggregation or precipitation. What causes this and how can we prevent it?
-
Answer: Peptide aggregation is a significant hurdle that can lead to loss of efficacy and potential immunogenicity issues.
-
Intrinsic Factors: The amino acid sequence of the peptide itself is a primary determinant of its propensity to aggregate.
-
Solution: If possible, consider sequence modifications to increase solubility without compromising immunogenicity.
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations can favor self-association.
-
Solution: Test a range of peptide concentrations to find the optimal balance between dose and stability.
-
-
pH and Ionic Strength: The pH of the formulation can influence the net charge of the peptide, affecting its solubility. Salts can also impact stability through electrostatic screening.
-
Solution: Perform a pH and buffer screen to identify conditions that maximize peptide solubility and stability.
-
-
Temperature and Agitation: Elevated temperatures and physical stress can promote aggregation.
-
Solution: Ensure proper storage conditions and minimize agitation during formulation and handling.
-
-
-
Formulation Components:
-
Solution: The inclusion of excipients can help stabilize the peptide. The choice of delivery system can also play a crucial role in preventing aggregation by encapsulating and separating individual peptide molecules.
-
-
Issue 3: High Variability in Experimental Results
-
Question: We are observing significant variability in immune responses and tumor growth inhibition between animals in the same treatment group. What could be contributing to this inconsistency?
-
Answer: High variability can mask true treatment effects and make data interpretation difficult.
-
Formulation Inconsistency: Heterogeneity in the size, peptide loading, or stability of the vaccine formulation can lead to variable dosing and immune stimulation.
-
Solution: Implement stringent quality control measures for your vaccine formulation. Characterize particle size distribution, peptide encapsulation efficiency, and stability for each batch.
-
-
Administration Technique: The route and consistency of administration are critical.
-
Solution: Ensure all researchers are using a standardized and consistent injection technique. The chosen administration route should be optimal for targeting lymphatic drainage.
-
-
Biological Variability: Individual differences in the immune systems of the animals can contribute to varied responses.
-
Solution: While you cannot eliminate biological variability, using a sufficient number of animals per group can help ensure statistical power. Ensure the use of age- and sex-matched animals from a reliable supplier.
-
-
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: Why are delivery systems necessary for peptide cancer vaccines?
-
A1: Peptide vaccines on their own face several challenges that limit their effectiveness. These include poor stability due to rapid degradation by enzymes, quick clearance from the body, and low immunogenicity. Delivery systems, such as lipid nanoparticles, polymers, and hydrogels, are designed to protect the peptide from degradation, prolong its presence in the body, and enhance its delivery to antigen-presenting cells, thereby improving the overall immune response.
-
-
Q2: What is the role of an adjuvant in a peptide vaccine formulation?
-
A2: An adjuvant is a substance that enhances the immunogenicity of an antigen. Peptides are often weakly immunogenic, so they require an adjuvant to effectively stimulate the innate immune system. This activation of innate immunity leads to the maturation of dendritic cells, upregulation of co-stimulatory molecules, and production of cytokines, which are all essential for a strong and durable adaptive T-cell response against the cancer cells.
-
-
Q3: What is the difference between short and long peptides in vaccine design?
-
A3: Short peptides (typically 8-11 amino acids) can directly bind to MHC class I molecules on the surface of various cells, not just professional APCs. This can sometimes lead to immune tolerance if co-stimulatory signals are absent. Long peptides (15-30 amino acids) need to be taken up and processed by APCs, which favors their presentation on both MHC class I and class II molecules. This leads to the activation of both CD8+ cytotoxic T-cells and CD4+ helper T-cells, resulting in a more robust and sustained immune response.
-
Experimental Design
-
Q4: What are the key parameters to evaluate when testing a new delivery system?
-
A4: When evaluating a novel delivery system for a peptide cancer vaccine, key parameters to assess include:
-
Physicochemical properties: Particle size, surface charge, peptide encapsulation efficiency, and release kinetics.
-
In vitro studies: Stability in biological fluids, cytotoxicity to relevant cell lines, and uptake by APCs (e.g., dendritic cells).
-
In vivo studies: Biodistribution and targeting to lymph nodes, induction of antigen-specific T-cell responses (e.g., IFN-γ production), and therapeutic efficacy in a relevant tumor model (tumor growth inhibition and survival).
-
-
-
Q5: How do I choose the right animal model for my peptide vaccine study?
-
A5: The choice of a murine tumor model is critical for the preclinical evaluation of your vaccine. The model should be immunologically compatible with the peptide you are using (i.e., express the correct MHC haplotype). The tumor cell line should express the target antigen. Commonly used models include transplantable syngeneic tumor models where a tumor cell line is injected into an immunocompetent mouse strain.
-
Data Presentation
Table 1: Comparison of Adjuvants for Inducing IFN-γ Response
| Adjuvant | Description | Relative IFN-γ Production (Spot Forming Units) | Reference |
| ADU-V16 | STING agonist | ~800 - 1000 | |
| Poly I:C | TLR3 agonist | ~300 - 500 | |
| ISA51 | Water-in-oil emulsion | ~100 - 200 | |
| AddaVax | Squalene-based oil-in-water emulsion | ~50 - 150 | |
| Note: Data is estimated from graphical representations in the source and is intended for comparative purposes. |
Table 2: Efficacy of Different Peptide Vaccine Delivery Systems
| Delivery System | Key Features | Outcome in Mouse Tumor Models | Reference |
| Lipopeptide Hydrogel (LPH) | Depot-forming, sustained release, adjuvant-like properties. | Enhanced T-cell response, significant tumor growth suppression. | |
| Polymeric Nanoparticles (e.g., PLGA) | Protects peptide from degradation, sustained release. | Elicited a more robust CD8+ T cell response compared to free peptide with adjuvant. | |
| Liposomes | Biocompatible, can co-encapsulate adjuvant and peptide. | Can be tailored to target APCs and facilitate cross-presentation. | |
| Amphiphile-Vaccine (DSPE-PEG) | Promotes albumin binding for enhanced lymphatic trafficking. | Increased accumulation in lymph nodes and improved T-cell priming. |
Experimental Protocols
Protocol 1: Evaluation of Antigen-Specific T-Cell Response by ELISpot Assay
This protocol provides a general workflow for assessing the frequency of IFN-γ-producing T-cells in response to peptide stimulation.
-
Animal Immunization:
-
Immunize mice with the peptide vaccine formulation according to the established protocol. Include control groups (e.g., vehicle only, peptide only, adjuvant only).
-
-
Spleen or Lymph Node Harvesting:
-
At a predetermined time point post-vaccination (e.g., 7-14 days), euthanize the mice and aseptically harvest spleens or draining lymph nodes.
-
-
Single-Cell Suspension Preparation:
-
Process the harvested tissues to obtain a single-cell suspension of splenocytes or lymphocytes. This typically involves mechanical dissociation followed by red blood cell lysis for spleens.
-
-
ELISpot Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Plating and Stimulation:
-
Plate the splenocytes/lymphocytes in the coated wells.
-
Stimulate the cells with the specific peptide antigen. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (no peptide).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Following another wash, add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
-
Spot Development:
-
Add a substrate solution that will form a colored precipitate at the site of IFN-γ secretion.
-
-
Analysis:
-
Wash and dry the plate. Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 2: In Vivo Tumor Challenge Study
This protocol outlines a typical experiment to evaluate the therapeutic efficacy of a peptide cancer vaccine.
-
Tumor Cell Implantation:
-
Inject a known number of tumor cells (e.g., B16-OVA for an ovalbumin-based vaccine) subcutaneously or intravenously into syngeneic mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and become palpable (typically 5-10 days).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
-
Vaccine Administration:
-
Once tumors have reached a predetermined size, randomize the mice into treatment and control groups.
-
Administer the peptide vaccine formulation according to the planned dosing schedule (e.g., prime-boost regimen). Control groups may receive vehicle or a non-specific peptide vaccine.
-
-
Continued Monitoring:
-
Continue to monitor tumor growth and the overall health of the animals (body weight, clinical signs).
-
-
Endpoint Analysis:
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further immunological analysis (e.g., flow cytometry to assess tumor-infiltrating lymphocytes).
-
Visualizations
References
- 1. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Solve Peptide Stability in Vaccines? - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Resistance to PD-1/PD-L1 Blockade in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PD-1/PD-L1 blockade in preclinical models.
Frequently Asked Questions (FAQs)
Q1: My syngeneic tumor model is not responding to anti-PD-1/PD-L1 therapy. What are the common reasons for this primary resistance?
A1: Primary resistance to PD-1/PD-L1 blockade can stem from several factors related to the tumor, the host immune system, and the tumor microenvironment (TME). A common reason is the lack of a pre-existing anti-tumor immune response, often referred to as a "cold" tumor. This can be due to:
-
Low Tumor Mutational Burden (TMB): Tumors with few mutations may not generate sufficient neoantigens to be recognized by T cells.[1]
-
Defects in Antigen Presentation Machinery (APM): Downregulation or loss of MHC class I molecules on tumor cells prevents them from presenting tumor antigens to CD8+ T cells.
-
T-cell Exclusion: An immunosuppressive TME can prevent T cells from infiltrating the tumor. This can be mediated by physical barriers created by the extracellular matrix or by the presence of immunosuppressive cell types.
-
Lack of PD-L1 Expression: While not always a perfect biomarker, the absence of PD-L1 expression on tumor cells or immune cells in the TME can indicate that the PD-1/PD-L1 axis is not the dominant mechanism of immune suppression.
Q2: My tumor model initially responded to anti-PD-1/PD-L1 therapy, but now the tumors are growing again. What could be causing this acquired resistance?
A2: Acquired resistance occurs when tumors that were initially sensitive to PD-1/PD-L1 blockade evolve mechanisms to evade the reinvigorated immune response. Common mechanisms include:
-
Loss of Target Antigen: Tumor cells may lose the expression of the neoantigen that was initially recognized by the T cells.
-
Upregulation of Alternative Immune Checkpoints: Tumors can upregulate other inhibitory receptors on T cells, such as TIM-3, LAG-3, or CTLA-4, leading to T-cell exhaustion.
-
Mutations in the Interferon-gamma (IFN-γ) Signaling Pathway: IFN-γ released by activated T cells is crucial for upregulating MHC expression on tumor cells. Mutations in genes like JAK1 or JAK2 can render tumor cells insensitive to IFN-γ.
-
Changes in the Tumor Microenvironment: An increase in the number or activity of immunosuppressive cells like regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or M2-polarized tumor-associated macrophages (TAMs) can create a newly suppressive environment.
Troubleshooting Guides
Issue 1: Poor T-cell Infiltration into the Tumor
If you observe a lack of CD8+ T-cell infiltration in your tumor model after anti-PD-1/PD-L1 treatment, consider the following troubleshooting steps:
Potential Cause & Solution
| Potential Cause | Troubleshooting Strategy | Experimental Approach |
| High levels of TGF-β in the TME | Combine anti-PD-1/PD-L1 with a TGF-β inhibitor. | Administer a TGF-β neutralizing antibody or a small molecule inhibitor of the TGF-β receptor in combination with the anti-PD-1/PD-L1 antibody.[2][3] |
| Presence of immunosuppressive myeloid cells (MDSCs, TAMs) | Deplete or reprogram MDSCs or TAMs. | Combine anti-PD-1/PD-L1 with agents targeting MDSCs (e.g., PI3Kδ/γ inhibitors) or TAMs (e.g., CSF1R inhibitors).[4][5] |
| Physical barriers (e.g., dense extracellular matrix) | Target the stromal components of the TME. | Consider combination with therapies that degrade the extracellular matrix, such as hyaluronidase. |
Quantitative Data Summary: Combination Therapy in Preclinical Models
| Combination Therapy | Tumor Model | Key Findings | Reference |
| Anti-PD-L1 + TGF-β Receptor Kinase Inhibitor (LY364947) | MC38 Colon Adenocarcinoma | Combination therapy significantly delayed tumor growth and improved long-term survival compared to anti-PD-L1 monotherapy. | |
| Anti-PD-L1 + PI3Kδ/γ Inhibitor (IPI-145) | MOC1 Head and Neck Cancer | Combination therapy induced CD8+ T lymphocyte-dependent primary tumor growth delay and prolonged survival. | |
| Anti-PD-1 + Anti-TIM-3/LAG-3/CTLA-4 | RENCA Renal Carcinoma (anti-PD-1 resistant) | Combination with anti-TIM-3, anti-LAG-3, or anti-CTLA-4 significantly delayed tumor growth. |
Issue 2: T-cell Exhaustion Despite Tumor Infiltration
If you observe T-cell infiltration but a lack of tumor control, the T cells may be exhausted.
Potential Cause & Solution
| Potential Cause | Troubleshooting Strategy | Experimental Approach |
| Upregulation of alternative immune checkpoints | Combine anti-PD-1/PD-L1 with blockade of other checkpoints. | Co-administer antibodies targeting TIM-3, LAG-3, or CTLA-4. |
| Presence of Tregs | Deplete or inhibit the function of Tregs. | Use an anti-CD25 antibody to deplete Tregs or combine with therapies that target Treg function. |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Tumor Model (MC38)
This protocol outlines the establishment of the MC38 colorectal adenocarcinoma model, which is responsive to PD-1/PD-L1 blockade.
Materials:
-
MC38 colorectal cancer cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
PBS (phosphate-buffered saline)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control
-
Calipers
Procedure:
-
Cell Culture: Culture MC38 cells in complete RPMI-1640 medium.
-
Tumor Cell Implantation:
-
Harvest MC38 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume twice a week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally (i.p.) twice a week.
-
-
Endpoint:
-
Monitor tumor growth and animal health. Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines.
-
Experimental Workflow for In Vivo Model
Caption: Workflow for a syngeneic mouse tumor model experiment.
Protocol 2: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for isolating and analyzing TILs from mouse tumors.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Live/dead stain
Example Antibody Panel for T-cells:
| Marker | Fluorochrome | Cell Type |
| CD45 | AF700 | All leukocytes |
| CD3e | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| PD-1 | PE | Exhausted/Activated T cells |
| TIM-3 | BV421 | Exhausted T cells |
| LAG-3 | BV605 | Exhausted T cells |
Procedure:
-
Tissue Dissociation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain with a live/dead marker according to the manufacturer's protocol.
-
Block Fc receptors with anti-CD16/32 for 10-15 minutes.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet, CD45+ cells to identify immune populations.
-
Signaling Pathway: PD-1/PD-L1 Axis
Caption: Simplified PD-1/PD-L1 signaling pathway in the tumor microenvironment.
Protocol 3: Immunohistochemistry (IHC) for PD-L1
This protocol provides a general outline for staining PD-L1 in formalin-fixed, paraffin-embedded (FFPE) mouse tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-mouse PD-L1 (e.g., clone 10F.9G2)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer (e.g., 20 minutes in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-PD-L1 antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. PD-L1 staining is typically observed on the cell membrane.
-
Logical Relationship of Resistance Mechanisms
Caption: Overview of primary and acquired resistance mechanisms to PD-1/PD-L1 blockade.
References
- 1. Response to programmed cell death-1 blockade in a murine melanoma syngeneic model requires costimulation, CD4, and CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β inhibition can overcome cancer primary resistance to PD-1 blockade: A mathematical model | PLOS One [journals.plos.org]
- 3. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PD-L1 efficacy can be enhanced by inhibition of myeloid derived suppressor cells with a selective inhibitor of PI3Kδ/γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myeloid-Derived Suppressor Cells Hinder the Anti-Cancer Activity of Immune Checkpoint Inhibitors [frontiersin.org]
Technical Support Center: Enhancing the Immunogenicity of Therapeutic Peptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the immunogenicity of therapeutic peptides.
Troubleshooting Guide
This section addresses common issues encountered during peptide immunization experiments.
Question: Why am I observing a low or no antibody titer after immunization with my peptide?
Answer: A low antibody response is a frequent challenge, as peptides are often poorly immunogenic on their own.[1][2][3] Several factors could be responsible.
Possible Causes & Solutions:
-
Poor Immunogenicity of the Peptide:
-
Inadequate Adjuvant:
-
Solution: Adjuvants are critical for enhancing the immune response. The choice of adjuvant can determine the type and magnitude of the response (e.g., Th1 vs. Th2). If you are using a standard adjuvant like Freund's adjuvant and seeing poor results, consider alternatives like liposome-based adjuvants or Toll-like receptor (TLR) agonists (e.g., CpG, poly I:C).
-
-
Peptide Degradation:
-
Solution: Peptides can be rapidly degraded by proteases in vivo. Assess the stability of your peptide in serum. Strategies to improve stability include chemical modifications like cyclization, PEGylation, lipidation, or incorporating unnatural amino acids.
-
-
Suboptimal Immunization Protocol:
-
Solution: Review your immunization schedule, dose, and route of administration. A typical schedule involves a primary immunization followed by one or two booster shots at 2-3 week intervals. Ensure the peptide/adjuvant emulsion is properly prepared and administered.
-
Question: My peptide appears to be unstable or is degrading in solution. What can I do?
Answer: Peptide stability is paramount for successful immunization. Degradation can occur via several chemical and physical pathways.
Common Degradation Pathways & Prevention Strategies:
| Degradation Pathway | Susceptible Residues/Sequences | Prevention & Mitigation Strategies |
| Oxidation | Met, Cys, His, Trp, Tyr | Store lyophilized peptide at -20°C or -80°C. Minimize exposure to atmospheric oxygen. Use antioxidants or metal chelators in formulations. |
| Hydrolysis | Asp-Pro (D-P), Asp-Gly (D-G) | Avoid prolonged exposure to acidic or basic pH; optimal stability is often at pH 3-5. Modify susceptible sequences via site-directed mutagenesis if possible. |
| Deamidation | Asn-Gly (N-G), Gln-Gly (Q-G) | Control pH, as the reaction is base-catalyzed. Lyophilization (freeze-drying) can enhance stability by reducing water content. |
| Aggregation | Hydrophobic residues | Optimize peptide concentration, pH, and ionic strength. Add excipients like sugars or polyols to stabilize the peptide structure. |
Question: I'm having issues with my peptide-carrier protein conjugation. What could be going wrong?
Answer: Conjugation efficiency can be affected by the choice of crosslinker, reaction conditions, and peptide solubility.
Troubleshooting Conjugation Issues:
-
Problem: Low Conjugation Efficiency.
-
Solution: Ensure the chosen crosslinker chemistry is appropriate for the available functional groups on your peptide and carrier (e.g., amines, carboxyls, sulfhydryls). Heterobifunctional crosslinkers like MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) can provide more specific conjugation between thiol groups on a cysteine-containing peptide and amine groups on the carrier. Verify the pH of the reaction buffer, as it is critical for many conjugation chemistries.
-
-
Problem: Peptide Precipitation During Conjugation.
-
Solution: Hydrophobic peptides may have poor solubility in aqueous buffers. Perform a small-scale solubility test before committing your entire peptide stock. You may need to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before slowly adding it to the reaction buffer.
-
-
Problem: Batch-to-Batch Variability.
-
Solution: Using homobifunctional cross-linkers like glutaraldehyde can lead to a complex mixture of products (peptide-peptide, protein-protein, etc.), making reproducibility difficult. Employing specific chemistries, such as linking through a unique terminal cysteine, can yield a more defined and reproducible product.
-
Frequently Asked Questions (FAQs)
Question: How do I choose the best adjuvant for my peptide vaccine?
Answer: The optimal adjuvant depends on the type of immune response you want to elicit. Adjuvants can act as delivery systems, preventing the rapid degradation of the peptide and enhancing uptake by antigen-presenting cells (APCs).
Comparison of Common Adjuvant Types:
| Adjuvant Type | Mechanism of Action | Predominant Immune Response | Common Examples |
| Aluminum Salts (Alum) | Depot formation, enhances antigen uptake by APCs. | Primarily Th2-biased (humoral immunity). | Aluminum hydroxide, Aluminum phosphate |
| Oil-in-Water Emulsions | Induces cytokine and chemokine production, recruiting innate immune cells. | Mixed Th1/Th2 response. | MF59 |
| TLR Agonists | Activate specific Toll-like receptors, linking innate and adaptive immunity. | Varies by TLR; TLR9 agonists (CpG) and TLR3 agonists (Poly I:C) often induce strong Th1/CTL responses. | CpG ODN, Poly(I:C), MPLA |
| Saponins | Forms immune-stimulating complexes (ISCOMs) that facilitate antigen delivery. | Potent inducer of both Th1 and Th2 responses. | QS-21 |
Question: What are the best strategies to improve the in vivo half-life of my therapeutic peptide?
Answer: Short in vivo half-life is a major hurdle for peptide therapeutics, primarily due to enzymatic degradation and rapid renal clearance. Several strategies can overcome this:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal filtration and masking it from proteolytic enzymes.
-
Lipidation: Conjugating fatty acids to the peptide can promote binding to serum albumin, which acts as a natural carrier, significantly extending circulation time.
-
Incorporation of Non-Natural Amino Acids: Replacing L-amino acids with D-amino acids or other synthetic analogs can sterically hinder protease activity, enhancing stability.
-
Albumin-Binding Moieties: Conjugating peptides to molecules that bind albumin, such as DSPE-PEG, enhances lymphatic drainage and delivery to lymph nodes, improving immunogenicity.
Question: What is the purpose of conjugating a peptide to a carrier protein?
Answer: Peptides, being small molecules, are often haptens—they can be recognized by B-cells but cannot stimulate the T-helper cells required for a robust and long-lasting antibody response. Conjugating the peptide to a large, immunogenic carrier protein provides the necessary T-cell epitopes. This allows T-helper cells to be activated by the carrier, which in turn helps activate the B-cells that recognize the peptide, leading to antibody production against the peptide.
Diagrams and Workflows
Experimental Workflow: Peptide Immunization and Titer Analysis
Caption: General workflow for peptide immunization and antibody titer analysis.
Logic Diagram: Troubleshooting Low Antibody Titer
Caption: Decision tree for troubleshooting a low antibody response.
Signaling Pathway: Adjuvant Action via TLR Activation
Caption: Simplified signaling pathway of a TLR agonist adjuvant in an APC.
Key Experimental Protocols
Protocol 1: Peptide-Carrier Protein Conjugation using MBS Crosslinker
This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein (e.g., KLH) using the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). This method creates a stable thioether bond.
Materials:
-
Peptide with a single free cysteine residue.
-
Carrier Protein (e.g., Keyhole Limpet Hemocyanin, KLH).
-
MBS Crosslinker.
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
DMSO (for dissolving MBS).
-
Desalting column (e.g., PD-10).
Procedure:
-
Carrier Protein Activation:
-
Dissolve the carrier protein (e.g., 10 mg of KLH) in 1 ml of Conjugation Buffer.
-
Dissolve MBS in DMSO to a concentration of ~10 mg/ml immediately before use.
-
Add a 20-fold molar excess of MBS to the carrier protein solution.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted MBS by passing the solution over a desalting column equilibrated with Conjugation Buffer. The activated carrier will be in the void volume.
-
-
Peptide Conjugation:
-
Dissolve the cysteine-containing peptide in Conjugation Buffer.
-
Immediately add the peptide solution to the activated carrier protein solution. A 1.5-fold molar excess of peptide over the number of maleimide groups introduced is recommended.
-
Incubate for 3 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench any remaining maleimide groups by adding a small amount of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purify the conjugate from unreacted peptide and byproducts via dialysis against PBS or using a larger desalting column.
-
Determine the protein concentration (e.g., BCA assay) and store the conjugate at -20°C or -80°C.
-
Protocol 2: Indirect ELISA for Antibody Titer Determination
This protocol is for determining the titer of antibodies raised against a peptide.
Materials:
-
High-binding 96-well ELISA plates.
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.
-
Peptide Antigen (the same one used for immunization).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1-3% BSA or non-fat dry milk in PBST.
-
Immune serum (primary antibody) and pre-immune serum (negative control).
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
Substrate (e.g., TMB for HRP).
-
Stop Solution (e.g., 1M HCl or H₂SO₄).
Procedure:
-
Plate Coating:
-
Dilute the peptide to 1-10 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted peptide to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing and Blocking:
-
Empty the plate and wash 3 times with 300 µl/well of Wash Buffer.
-
Add 200-300 µl of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C or room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the immune serum (and pre-immune serum) in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µl of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at 37°C or room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µl to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times. This final wash is critical to reduce background.
-
Add 100 µl of substrate to each well and allow color to develop (typically 15-30 minutes).
-
Stop the reaction by adding 100 µl of Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune control.
-
References
managing adverse events associated with peptide-based cancer vaccines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based cancer vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and preclinical research.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
Issue 1: Managing Injection Site and Systemic Adverse Events
Q: What are common injection site reactions, and are they considered normal?
A: Yes, local injection site reactions are the most common type of adverse event and are generally expected.[1][2] These reactions are typically mild to moderate (Grade 1-2), resolve on their own, and can be an indicator of a desired local immune response.[1][3][4]
Common symptoms include:
-
Redness or erythema
-
Swelling or induration
-
Pain or tenderness
-
Itching
-
Warmth at the injection site
These reactions often occur because the injection triggers mast cells in the skin to release histamine, a normal part of the immune response.
Q: How can I manage and minimize injection site reactions during my experiments?
A: Proper management and technique can significantly reduce the severity of local reactions. Key strategies are summarized in the table below.
| Strategy | Description | Rationale |
| Pre-Injection | Allow the refrigerated peptide solution to reach room temperature (30-60 mins). | Cold solutions can trigger a stronger local tissue response. |
| Apply a cold compress or ice pack to the site before injection. | Can dull nerve sensitivity and reduce immediate inflammation. | |
| Injection Technique | Ensure the injection site is cleaned with an alcohol pad and allowed to dry. | Reduces the risk of introducing contaminants that could cause irritation. |
| Use a fresh, sterile, fine-gauge needle (e.g., 31-gauge) for each injection. | Minimizes tissue trauma and discomfort. | |
| Inject the solution slowly and steadily. | Reduces mechanical stress on the tissue. | |
| Rotate injection sites consistently, avoiding the same spot more than once a week. | Prevents cumulative irritation and allows tissue to heal. | |
| Post-Injection | Apply a cold compress immediately after injection. | Helps to reduce swelling and inflammation. |
| Apply a warm compress 24 hours later. | Can help with the absorption and dispersal of the injected fluid. | |
| Avoid rubbing the site; apply gentle pressure with sterile gauze if needed. | Rubbing can worsen irritation and bruising. | |
| Formulation | Consider further diluting the peptide with more bacteriostatic water. | A less concentrated solution may be less irritating to the tissue. |
| Use over-the-counter topical creams (e.g., arnica for bruising) or oral antihistamines for itching. | Can provide symptomatic relief for mild reactions. |
Q: What about more severe or systemic adverse events?
A: While peptide vaccines are generally well-tolerated with a favorable safety profile compared to chemotherapy, severe adverse events (SAEs) can occur, although rarely. It is crucial to distinguish events caused by the vaccine from those related to disease progression or other concurrent treatments. A study analyzing 500 patients with advanced cancer identified only six Grade 3 SAEs directly attributable to the peptide vaccine.
| Vaccine-Related Severe Adverse Event (Grade 3) | Number of Cases (out of 500 patients) | Associated Finding |
| Severe skin reactions at injection site | 1 | Augmented immune response |
| Cellulitis around injection site | 1 | Augmented immune response |
| Edema of head and neck | 1 | Augmented immune response |
| Colitis | 1 | Augmented immune response |
| Rectal bleeding | 1 | Augmented immune response |
| Bladder-vaginal fistula | 1 | Augmented immune response |
| Data sourced from a study of 500 advanced cancer patients receiving personalized peptide vaccinations. |
In all these cases, the patients showed highly boosted cellular and humoral responses to the vaccine, suggesting the SAEs were linked to an over-augmented immune response.
Issue 2: Poor or Inconsistent Immunogenicity
Q: My peptide vaccine is not inducing a strong immune response. What are the potential causes?
A: Poor immunogenicity is a primary challenge for peptide vaccines. Peptides are small molecules and often require adjuvants and delivery systems to be effective. Several factors could be responsible:
-
Peptide Quality and Stability: The peptide may have degraded due to improper storage or handling, or it may contain impurities from synthesis that interfere with the immune response.
-
Suboptimal Formulation: The adjuvant may be inappropriate or insufficient to stimulate a robust innate immune response, which is critical for priming T cells.
-
Peptide Sequence: The chosen epitope(s) may have low binding affinity for MHC molecules or may not be efficiently processed and presented by antigen-presenting cells (APCs).
-
Immunodominance: The immune system may preferentially respond to certain epitopes over others, and the selected peptide might not be an immunodominant one.
-
Route of Administration: The route of injection (e.g., subcutaneous, intravenous) can significantly impact the magnitude of the resulting CTL response.
Q: I'm seeing high variability in immune responses between experimental subjects. Why?
A: Variability is common and can be attributed to the genetic diversity of subjects, particularly their MHC/HLA types. A specific peptide will only elicit a strong response in individuals with the corresponding HLA allele that can effectively present that peptide to T cells. This is a major reason why personalized or multi-peptide "cocktail" approaches are often explored.
Q: My in-vitro results (e.g., ELISpot) are strong, but I see no in-vivo anti-tumor effect. What's happening?
A: This is a well-documented and significant challenge in the field. A strong peptide-specific T-cell response in the blood does not always translate to clinical efficacy. Potential reasons include:
-
T-Cell Exhaustion: Vaccine-induced T cells may become exhausted or dysfunctional upon reaching the immunosuppressive tumor microenvironment (TME).
-
Tumor Escape: The tumor may have downregulated or lost the expression of the target antigen or the specific MHC molecule required for its presentation.
-
Lack of Tumor Infiltration: The activated T cells may not be trafficking effectively from the periphery into the tumor site.
-
Assay Limitations: Demonstrating T-cell responses with ex-vivo methods like ELISpot does not guarantee that the tumor is actively presenting the target antigen in a way that is recognizable by those T cells in vivo.
Issue 3: Peptide Handling, Quality, and Stability
Q: I suspect my peptide has degraded or is impure. How can I check its quality?
A: Rigorous quality control is critical, as impurities or degradation can lead to inconsistent results or failed experiments. Several analytical methods are standard for characterizing synthetic peptides.
| Analytical Method | Purpose | Key Information Provided |
| RP-HPLC / UPLC | Purity Assessment | Provides a chromatogram where a single, sharp peak indicates high purity. Additional peaks suggest impurities (e.g., truncated or modified sequences). |
| Mass Spectrometry (MS) | Identity Confirmation | Confirms the molecular weight of the peptide, verifying that the correct sequence was synthesized. |
| Amino Acid Analysis (AAA) | Net Peptide Content | Quantifies the exact amount of peptide in a lyophilized sample, which often contains 10-30% water and counterions by weight. |
| Circular Dichroism (CD) | Stability/Conformation | Assesses the secondary structure of the peptide and can detect changes due to degradation or aggregation under different conditions. |
Q: I am getting false-positive results in my T-cell assays. What could be the cause?
A: A surprising cause of false-positive results can be contamination of your peptide stock with other, highly immunogenic peptides. This can happen during custom synthesis, especially in facilities that produce many different peptides. One report found that an HIV-derived peptide library was contaminated with a cytomegalovirus (CMV) peptide, leading to spurious CD8+ T-cell responses in assays. It is recommended to perform biological QA/QC by testing your peptide on naive samples from donors not expected to respond.
Experimental Protocols
Protocol 1: Interferon-γ (IFN-γ) ELISpot Assay for Monitoring Antigen-Specific T-Cell Responses
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase or Horseradish Peroxidase)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Sterile PBS, Coating Buffer, Blocking Solution (e.g., RPMI + 10% FBS)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Peptide antigen of interest
-
Positive Control (e.g., Phytohemagglutinin - PHA) and Negative Control (medium or irrelevant peptide)
Methodology:
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of each well with 15 µL of 35-70% ethanol for 1 minute.
-
Wash plates 3 times with sterile PBS. Do not allow the membrane to dry out from this point forward.
-
Dilute the anti-IFN-γ capture antibody in sterile Coating Buffer to the recommended concentration (e.g., 10 µg/mL).
-
Add 100 µL of the antibody solution to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Decant the coating solution from the plate. Wash wells 3-4 times with sterile PBS.
-
Block the membrane by adding 150-200 µL of Blocking Solution to each well. Incubate for at least 2 hours at 37°C.
-
While blocking, prepare your cell suspension. Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour. Resuspend cells in culture medium at a final concentration of 2-3 x 10^6 cells/mL.
-
Decant the blocking solution. Add 100 µL of your peptide antigen (diluted to the desired concentration, e.g., 10 µg/mL) to the appropriate wells. Add positive and negative controls to their respective wells.
-
Gently add 100 µL of the cell suspension to each well (final cell count of 200,000-300,000 cells/well).
-
Incubate the plate for 18-48 hours at 37°C, 5% CO2. Do not disturb the plates during incubation to ensure distinct spot formation.
Day 3: Detection and Development
-
Decant cells and wash plates 6 times with PBS + 0.05% Tween 20 (PBST).
-
Add 100 µL of diluted biotinylated anti-IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.
-
Wash plates 6 times with PBST.
-
Add 100 µL of diluted streptavidin-enzyme conjugate. Incubate for 45-60 minutes at room temperature.
-
Perform a final wash series: 3 times with PBST, followed by 3 times with PBS only (to remove residual Tween 20).
-
Add 100 µL of the substrate solution to each well. Monitor spot development closely (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader.
Protocol 2: Quality Control of Synthetic Peptides using RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The method separates the target peptide from impurities based on hydrophobicity.
General Methodology:
-
Column Selection: A C18 column is the most common choice for peptide analysis. Typical dimensions are 4.6 mm internal diameter x 250 mm length with 5 µm particle size.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A or another appropriate buffer to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Run:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the peptide sample.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a flow rate of ~1 mL/min.
-
Monitor the elution profile using a UV detector, typically at a wavelength of 214-220 nm, which detects the peptide backbone.
-
-
Data Analysis: A pure peptide should yield a single, sharp, symmetrical peak. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Peptides for immunological assays should ideally be >80-95% pure.
Diagrams
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with peptide-based cancer vaccines? The most frequently reported adverse events are local injection site reactions, such as redness, swelling, pain, and itching. These are typically mild and self-resolving. Systemic side effects are uncommon, and severe adverse events are rare.
Q2: How do peptide vaccines compare to other immunotherapies in terms of safety? Peptide-based vaccines generally have a distinct characteristic of better tolerance and safety when compared to conventional treatments like chemotherapy or even other immunotherapies like immune checkpoint inhibitors, which can have substantial autoimmune-related toxicities.
Q3: What is the importance of adjuvants in peptide vaccine formulations? Adjuvants are critical components because peptides by themselves are often weakly immunogenic. Adjuvants help stimulate a local inflammatory response, which recruits and activates innate immune cells like dendritic cells. This enhanced activation is necessary to ensure the peptide antigen is effectively presented to T cells, leading to a more robust and durable adaptive immune response.
Q4: Why is there often a disconnect between immune response and clinical efficacy? A key challenge in the field is that a measurable immune response in the blood (e.g., peptide-specific T-cells) does not always translate to tumor regression. Reasons for this include the highly immunosuppressive tumor microenvironment, the potential for T-cells to become exhausted, and the possibility that tumors can evade the immune system by losing the target antigen (antigen escape).
Q5: How can I confirm the net peptide content of my vaccine preparation? The gross weight of a lyophilized peptide powder is not the same as the net peptide content, as it contains water and counterions from the synthesis process. The most accurate way to determine the precise amount of active peptide is through quantitative Amino Acid Analysis (AAA). This is crucial for accurate and reproducible dosing in experiments.
References
- 1. Peptide‐based therapeutic cancer vaccine: Current trends in clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. mdpi.com [mdpi.com]
formulation strategies to improve oral bioavailability of peptide inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing formulation strategies to improve the oral bioavailability of peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of peptide inhibitors?
The oral delivery of peptide and protein drugs (PPDs) is challenging due to several physiological and physicochemical hurdles in the gastrointestinal (GI) tract.[1][2] These barriers can be categorized as:
-
Enzymatic Barriers: Peptides face degradation by a host of proteolytic enzymes. This begins in the stomach with pepsin in a highly acidic environment and continues in the small intestine with enzymes like trypsin and chymotrypsin.[3][4]
-
Epithelial Barrier: The intestinal epithelium forms a significant barrier to absorption. The large size and hydrophilic nature of most peptides restrict their passage through the lipidic cell membranes (transcellular route).[3] Furthermore, the tight junctions between epithelial cells limit passage to molecules generally smaller than 500 Daltons, preventing most peptides from using the paracellular route.
-
Mucus Barrier: A layer of mucus lines the GI tract, which can trap and clear peptides before they reach the epithelial surface for absorption.
-
Physicochemical Instability: The varying pH throughout the GI tract, from highly acidic in the stomach (pH 1.5-3) to neutral or slightly alkaline in the intestine, can denature peptides and alter their solubility and structure.
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) on the surface of epithelial cells can actively pump absorbed peptides back into the intestinal lumen, further reducing net absorption.
Q2: How can I protect my peptide inhibitor from enzymatic degradation in the GI tract?
Protecting the peptide from enzymatic breakdown is a critical first step. Several strategies can be employed:
-
Co-administration with Enzyme Inhibitors: Formulating the peptide with protease inhibitors like aprotinin (a trypsin/chymotrypsin inhibitor) or bestatin (an aminopeptidase inhibitor) can locally reduce enzymatic activity, allowing more of the peptide to survive transit.
-
Enteric Coatings: Using pH-sensitive polymers to coat a tablet or capsule can protect the peptide from the acidic environment and pepsin in the stomach, ensuring it is released in the more neutral pH of the small intestine.
-
Chemical Modification: Modifying the peptide's structure can enhance its stability. Techniques include:
-
Cyclization: Creating a cyclic peptide structure can make it less susceptible to enzymatic cleavage.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can sterically hinder the approach of enzymes.
-
Incorporating Non-natural Amino Acids: Replacing natural amino acids with D-amino acids or other non-natural variants at cleavage sites can prevent enzyme recognition.
-
-
Encapsulation in Delivery Systems: Loading the peptide into nanoparticles, liposomes, or microparticles can physically shield it from enzymes until it is released at the absorption site.
Q3: My peptide has poor membrane permeability. What formulation strategies can improve its absorption?
If the peptide is stable but poorly absorbed, the focus shifts to overcoming the epithelial barrier. Key strategies include:
-
Permeation Enhancers: These are excipients that transiently increase the permeability of the intestinal epithelium. They can act by:
-
Opening Tight Junctions: Chelating agents like EDTA or polymers like chitosan can disrupt the proteins forming tight junctions, temporarily allowing for paracellular transport.
-
Altering Membrane Fluidity: Surfactants, fatty acids, and bile salts can interact with the lipid bilayer of epithelial cells, increasing its fluidity and facilitating transcellular passage.
-
-
Mucoadhesive Systems: These systems use polymers that adhere to the mucus layer, increasing the formulation's residence time at the absorption site and allowing for a higher concentration gradient to drive absorption. Thiolated polymers, or "thiomers," are a prominent example that can form covalent bonds with mucus.
-
Cell-Penetrating Peptides (CPPs): Conjugating the therapeutic peptide to a CPP, such as oligoarginine, can facilitate its transport directly across the cell membrane via endocytosis.
-
Lipid-Based Formulations: Formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate peptides and leverage lipid absorption pathways, including potential lymphatic transport, to improve bioavailability.
Q4: What are the advantages of using nanoparticle-based delivery systems?
Nanoparticle carriers offer a multi-faceted approach to overcoming oral delivery barriers. Their key advantages include:
-
Protection: They encapsulate the peptide, offering robust protection from both pH-induced and enzymatic degradation throughout the GI tract.
-
Controlled Release: The nanoparticle matrix can be designed for sustained or targeted release of the peptide at a specific site in the intestine.
-
Improved Permeation: Nanoparticles smaller than 200 nm may be able to penetrate the mucus layer. Their surface can also be functionalized with mucoadhesive polymers to increase residence time or with targeting ligands to engage with specific receptors on epithelial cells, promoting uptake.
Troubleshooting Guide
Problem 1: Peptide shows high stability in simulated intestinal fluid (SIF) but exhibits very low oral bioavailability in vivo.
-
Possible Cause: The primary issue is likely poor permeation across the intestinal epithelium, potentially exacerbated by the mucus barrier or efflux pumps. The peptide is stable but cannot be absorbed.
-
Troubleshooting Steps:
-
Introduce a Permeation Enhancer: Start by formulating the peptide with a well-characterized permeation enhancer. Sodium caprate is a common starting point.
-
Evaluate Mucus Interaction: Test the formulation in a mucus-producing cell line or use a mucus diffusion model. If mucus impedance is high, consider switching to a mucus-penetrating system (e.g., using PEGylated nanoparticles) or a mucoadhesive system to prolong contact time.
-
Check for Efflux: Use an in vitro model with Caco-2 cells to assess if the peptide is a substrate for efflux pumps like P-gp. If so, co-formulation with a P-gp inhibitor may be necessary.
-
Problem 2: Significant variability in plasma concentrations is observed between subjects in preclinical studies.
-
Possible Cause: Variability can stem from inconsistent formulation performance, such as premature release of the peptide, or physiological differences between animals (e.g., gastric emptying time).
-
Troubleshooting Steps:
-
Strengthen the Protective System: If using an enteric coat, ensure it is robust and dissolves reliably at the target pH. For nanoparticle systems, verify their stability in simulated gastric fluid (SGF) to ensure no premature "dose dumping."
-
Incorporate Mucoadhesives: Adding a mucoadhesive polymer can normalize the transit time of the formulation by ensuring it adheres to the intestinal wall, reducing variability caused by differences in GI motility.
-
Control pH Environment: Co-formulating with a pH-modifying agent like citric acid can create a localized acidic microenvironment upon release, which can inhibit intestinal peptidases and potentially improve absorption consistency.
-
Problem 3: The selected permeation enhancer shows signs of mucosal toxicity or irritation in animal models.
-
Possible Cause: Many effective permeation enhancers operate by temporarily disrupting cellular structures, which can lead to irritation or damage if the concentration is too high or the effect is not transient.
-
Troubleshooting Steps:
-
Reduce Enhancer Concentration: Perform a dose-response study to find the minimum effective concentration that enhances bioavailability without causing significant toxicity.
-
Screen Alternative Enhancers: Switch to a different class of enhancer with a milder mechanism of action. For example, if a harsh surfactant is causing issues, explore options like medium-chain fatty acids or chitosan.
-
Use a Targeted Release System: Encapsulate both the peptide and the enhancer in a delivery system that releases its payload only at the intended absorption site. This avoids exposing the entire GI tract to the enhancer and limits potential irritation.
-
Data Presentation: Formulation Strategy Comparison
The table below summarizes common formulation strategies, their mechanisms, and key considerations for researchers.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Troubleshooting |
| Enzyme Inhibitors | Competitively or non-competitively inhibit proteases (e.g., trypsin, pepsin). | Directly protects the peptide from its primary degradation pathway. | Potential for non-specific effects; inhibitors may have their own toxicity profiles. |
| Permeation Enhancers | Transiently open tight junctions or increase membrane fluidity to improve absorption. | Can significantly boost bioavailability of poorly permeable peptides. | Risk of mucosal toxicity/irritation; effect must be reversible. |
| Mucoadhesive Systems | Polymers (e.g., chitosan, thiomers) adhere to the mucus layer, increasing formulation residence time. | Increases contact time for absorption; can improve variability. | May not overcome the mucus barrier itself; peptide must still diffuse through mucus. |
| Mucus-Penetrating Systems | Utilizes mucolytic agents or hydrophilic, neutrally charged coatings (e.g., PEG) to reduce mucus interaction and allow diffusion. | Helps the delivery system reach the epithelial surface more effectively. | Requires careful nanoparticle engineering; may not protect against luminal enzymes. |
| Chemical Modification | Alters the peptide backbone (e.g., cyclization, PEGylation) to increase stability and/or permeability. | Provides inherent stability; can be highly effective. | Can alter peptide's biological activity; complex synthesis and purification. |
| Nanoparticulate Carriers | Encapsulates the peptide to protect it and facilitate its transport across the intestinal barrier. | Offers combined protection, controlled release, and potential for targeted delivery. | Complex manufacturing; potential for low drug loading; must ensure stability. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is a standard method to evaluate the potential of a formulation to enhance transport across the intestinal epithelium and to assess involvement of efflux pumps.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 250 Ω·cm² is typically required.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the peptide formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
To assess efflux, perform the experiment in reverse (Basolateral to Apical).
-
-
Sample Analysis: Quantify the peptide concentration in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. Cellular efficacy in some cyclic peptides has been observed with a Papp of around 0.4 × 10⁻⁶ cm/s or more.
Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model
This protocol determines the pharmacokinetic profile and absolute oral bioavailability (F%) of a peptide formulation.
-
Animal Preparation: Use fasted male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for blood sampling. Divide animals into an oral administration group and an intravenous (IV) administration group (for bioavailability calculation).
-
Dosing:
-
Oral Group: Administer the peptide formulation via oral gavage at the target dose.
-
IV Group: Administer the peptide dissolved in a suitable vehicle (e.g., saline) as a bolus injection through the jugular vein cannula.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the peptide from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both groups, including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Key physiological barriers encountered by a peptide inhibitor following oral administration.
References
- 1. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seranovo.com [seranovo.com]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjuvant Selection for Peptide Vaccine Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing appropriate adjuvants for peptide vaccine studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to inform your adjuvant selection process.
Frequently Asked Questions (FAQs)
Q1: Why are adjuvants necessary for peptide vaccines?
A1: Peptides, due to their small size and simple structure, are often poorly immunogenic on their own.[1][2] Adjuvants are critical components in peptide vaccine formulations because they enhance the immune response to the peptide antigen.[1] They function by creating a localized inflammatory environment, promoting the uptake of the antigen by antigen-presenting cells (APCs), and stimulating the innate immune system to trigger a more robust and long-lasting adaptive immune response.[3][4]
Q2: What are the main types of adjuvants used in peptide vaccine research?
A2: Several classes of adjuvants are commonly used, each with distinct mechanisms of action:
-
Aluminum Salts (Alum): These are the most widely used adjuvants in human vaccines and are known to primarily induce a Th2-biased immune response, which is important for antibody production.
-
Emulsions (e.g., Freund's Adjuvant, MF59): These are water-in-oil or oil-in-water emulsions that create a depot at the injection site for slow antigen release and attract immune cells. Freund's Complete Adjuvant (FCA) contains heat-killed mycobacteria and is a potent inducer of Th1 responses, but its use is generally limited to preclinical studies in animals due to its inflammatory side effects.
-
Toll-like Receptor (TLR) Agonists: These molecules, such as monophosphoryl lipid A (MPLA) and CpG oligonucleotides, activate specific TLRs on immune cells, leading to the production of pro-inflammatory cytokines and a strong Th1-biased immune response.
-
Saponins (e.g., QS-21): Derived from the bark of the Quillaja saponaria tree, these adjuvants are known to induce both Th1 and Th2 responses, as well as cytotoxic T lymphocyte (CTL) responses.
-
Polymeric Nanoparticles (e.g., PLGA): These biodegradable particles can encapsulate peptide antigens, protecting them from degradation and facilitating their uptake by APCs.
Q3: How do I choose the right adjuvant for my peptide vaccine?
A3: The selection of an appropriate adjuvant is critical and depends on the desired type of immune response. For indications requiring a strong antibody response, such as neutralizing toxins or preventing viral entry, a Th2-polarizing adjuvant like Alum may be suitable. For diseases where a cell-mediated immune response is crucial, such as cancer or intracellular pathogens, a Th1-polarizing adjuvant like a TLR agonist or a potent emulsion like FCA (in preclinical settings) would be a better choice. It is often recommended to screen a panel of adjuvants to empirically determine the best performer for a specific peptide antigen.
Q4: What is the difference between a Th1 and a Th2 immune response, and why is it important for vaccine development?
A4: Th1 and Th2 are two distinct types of T helper cell responses that orchestrate different arms of the adaptive immune system.
-
Th1 responses are characterized by the production of cytokines like interferon-gamma (IFN-γ) and are crucial for activating cytotoxic T lymphocytes (CTLs) and macrophages to combat intracellular pathogens and cancer cells.
-
Th2 responses are associated with the production of cytokines such as interleukin-4 (IL-4) and IL-5, which are important for stimulating B cells to produce antibodies.
The choice of adjuvant can significantly influence the polarization of the immune response towards either Th1 or Th2, which is a critical consideration in designing a vaccine that will be effective against the target disease.
Adjuvant Comparison Data
The following tables summarize quantitative data on the performance of different adjuvants with peptide antigens.
Table 1: Comparison of Antibody Titers Induced by Different Adjuvants with a Malaria Peptide
| Adjuvant | Peptide Formulation | Mean Antibody Titer | Antibody Avidity | Reference |
| Freund's Adjuvant (FCA) | Peptide-Diphtheria Toxoid Conjugate | High | High | |
| Muramyl Dipeptide (MDP) | Peptide-Diphtheria Toxoid Conjugate | High | High | |
| Alum | Peptide-Diphtheria Toxoid Conjugate | Low | Low | |
| None (Vaccinia Expression) | Peptide expressed in vaccinia virus | Intermediate | High |
Table 2: Cytokine Profiles Induced by Different Adjuvants in a DNA Prime-Protein Boost HIV Vaccine Model
| Adjuvant for Protein Boost | Predominant Cytokine Profile (6 hours post-boost) | Reference |
| QS-21 | IFN-γ, IL-4, IL-1β, MIP-1β | |
| Al(OH)₃ | Lower levels of IFN-γ, IL-4, IL-1β compared to QS-21 | |
| MPLA | Lower levels of IFN-γ, IL-4, IL-1β compared to QS-21 |
Troubleshooting Guides
Issue 1: Low or No Antibody Titer After Immunization
-
Question: I have immunized my animals with a peptide-adjuvant formulation, but the ELISA results show a very low or undetectable antibody titer. What could be the problem?
-
Answer:
-
Poor Immunogenicity of the Peptide: The peptide itself may be a weak immunogen. Consider conjugating the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity. Including a T helper epitope in the peptide sequence can also improve the immune response.
-
Suboptimal Adjuvant Choice: The chosen adjuvant may not be suitable for your peptide or the desired immune response. For instance, Alum is known to be a poor adjuvant for some peptides. Consider screening other adjuvants, such as emulsions or TLR agonists.
-
Improper Emulsion/Formulation: If using an emulsion adjuvant like Freund's, an unstable emulsion can lead to rapid clearance of the antigen and a poor immune response. Ensure the emulsion is stable by testing if a drop remains intact when placed in water. For Alum, ensure proper adsorption of the peptide to the aluminum salt.
-
Incorrect Peptide Dose: The dose of the peptide may be too low to elicit a strong response or, in some cases, too high, which can lead to tolerance. Perform a dose-response study to determine the optimal peptide concentration.
-
Issues with the Immunization Protocol: Check the immunization schedule, route of administration, and injection technique. Booster immunizations are often necessary to achieve high antibody titers.
-
Issue 2: High Background in ELISpot Assay
-
Question: My ELISpot plates show a high number of spots in the negative control wells, making it difficult to interpret the results. What is causing this high background?
-
Answer:
-
Inadequate Washing: Insufficient washing of the plates can leave residual reagents that contribute to background noise. Ensure thorough washing at each step.
-
Cell Viability and Number: Using too many cells per well or cells with low viability can lead to non-specific spot formation. Optimize the cell number and ensure high cell viability before starting the assay.
-
Contamination: Bacterial or fungal contamination of cell cultures or reagents can cause non-specific cytokine release. Maintain sterile techniques throughout the procedure.
-
Serum in Culture Medium: Some components in the serum used for cell culture can cause non-specific activation. It is advisable to screen different batches of serum for low background in the ELISpot assay.
-
Overdevelopment: Excessive incubation time with the substrate can lead to a general darkening of the membrane and high background. Reduce the development time.
-
Issue 3: Adverse Reactions at the Injection Site
-
Question: The animals in my study are developing severe inflammation and lesions at the injection site. What can I do to minimize these adverse effects?
-
Answer:
-
Choice of Adjuvant: Freund's Complete Adjuvant (FCA) is known to cause strong local inflammatory reactions. For subsequent immunizations, it is recommended to use Freund's Incomplete Adjuvant (FIA), which lacks the mycobacterial components. Consider using less inflammatory adjuvants like Alum or oil-in-water emulsions for your studies.
-
Injection Volume and Site: Injecting a large volume of the formulation at a single site can increase the severity of local reactions. It is better to distribute the total volume across multiple injection sites.
-
Emulsion Stability: An unstable emulsion can lead to the separation of the oil and aqueous phases, which can cause sterile abscesses. Ensure the emulsion is properly prepared and stable.
-
Antigen Purity: Contaminants in the peptide preparation can contribute to inflammation. Use highly purified peptides for your vaccine formulations.
-
Experimental Protocols
Protocol 1: Preparation of Peptide-Freund's Adjuvant Emulsion
This protocol describes the preparation of a water-in-oil emulsion using Freund's Adjuvant.
Materials:
-
Peptide solution (in sterile PBS or saline)
-
Freund's Complete Adjuvant (FCA) or Freund's Incomplete Adjuvant (FIA)
-
Two sterile glass or Luer-lock syringes
-
A sterile three-way stopcock or a double-hub needle
Procedure:
-
Prepare the peptide solution at twice the final desired concentration in a sterile buffer.
-
Draw the peptide solution into one syringe and an equal volume of Freund's Adjuvant into the other syringe.
-
Connect the two syringes using the three-way stopcock or double-hub needle.
-
Slowly push the peptide solution into the adjuvant-containing syringe.
-
Force the mixture back and forth between the two syringes repeatedly for at least 5-10 minutes until a stable, thick, white emulsion is formed.
-
To test the stability of the emulsion, carefully place a small drop onto the surface of cold water. A stable emulsion will form a cohesive droplet that does not disperse.
-
Use the prepared emulsion for immunization immediately.
Protocol 2: Preparation of Peptide-Alum Formulation
This protocol describes the adsorption of a peptide antigen to an aluminum salt adjuvant.
Materials:
-
Peptide solution (in sterile PBS)
-
Alum Adjuvant (e.g., Aluminum Hydroxide or Aluminum Phosphate)
-
Sterile microcentrifuge tubes
-
Gentle rotator or mixer
Procedure:
-
Prepare the peptide solution in a buffer that does not contain phosphate, as phosphate ions can compete with the peptide for binding to the alum.
-
In a sterile tube, add the peptide solution to the Alum Adjuvant suspension. The ratio of peptide to alum may need to be optimized, but a common starting point is a 1:1 volume ratio.
-
Mix the suspension gently by inverting the tube or using a rotator at room temperature for at least 30-60 minutes to allow for efficient adsorption of the peptide onto the alum particles.
-
(Optional) To confirm adsorption, centrifuge the suspension at a low speed (e.g., 500 x g for 5 minutes). Collect the supernatant and measure the protein concentration to determine the amount of unbound peptide.
-
Resuspend the peptide-alum complex in a sterile buffer before immunization.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to measure peptide-specific antibody titers in serum samples.
Materials:
-
96-well high-binding ELISA plates
-
Peptide antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Dilute the peptide antigen in coating buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted peptide to each well of the ELISA plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Protocol 4: Enzyme-Linked Immunospot (ELISpot) Assay for T Cell Response
This protocol describes a standard ELISpot assay to enumerate peptide-specific cytokine-secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)
-
Peptide antigen
-
Complete cell culture medium
-
Single-cell suspension of splenocytes or PBMCs from immunized and control animals
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., AEC or TMB)
-
ELISpot plate reader
Procedure:
-
Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash three times with sterile PBS.
-
Coat the plate with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Block the plate with complete cell culture medium for at least 1 hour at 37°C.
-
Prepare the single-cell suspension and count the cells. Adjust the cell concentration in complete medium.
-
Add the cells to the wells (typically 2x10⁵ to 5x10⁵ cells per well).
-
Add the peptide antigen to the appropriate wells at a pre-determined optimal concentration. Include positive control (e.g., mitogen) and negative control (medium alone) wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
Wash the plate five times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.
-
Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways activated by different adjuvants and a general experimental workflow for peptide vaccine studies.
Caption: TLR4 signaling pathway initiated by a TLR agonist.
Caption: NLRP3 inflammasome activation by Alum.
Caption: General experimental workflow for peptide vaccine studies.
References
- 1. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Immunogenicity of Therapeutic Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the immunogenicity of therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: What is therapeutic peptide immunogenicity and why is it a concern?
A: Immunogenicity is the propensity of a therapeutic peptide to trigger an immune response in the body.[1] This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the peptide's therapeutic effect, alter its pharmacokinetic profile, or, in rare cases, cause adverse events like allergic reactions or autoimmunity.[1][2][3] Minimizing immunogenicity is crucial for ensuring the safety and efficacy of peptide-based drugs.[4]
Q2: What are the primary drivers of peptide immunogenicity?
A: The primary drivers stem from the peptide being recognized as "foreign" by the immune system. This is fundamentally driven by the presence of specific amino acid sequences, known as epitopes, that can be presented by Major Histocompatibility Complex (MHC) molecules to T-cells, initiating an immune cascade. Key factors include:
-
T-cell Epitopes: Short peptide fragments that bind to MHC class II molecules on antigen-presenting cells (APCs), activating CD4+ helper T-cells. This T-cell help is critical for inducing the B-cells that produce high-affinity ADAs.
-
B-cell Epitopes: Surface-accessible regions of the peptide that are directly recognized by B-cell receptors, leading to antibody production.
-
Impurities: Peptide-related impurities from the synthesis process or degradation can introduce new epitopes or act as adjuvants, enhancing the immune response.
-
Formulation: Aggregation of the peptide, or certain excipients, can increase uptake by APCs and provoke an immune response.
Q3: What is the difference between "de-immunization" and "tolerization"?
A: De-immunization involves modifying the peptide's structure to reduce or eliminate its inherent immunogenicity, primarily by removing T-cell or B-cell epitopes. Tolerization , on the other hand, aims to modify the host's immune system to induce a state of non-responsiveness to the therapeutic peptide, for instance, by co-administering immunosuppressive agents like rapamycin encapsulated in nanoparticles.
Q4: Can chemical modifications like PEGylation eliminate immunogenicity?
A: Polyethylene glycol (PEG) modification, or PEGylation, is a widely used strategy that can significantly reduce immunogenicity. The PEG chain forms a protective layer that shields epitopes from immune cells and increases the peptide's size, slowing renal clearance. However, it doesn't guarantee complete elimination. In some cases, the PEG molecule itself can induce an anti-PEG antibody response. The choice of PEG structure (linear vs. branched) and attachment site can impact its effectiveness.
Troubleshooting Guides
Problem: My lead peptide candidate shows significant ADA development in pre-clinical animal models.
This is a common and critical issue. A systematic approach is required to diagnose the cause and implement a mitigation strategy.
Initial Troubleshooting Steps
-
Confirm Assay Validity: Ensure your anti-drug antibody (ADA) assay is robust, sensitive, and specific. Poor assay design can lead to false positives. Key parameters to check include sensitivity, drug tolerance, and matrix variability.
-
Characterize the Immune Response: Determine if the ADAs are neutralizing or non-neutralizing. Neutralizing antibodies directly inhibit the peptide's function and are a more significant concern.
-
Analyze Product Quality: Scrutinize the peptide formulation for impurities and aggregates. Peptide-related impurities, even at low levels (e.g., >0.1%), can be highly immunogenic.
Workflow for Diagnosing and Mitigating Immunogenicity
Caption: Workflow for immunogenicity troubleshooting and mitigation.
Problem: In silico tools predicted low immunogenicity, but in vitro T-cell assays are positive.
This discrepancy highlights that computational predictions are an important first step but not definitive.
-
Possible Cause 1: Cryptic Epitopes. The peptide may be processed by APCs in a way that reveals epitopes not predicted by standard algorithms.
-
Solution: Perform comprehensive epitope mapping using overlapping peptide libraries to empirically identify the immunogenic regions.
-
-
Possible Cause 2: Non-canonical MHC Binding. Some peptides may bind to MHC molecules in a way that is not accurately modeled by prediction algorithms, especially if they contain unnatural amino acids.
-
Solution: Rely on functional assays. An MHC binding assay can directly measure the peptide's affinity for various HLA alleles, validating or refuting the in silico data.
-
-
Possible Cause 3: Impurity-Driven Response. A co-purified contaminant in your peptide sample could be causing the T-cell activation.
-
Solution: Use highly purified peptide (>95%) for all cell-based assays. Test individual impurity species if they can be isolated to see if they are the source of the reactivity.
-
Data Summary Tables
Table 1: Comparison of Common De-immunization Strategies
| Strategy | Mechanism | Key Advantages | Key Disadvantages |
| Amino Acid Substitution | Mutate key residues within T-cell or B-cell epitopes to disrupt MHC binding or antibody recognition. | Potentially permanent reduction in immunogenicity; Preserves core peptide structure if done carefully. | Can alter peptide stability, function, or solubility; Requires extensive testing of new variants. |
| PEGylation | Covalently attach PEG chains to shield epitopes and increase hydrodynamic size. | Reduces immunogenicity, slows renal clearance, improves solubility and stability, extends half-life. | Can reduce biological activity; Risk of generating anti-PEG antibodies; Heterogeneous product. |
| Glycosylation | Attach sugar moieties to mask epitopes. | Can improve solubility and stability; May reduce immunogenicity. | Non-human glycans can be immunogenic; Complex manufacturing process. |
| Use of D-amino acids/Peptoids | Incorporate non-natural amino acids or backbone modifications to alter protease processing and MHC presentation. | Increases stability against proteolysis; Can significantly reduce T-cell activation. | May alter conformation and biological activity; Requires specialized synthesis. |
| Formulation with Tolerogenic Agents | Co-administer with agents (e.g., rapamycin) that induce immune tolerance. | Can prevent immune response without modifying the peptide; May overcome pre-existing immunity. | Systemic immunosuppression risks; Complex formulation and delivery. |
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of CD4+ T-cells in response to peptide stimulation, a key indicator of immunogenic potential.
Objective: To quantify the antigen-specific T-cell response to a therapeutic peptide.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a cohort of healthy, HLA-typed human donors. Deplete CD8+ T-cells to focus on the CD4+ helper T-cell response.
-
CFSE Labeling: Label the CD8-depleted PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each proliferation cycle.
-
Co-culture: Culture the CFSE-labeled cells with the therapeutic peptide at an optimized concentration (e.g., 5 µM) for 7 days.
-
Negative Control: Cells cultured with media/vehicle only.
-
Positive Control: Cells cultured with a known immunogenic protein (e.g., Keyhole Limpet Hemocyanin, KLH) or a pool of known T-cell epitope peptides.
-
-
Flow Cytometry Analysis: After the incubation period, stain the cells with fluorescently-labeled antibodies against CD4. Analyze the cells using a flow cytometer.
-
Data Interpretation: Gate on the live, CD4+ T-cell population. Proliferating cells will show reduced CFSE fluorescence ("CFSE-low"). The percentage of CFSE-low cells in the peptide-treated sample, compared to the negative control, indicates the level of T-cell activation.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common format for detecting ADAs in patient or animal serum/plasma.
Objective: To detect the presence of antibodies that can bind to the therapeutic peptide.
Methodology:
-
Reagent Preparation:
-
Capture Reagent: Conjugate the therapeutic peptide with biotin.
-
Detection Reagent: Conjugate the therapeutic peptide with a reporter molecule, such as Sulfo-TAG™ (for electrochemiluminescence) or horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated peptide. This will capture the reagent on the plate surface.
-
Incubate the coated plate with the study samples (e.g., patient serum), positive controls (a known anti-peptide antibody), and negative controls (naive serum).
-
If ADAs are present, they will "bridge" the biotinylated peptide on the plate and the labeled detection peptide added in the next step.
-
Add the labeled detection peptide and incubate.
-
Wash the plate to remove unbound reagents.
-
Add substrate (if using HRP) or read the plate on an appropriate instrument (for electrochemiluminescence).
-
-
Data Interpretation: A signal significantly above the background (determined by the negative control cut-point) indicates the presence of ADAs. The assay must be validated for parameters like sensitivity (typically aiming for at least 100 ng/mL), drug tolerance, and precision.
Caption: Schematic of a bridging ELISA for ADA detection.
References
- 1. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 2. The formulation and immunogenicity of therapeutic proteins: Product quality as a key factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. creative-biolabs.com [creative-biolabs.com]
refining protocols for consistent results in T-cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their T-cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring T-cell proliferation?
A1: The most common methods for measuring T-cell proliferation include:
-
Dye Dilution Assays (e.g., CFSE): In this method, cells are labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the amount of dye in the daughter cells is halved, which can be quantified using flow cytometry.[1][2][3] This technique allows for the analysis of individual cells and different cell populations.[1][4]
-
[3H]-Thymidine Incorporation: This is a classic method that measures the incorporation of radiolabeled thymidine into the DNA of dividing cells. It provides a quantitative measure of the overall proliferation within a cell culture.
-
BrdU/EdU Incorporation: These assays utilize synthetic nucleoside analogs, such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU). These analogs are incorporated into newly synthesized DNA and can be detected with specific antibodies or through click chemistry, often analyzed by flow cytometry.
Q2: What is a Stimulation Index (SI) and how is it calculated?
A2: The Stimulation Index (SI) is a ratio used to quantify the extent of T-cell proliferation in response to a specific stimulus. It is typically calculated by dividing the proliferation measurement of the antigen-stimulated sample by that of the unstimulated (negative control) sample. For example, this could be the counts per minute from a thymidine assay or the percentage of divided cells in a dye dilution assay.
Q3: How long should I stimulate T-cells in a proliferation assay?
A3: The optimal stimulation time can vary depending on the specific assay and cell type. For many T-cell proliferation assays, a culture period of 5-7 days is often optimal. However, for some protocols, a shorter incubation of 2-4 days may be sufficient. It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental conditions.
Q4: What are appropriate positive and negative controls for a T-cell proliferation assay?
A4: Including proper controls is crucial for interpreting your results.
-
Positive Controls: These ensure that the T-cells are capable of proliferating under the assay conditions. Common positive controls include polyclonal stimuli like anti-CD3/CD28 antibodies, Concanavalin A (ConA), or Phytohaemagglutinin (PHA).
-
Negative Controls: These establish the baseline level of proliferation in the absence of a specific stimulus. Unstimulated cells (media only) or cells stimulated with an irrelevant peptide are typically used as negative controls.
-
Unstained Control: In dye-based assays, an unstained control is essential to determine the background fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during T-cell proliferation assays and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Proliferation in Unstimulated Controls | 1. Serum Contamination: Fetal Bovine Serum (FBS) can contain antigens or mitogens that cause non-specific T-cell activation. 2. Poor Cell Health: Stressed or dying cells can sometimes exhibit increased background proliferation. 3. Microbial Contamination: Bacterial or fungal contamination can act as a mitogen. 4. Dye Concentration: High concentrations of proliferation dyes can be toxic and lead to non-specific activation. | 1. Screen different lots of FBS or consider using human serum (HS) for human cell assays. 2. Ensure high cell viability (>90%) before starting the assay. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from analysis. 3. Maintain sterile technique and use sterile, filtered solutions. 4. Titrate the proliferation dye to find the optimal concentration that provides bright staining with minimal toxicity. |
| Low or No Proliferation in Stimulated Wells | 1. Low Frequency of Antigen-Specific T-cells: The population of T-cells that recognize a specific antigen may be very low in the initial sample. 2. Suboptimal Stimulant Concentration: The concentration of the antigen or mitogen may be too high (causing activation-induced cell death) or too low. 3. Poor Antigen-Presenting Cell (APC) Function: Inadequate number or function of APCs can lead to inefficient T-cell activation. | 1. Increase the number of cells seeded per well. 2. Perform a dose-response titration for your stimulating agent to determine the optimal concentration. 3. If using purified T-cells, ensure a sufficient number of functional APCs are present. |
| Poor Reproducibility Between Wells or Experiments | 1. Inaccurate Cell Counting and Plating: Variations in cell numbers between wells can lead to inconsistent results. 2. Reagent Variability: Lot-to-lot variations in serum, media, or stimulating agents can affect outcomes. 3. Pipetting Errors: Inconsistent pipetting can introduce significant variability. 4. "Edge Effect" in Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. 5. Inconsistent Data Analysis: Subjective gating strategies in flow cytometry can lead to variability. | 1. Use a reliable cell counting method (e.g., automated counter or hemocytometer with trypan blue) and be precise when plating. 2. Test new batches of critical reagents before use in large experiments. 3. Use calibrated pipettes and ensure proper technique. 4. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 5. Establish and standardize a strict, objective gating strategy for flow cytometry analysis. |
| Weak or Absent Positive Control Activation | 1. Suboptimal Mitogen Concentration: The concentration of the positive control stimulant may not be optimal. 2. Poor Cell Viability: Low cell viability at the start of the assay will impair the ability of cells to proliferate. 3. Improper Culture Conditions: Incorrect incubator settings (temperature, CO2) or issues with the culture media can inhibit proliferation. | 1. Perform a dose-response experiment to determine the optimal concentration for your positive control mitogen. 2. Assess cell viability before starting the assay; it should be >90%. 3. Verify incubator calibration and ensure the culture medium is properly prepared and stored. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol outlines a general procedure for measuring antigen-specific T-cell proliferation from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, Penicillin-Streptomycin, and 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)
-
96-well flat-bottom culture plates
-
Antigen or mitogen of interest
Methodology:
-
Prepare PBMCs: Isolate PBMCs from whole blood using a method such as Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash cells and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium.
-
Incubate on ice for 5 minutes, then wash cells twice with complete medium.
-
-
Cell Plating and Stimulation:
-
Resuspend CFSE-labeled cells at an appropriate concentration in complete medium (e.g., 2 x 10⁶ cells/mL).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the antigen or mitogen at 2x the final desired concentration. Also set up unstimulated (media only) and positive controls.
-
-
Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining and Flow Cytometry:
-
Harvest cells from the plate.
-
Wash with FACS buffer.
-
Stain with a viability dye to exclude dead cells.
-
Stain with surface antibodies (e.g., anti-CD4, anti-CD8) to identify the T-cell population of interest.
-
Wash and resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE dilution profile within the live, gated T-cell population.
-
| Parameter | Typical Range / Value | Notes |
| Cell Type | PBMCs, Splenocytes, or Lymph Node Cells | Source of T-cells and APCs. |
| Seeding Density | 2 x 10⁵ to 5 x 10⁵ cells/well | For 96-well flat-bottom plates. |
| Antigen/Mitogen Conc. | Varies | A dose-response titration is highly recommended. |
| CFSE Concentration | 0.5 - 5 µM | Titrate for optimal staining versus toxicity. |
| Incubation Time | 3 - 7 days | Proliferation is often optimal around day 5-7. |
| Positive Control | Anti-CD3/CD28 antibodies, ConA, or PHA | Ensures cells are capable of proliferating. |
| Negative Control | Unstimulated cells (media only) or irrelevant peptide | Establishes baseline proliferation. |
Protocol 2: T-Cell Proliferation Assay using BrdU Incorporation
This protocol provides a general workflow for assessing T-cell proliferation via the incorporation of BrdU.
Materials:
-
Complete culture medium
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody (if required)
-
DNA counterstain (e.g., DAPI)
-
96-well culture plates
Methodology:
-
Cell Plating and Stimulation:
-
Plate T-cells at the desired density in a 96-well plate.
-
Add the stimulating agent (antigen or mitogen) and appropriate controls.
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for a period to allow incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
-
Fixation and Denaturation:
-
Remove the culture medium.
-
Add fixing/denaturing solution to each well and incubate for 30 minutes. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Antibody Staining:
-
Wash the wells.
-
Add the primary anti-BrdU antibody and incubate.
-
Wash and add the secondary antibody (if using an indirect detection method).
-
-
Detection and Analysis:
-
Add a DNA counterstain to visualize the cell nuclei.
-
Analyze the plate using a fluorescence microscope or a plate reader. Proliferating cells will show a positive signal for BrdU.
-
| Parameter | Key Consideration | Notes |
| BrdU Concentration | Titration required | Optimize for your cell type to ensure sufficient signal without toxicity. |
| DNA Denaturation | Critical step | The concentration of hydrochloric acid, temperature, and incubation period should be optimized. |
| Washing Steps | Thoroughness | Insufficient washing after denaturation can denature the antibodies. |
| Controls | Essential | Include negative controls (no BrdU), secondary antibody only controls, and isotype controls. |
Visualizations
Caption: Simplified T-cell activation signaling pathway.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 3. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
addressing solubility issues of BMSpep-57 in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with BMSpep-57. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing BMSpep-57 Solubility Issues
BMSpep-57 is a 15-amino acid macrocyclic peptide with a net negative charge at physiological pH, classifying it as an acidic peptide. Its solubility can be influenced by the buffer composition and pH. Below is a step-by-step guide to effectively dissolve BMSpep-57.
Initial Solubility Testing:
Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot to determine the optimal solvent.
Recommended Solvents and Buffers
The choice of solvent or buffer is critical for achieving successful solubilization of BMSpep-57. Based on its acidic nature, the following recommendations are provided.
| Solvent/Buffer Category | Recommended Options | Suitability for BMSpep-57 |
| Aqueous Buffers | Sterile, deionized water | A good starting point, but may not be sufficient for high concentrations. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | May have limited success due to the peptide's acidic nature. | |
| Basic Buffers | 0.1 M Ammonium Bicarbonate | Recommended for acidic peptides. Helps to deprotonate acidic residues and increase solubility. |
| 10% Ammonium Hydroxide | A stronger basic solution for peptides that are difficult to dissolve in weaker bases. | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Highly recommended for creating a concentrated stock solution. BMSpep-57 is known to be soluble in DMSO. |
| Dimethylformamide (DMF) | An alternative to DMSO. | |
| Formulations for In Vivo Studies | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A reported formulation for achieving a clear solution at ≥ 1.25 mg/mL.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Another reported formulation for a clear solution at ≥ 1.25 mg/mL.[1] |
Experimental Protocols
Protocol 1: Solubilization in a Basic Buffer
This protocol is recommended for preparing BMSpep-57 solutions for in vitro assays where an organic solvent is not desirable.
-
Preparation: Allow the lyophilized BMSpep-57 vial to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a small volume of sterile, deionized water to the vial to wet the peptide.
-
Basic Buffer Addition: Add 0.1 M ammonium bicarbonate dropwise while gently vortexing.
-
Observation: Continue adding the basic buffer until the peptide is completely dissolved, resulting in a clear solution.
-
pH Adjustment: If necessary, adjust the pH of the final solution to the desired value for your experiment.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm filter.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended method for preparing a high-concentration stock solution of BMSpep-57.
-
Preparation: Bring the lyophilized BMSpep-57 vial to room temperature.
-
DMSO Addition: Add the required volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved. A brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve BMSpep-57?
A1: For most applications, the recommended starting solvent is high-purity DMSO to create a concentrated stock solution. For applications where DMSO is not suitable, a basic buffer such as 0.1 M ammonium bicarbonate is a good alternative.
Q2: I dissolved BMSpep-57 in PBS, but the solution is cloudy. What should I do?
A2: A cloudy solution indicates incomplete dissolution or aggregation.[1] Since BMSpep-57 is an acidic peptide, its solubility in neutral buffers like PBS can be limited. To resolve this, you can try the following:
-
Add a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise until the solution clears.
-
Alternatively, start over by preparing a stock solution in DMSO and then diluting it into your desired aqueous buffer.
Q3: Can I use sonication to help dissolve BMSpep-57?
A3: Yes, gentle sonication in a water bath can be used to aid the dissolution of BMSpep-57, particularly when preparing a stock solution in DMSO.[2]
Q4: How should I store my BMSpep-57 solutions?
A4: For long-term storage, it is recommended to store BMSpep-57 solutions at -20°C or -80°C.[1] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q5: My BMSpep-57 precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution can occur if the final concentration of the peptide in the aqueous buffer is above its solubility limit. To prevent this:
-
Ensure the final concentration of DMSO in your working solution is kept as low as possible, but high enough to maintain solubility.
-
Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Consider using a buffer with a slightly basic pH to improve the solubility of the acidic BMSpep-57.
Visualizations
BMSpep-57 Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting BMSpep-57 solubility issues.
Signaling Pathway of BMSpep-57 Action
Caption: BMSpep-57 inhibits the PD-1/PD-L1 interaction, promoting T-cell activation.
References
Validation & Comparative
Validating In Vivo Target Engagement of BMSpep-57: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of BMSpep-57, a macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. While direct in vivo target engagement data for BMSpep-57 is not publicly available, this document outlines established and cutting-edge techniques and provides comparative data from alternative PD-L1 inhibitors to illustrate their application.
Executive Summary
BMSpep-57 is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway.[1][2] Validating that BMSpep-57 engages its target, PD-L1, within a living organism is crucial for its preclinical and clinical development. This guide explores three key methodologies for assessing in vivo target engagement:
-
Peptide-Based Positron Emission Tomography (PET) Imaging: A direct, quantitative imaging technique to visualize and measure target occupancy in real-time.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm target binding in tissues and cells by measuring changes in protein thermal stability.[3]
-
Pharmacodynamic (PD) Biomarker Analysis: An indirect approach to measure the downstream biological consequences of target engagement.
Each of these methods offers unique advantages and, when used in combination, can provide a comprehensive understanding of a drug candidate's in vivo behavior.
BMSpep-57 and Alternative PD-L1 Inhibitors: A Comparative Overview
BMSpep-57 is a macrocyclic peptide that competitively inhibits the PD-1/PD-L1 interaction with a reported IC50 of 7.68 nM.[2] For comparative purposes, this guide includes data from other PD-L1 inhibitors:
-
WL12: A peptide-based PET tracer for imaging PD-L1.
-
BMS-202: A small molecule inhibitor of the PD-1/PD-L1 interaction.[4]
-
Monoclonal Antibodies (mAbs): Such as Atezolizumab, which are established PD-L1 inhibitors.
Table 1: In Vitro Activity of Selected PD-L1 Inhibitors
| Compound | Type | Target | IC50 (nM) | Kd (nM) |
| BMSpep-57 | Macrocyclic Peptide | PD-L1 | 7.68 | 19, 19.88 |
| WL12 | Peptide | PD-L1 | ~23 | Not Reported |
| BMS-202 | Small Molecule | PD-L1 | 15,000 (SCC-3 cells) | Not Reported |
| Atezolizumab | Monoclonal Antibody | PD-L1 | Not Reported | Not Reported |
Method 1: Peptide-Based PET Imaging for Direct Target Engagement
Peptide-based PET imaging offers a non-invasive and quantitative method to directly visualize target engagement in vivo. This technique utilizes a radiolabeled peptide tracer that binds to the target protein. By comparing tracer uptake in treated versus untreated subjects, one can quantify the degree of target occupancy by the therapeutic agent.
Experimental Protocol: Peptide-Based PET Imaging
-
Radiotracer Preparation: The PD-L1 binding peptide, such as WL12, is conjugated with a chelator and radiolabeled with a positron-emitting radionuclide (e.g., 64Cu or 68Ga).
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells expressing varying levels of PD-L1 (e.g., H226 and HCC827).
-
Treatment and Imaging:
-
A cohort of tumor-bearing mice is treated with the therapeutic agent (e.g., a PD-L1 antibody).
-
24 hours post-treatment, both treated and control mice are injected with the radiolabeled peptide tracer (e.g., [64Cu]WL12).
-
PET-CT imaging is performed at various time points (e.g., 2 hours post-injection) to visualize tracer biodistribution.
-
-
Ex Vivo Biodistribution: After the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to confirm the imaging data.
-
Data Analysis: The reduction in radiotracer uptake in the tumors of treated animals compared to controls is calculated to determine the percentage of target engagement.
Expected Data and Comparison
A successful target engagement study would demonstrate a significant reduction in the accumulation of the radiolabeled peptide in the tumor of animals treated with BMSpep-57 compared to the vehicle-treated group.
Table 2: Example Data from a Peptide-Based PET Imaging Study for a PD-L1 Antibody
| Treatment Group | Tumor Model | Radiotracer Uptake (%ID/g) | Target Engagement (%) |
| Saline Control | hPD-L1 Xenograft | 11.56 ± 3.18 | 0 |
| PD-L1 mAb | hPD-L1 Xenograft | ~2.66 (calculated) | ~77 |
%ID/g = percentage of injected dose per gram of tissue.
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular or tissue context. The principle is based on the ligand-induced stabilization of the target protein upon heating. This method can be adapted for in vivo studies by treating animals with the compound and then performing CETSA® on isolated tissues or peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: In Vivo CETSA®
-
Animal Treatment: Mice are treated with BMSpep-57 or vehicle control.
-
Tissue/Cell Isolation: At a specified time point after treatment, tissues of interest (e.g., tumor, spleen) or blood are collected.
-
Cell Lysis and Heating: Tissues are homogenized, or PBMCs are isolated. The lysates or cells are divided into aliquots and heated to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of soluble PD-L1 in the supernatant is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PD-L1 as a function of temperature. A shift in the melting curve to a higher temperature in the BMSpep-57-treated samples compared to the control indicates target engagement.
Method 3: Pharmacodynamic (PD) Biomarker Analysis
This indirect method assesses the functional consequences of target engagement. For a PD-L1 inhibitor like BMSpep-57, this involves measuring changes in immune cell populations and cytokine levels, which are indicative of immune activation.
Experimental Protocol: Flow Cytometry for Immune Cell Profiling
-
Animal Model and Treatment: A syngeneic tumor model (e.g., CT26 in BALB/c mice) is used. Mice are treated with BMSpep-57, a control peptide, or a reference antibody.
-
Sample Collection: At the end of the treatment period, tumors and spleens are harvested.
-
Single-Cell Suspension: Tissues are processed to obtain single-cell suspensions.
-
Flow Cytometry Staining: Cells are stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, Granzyme B, Ki-67).
-
Data Acquisition and Analysis: The percentage and activation status of different immune cell populations are quantified using a flow cytometer.
Expected Data and Comparison
An effective PD-L1 inhibitor would be expected to increase the infiltration and activation of cytotoxic T lymphocytes (CD8+ T cells) within the tumor microenvironment.
Table 3: Example Pharmacodynamic Data from a Peptide PD-L1 Inhibitor Study
| Treatment Group | % of CD8+ T cells in Tumor | IFN-γ Levels |
| Saline Control | Baseline | Baseline |
| Peptide Inhibitor (0.5 mg/kg) | Increased | Increased |
| Anti-PD-L1 Antibody (0.5 mg/kg) | Increased | Increased |
Visualizing the Pathways and Processes
Signaling Pathway of PD-1/PD-L1 Inhibition
Caption: PD-1/PD-L1 signaling and BMSpep-57 inhibition.
Experimental Workflow for Peptide-Based PET Imaging
Caption: Workflow for in vivo PET imaging target engagement.
Logical Flow for Comparison of Target Engagement Methods
Caption: Comparison of in vivo target engagement methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bristol-Myers Squibb Release: Anti-LAG-3 (Bms-986016) In Combination With Opdivo (Nivolumab) Showed Activity In Patients With Melanoma Who Were Relapsed Or Refractory To Anti-PD-1/PD-L1 Therapy - BioSpace [biospace.com]
- 4. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PD-L1 Inhibition: BMSpep-57 (hydrochloride) vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the programmed cell death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of modern cancer immunotherapy. By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells, these therapies unleash the immune system to recognize and attack malignant cells. While monoclonal antibodies have been the primary modality for targeting this pathway, novel therapeutic approaches, such as peptide inhibitors, are gaining traction. This guide provides an objective comparison of the macrocyclic peptide inhibitor BMSpep-57 (hydrochloride) and established anti-PD-L1 monoclonal antibodies, supported by experimental data to inform research and development decisions.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data on the binding affinity and in vitro efficacy of BMSpep-57 (hydrochloride) in comparison to the well-established anti-PD-L1 monoclonal antibodies: Atezolizumab, Avelumab, and Durvalumab.
Table 1: Binding Affinity to Human PD-L1
| Inhibitor | Type | IC50 (nM) | Kd (nM) | Assay Method(s) |
| BMSpep-57 (hydrochloride) | Macrocyclic Peptide | 7.68[1] | 19 (MST), 19.88 (SPR)[1] | ELISA, MST, SPR |
| Atezolizumab | Monoclonal Antibody | 1.95 - 1.99 | 0.19 - 1.75 | Cell-based Bioassay, SPR |
| Avelumab | Monoclonal Antibody | - | 0.042 - 1.0 | SPR |
| Durvalumab | Monoclonal Antibody | 0.1 (vs. PD-1), 0.04 (vs. CD80) | 0.667 - 0.831 | ELISA, SPR |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. MST: Microscale Thermophoresis. SPR: Surface Plasmon Resonance. Lower values indicate higher potency/affinity.
Table 2: In Vitro Efficacy
| Inhibitor | Assay | Readout | Result |
| BMSpep-57 (hydrochloride) | SEB-stimulated PBMCs | IL-2 Production | Increased IL-2 levels at 500 nM and 1 µM[1] |
| Atezolizumab | Jurkat-PD-1/CHO-PD-L1 co-culture | Luciferase activity (NFAT pathway) | EC50: 0.22 - 0.32 nM |
| Avelumab | NK cell co-culture with TNBC cells | Cytotoxicity (ADCC) & Cytokine Production | Enhanced NK cell-mediated cytotoxicity and cytokine (IFN-γ, TNF-α) release[2][3] |
| Durvalumab | Ex vivo NSCLC tumor digests | Cytokine Production | Increased IFN-γ, IL-12, and TNF-α production |
PBMCs: Peripheral Blood Mononuclear Cells. SEB: Staphylococcal enterotoxin B. ADCC: Antibody-Dependent Cell-mediated Cytotoxicity. TNBC: Triple-Negative Breast Cancer.
Table 3: In Vivo Efficacy in Mouse Cancer Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| BMSpep-57 (hydrochloride) | Not Publicly Available | - | - |
| Atezolizumab | MC38 colorectal cancer | 3.3 mg/kg, q3d x 6 | 79% |
| MC38 colorectal cancer | 10 mg/kg, q3d x 6 | 68% | |
| CT26-hPD-L1 colon cancer | 3 mg/kg, q3d x 6 | 24.59% | |
| Avelumab | MC38 colorectal cancer | 400µ g/mouse , 3 injections over 1 week | Significant delay in tumor growth vs. control |
| MB49 bladder cancer | Not specified | Significant inhibition of tumor growth | |
| Durvalumab | Not Publicly Available | - | - |
q3d x 6: every three days for six doses.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the fundamental signaling pathways and the distinct mechanisms by which BMSpep-57 and monoclonal antibodies inhibit PD-L1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PD-L1 inhibitors.
Competitive ELISA for PD-1/PD-L1 Inhibition
Objective: To determine the concentration of an inhibitor (e.g., BMSpep-57 or monoclonal antibody) required to block the interaction between PD-1 and PD-L1 by 50% (IC50).
Materials:
-
96-well microtiter plate
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1-Fc fusion protein
-
Inhibitor (BMSpep-57 or monoclonal antibody) at various concentrations
-
HRP-conjugated anti-Fc secondary antibody
-
TMB substrate and stop solution
-
Coating, blocking, and wash buffers
Procedure:
-
Coating: Coat the wells of a microtiter plate with recombinant human PD-L1 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block the wells with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibition: Add a pre-incubated mixture of a fixed concentration of recombinant human PD-1-Fc and varying concentrations of the inhibitor to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add HRP-conjugated anti-Fc secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of an inhibitor to PD-L1.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human PD-L1 protein
-
Inhibitor (BMSpep-57 or monoclonal antibody) at various concentrations
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize recombinant human PD-L1 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the inhibitor over the sensor chip surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd = kd/ka).
T Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of a PD-L1 inhibitor to enhance T cell activation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
PD-L1 inhibitor (BMSpep-57 or monoclonal antibody) at various concentrations
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for measuring T cell proliferation (e.g., CFSE or BrdU) or cytokine production (e.g., ELISA or CBA for IL-2, IFN-γ)
Procedure:
-
Cell Preparation: Isolate PBMCs from two healthy donors. Designate one as the "responder" and the other as the "stimulator." Irradiate or treat the stimulator cells with mitomycin C to prevent their proliferation.
-
Co-culture: Co-culture the responder and stimulator PBMCs in a 96-well plate.
-
Treatment: Add the PD-L1 inhibitor at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 3-7 days at 37°C in a CO2 incubator.
-
Assessment of Proliferation: If measuring proliferation, stain the responder cells with CFSE before co-culture and analyze the dilution of the dye by flow cytometry after incubation.
-
Assessment of Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a cytometric bead array (CBA).
-
Analysis: Quantify the increase in T cell proliferation or cytokine production in the presence of the inhibitor compared to the untreated control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of PD-L1 inhibitors.
Conclusion
Both BMSpep-57 (hydrochloride) and monoclonal antibodies demonstrate potent inhibition of the PD-1/PD-L1 interaction. Monoclonal antibodies are well-established therapeutics with a wealth of clinical data. BMSpep-57, as a smaller macrocyclic peptide, may offer advantages in terms of tissue penetration and manufacturing costs, though further in vivo and clinical studies are needed to fully elucidate its therapeutic potential. The choice between these modalities will depend on the specific research or therapeutic context, considering factors such as the desired pharmacokinetic profile, potential for immunogenicity, and the specific tumor microenvironment. This guide provides a foundational dataset to aid in these critical decisions.
References
A Comparative Analysis of BMSpep-57 and Small Molecule PD-L1 Inhibitors in Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of a macrocyclic peptide versus small molecule inhibitors targeting the PD-L1 immune checkpoint.
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By blocking the interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and its receptor, Programmed Death-1 (PD-1), on T cells, these therapies can reinvigorate the body's own immune system to recognize and attack cancerous cells. While monoclonal antibodies have been the pioneers in this field, a new wave of therapeutic modalities, including macrocyclic peptides and small molecule inhibitors, is emerging with distinct advantages. This guide provides a comprehensive comparative analysis of a prominent macrocyclic peptide, BMSpep-57, and a class of orally bioavailable small molecule PD-L1 inhibitors.
Performance and Mechanism of Action: A Head-to-Head Comparison
BMSpep-57 is a 15-amino acid macrocyclic peptide that competitively inhibits the PD-1/PD-L1 interaction.[1] In contrast, many small molecule PD-L1 inhibitors employ a unique mechanism of action by inducing the dimerization of PD-L1, which in turn prevents its binding to PD-1.[2][3][4][5] This fundamental difference in their mechanisms underlies their distinct pharmacological profiles.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro performance metrics for BMSpep-57 and representative small molecule PD-L1 inhibitors.
| Parameter | BMSpep-57 | BMS-202 | CA-170 |
| Molecule Type | Macrocyclic Peptide | Small Molecule (Biphenyl derivative) | Small Molecule |
| Target(s) | PD-L1 | PD-L1 | PD-L1, VISTA |
| Binding Affinity (KD to PD-L1) | ~19-20 nM | 8 µM | Binds to PD-L1 in a cellular context |
| PD-1/PD-L1 Inhibition (IC50) | 7.68 nM | 18 nM | Does not disrupt PD-1/PD-L1 complex in TR-FRET |
| Cellular Activity | Induces high levels of IL-2 in PBMCs | Rescues PD-L1-mediated inhibition of IFN-γ production | Rescues IFNγ release by human PBMCs inhibited by PD-L1 |
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in syngeneic mouse models provide crucial insights into the anti-tumor activity of these inhibitors.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| BMS-202 | B16-F10 Melanoma | 60 mg/kg | 50.1% | Increased CD3+, CD8+, and CD8+IFN-γ+ T cells in the tumor. |
| Humanized mouse-transplanted human SCC-3 | 20 mg/kg | 41% | ||
| CA-170 | MC38 Colon Carcinoma | 10 mg/kg/day (oral) | 43% | Comparable to anti-PD-1 antibody (36% TGI). |
| B16F10 Metastasis Model | 10 mg/kg/day (oral) | 73% reduction in metastatic nodules | ||
| CT26 Colon Carcinoma (with docetaxel) | 10 mg/kg/day (oral) | 68% (combination) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to characterize PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is widely used to screen for and quantify the ability of a compound to disrupt the PD-1/PD-L1 interaction.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Dilute tagged PD-1 and PD-L1 proteins, as well as anti-tag donor and acceptor fluorophores, in an appropriate assay buffer.
-
Compound Plating: Dispense serial dilutions of the test compound (e.g., BMSpep-57, BMS-202) into a low-volume 384-well plate.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells containing the compound.
-
Detection Reagent Addition: Add the pre-mixed anti-tag FRET donor and acceptor reagents.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor signal) and determine the IC50 value of the inhibitor by plotting the ratio against the compound concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein.
Principle: One molecule (e.g., PD-L1) is immobilized on a sensor chip. The other molecule (e.g., BMSpep-57) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Protocol Outline:
-
Chip Preparation: Activate the sensor chip surface for protein immobilization.
-
Ligand Immobilization: Covalently couple recombinant PD-L1 protein to the activated sensor surface.
-
Analyte Injection: Inject a series of concentrations of the inhibitor (analyte) over the immobilized PD-L1 surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to measure the association (kon) and dissociation (koff) rates.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD), where KD = koff/kon.
T-Cell Co-Culture Bioassay for Functional Activity
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activity.
Principle: T cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter) are co-cultured with antigen-presenting cells (APCs) engineered to express PD-L1. The PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling and subsequent luciferase expression. An effective inhibitor will block this interaction and restore luciferase activity.
Protocol Outline:
-
Cell Seeding: Seed the PD-L1-expressing APCs (e.g., Raji-APC-hPD-L1) in a 96-well plate and incubate to allow adherence.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells containing the APCs.
-
T-Cell Addition: Add the PD-1-expressing Jurkat T-cell line to the wells.
-
Co-culture Incubation: Incubate the co-culture for a period sufficient to allow for T-cell activation (e.g., 6-24 hours).
-
Luciferase Assay: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value, representing the concentration at which the inhibitor restores 50% of the T-cell activity.
Visualizing the Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Contrasting mechanisms of PD-L1 inhibition.
Caption: General experimental workflow for evaluating PD-L1 inhibitors.
Conclusion
Both macrocyclic peptides, exemplified by BMSpep-57, and small molecule inhibitors represent promising alternatives to antibody-based therapies for targeting the PD-L1 immune checkpoint. BMSpep-57 demonstrates potent competitive inhibition of the PD-1/PD-L1 interaction. Small molecule inhibitors, on the other hand, offer the advantages of oral bioavailability and a distinct mechanism of action involving the induction of PD-L1 dimerization. The choice between these modalities for therapeutic development will depend on a variety of factors, including the desired pharmacokinetic profile, the specific tumor microenvironment, and the potential for combination therapies. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers to make informed decisions in the pursuit of novel and effective cancer immunotherapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational analysis of PD-L1 dimerization mechanism induced by small molecules and potential dynamical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Blockade: A Comparative Guide to Validating PD-1/PD-L1 Interaction Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMSpep-57 and other prominent inhibitors of the PD-1/PD-L1 interaction. We delve into the experimental data that validates their efficacy and present detailed protocols for key validation assays.
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the immune system. Blocking this interaction has emerged as a powerful strategy in cancer immunotherapy. BMSpep-57 is a macrocyclic peptide inhibitor that competitively targets this pathway.[1] This guide will compare its performance against other inhibitors, including small molecules and monoclonal antibodies, supported by experimental data.
Performance Comparison of PD-1/PD-L1 Inhibitors
The following table summarizes the quantitative data for BMSpep-57 and a selection of alternative inhibitors. The metrics provided, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), are crucial indicators of a compound's potency and binding affinity. Lower values for both IC50 and Kd generally signify a more potent inhibitor.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Assay Method(s) |
| BMSpep-57 | Macrocyclic Peptide | PD-L1 | 7.68[1] | 19 (MST), 19.88 (SPR)[1] | ELISA, MST, SPR |
| BMS-1166 | Small Molecule | PD-L1 | 1.4[2][3] | 5.7 (SPR) | HTRF, SPR |
| Nivolumab | Monoclonal Antibody | PD-1 | 0.8 | 3.06 | AlphaLISA, SPR |
| Pembrolizumab | Monoclonal Antibody | PD-1 | - | 0.027 | SPR |
| Atezolizumab | Monoclonal Antibody | PD-L1 | 0.211 | 1.75 | AlphaLISA, SPR |
| Durvalumab | Monoclonal Antibody | PD-L1 | 0.1 (vs PD-1), 0.04 (vs CD80) | 0.667 | ELISA, SPR |
| Avelumab | Monoclonal Antibody | PD-L1 | - | 0.0467 | SPR |
Signaling Pathway and Blockade Mechanism
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to escape immune surveillance. Inhibitors like BMSpep-57 physically block this interaction, thereby restoring the T-cell's ability to recognize and attack cancer cells.
Caption: PD-1/PD-L1 signaling pathway and blockade by BMSpep-57.
Experimental Protocols for Validation
Accurate validation of PD-1/PD-L1 blockade is paramount. Below are detailed methodologies for key experiments commonly employed in this field.
Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1/PD-L1 Blockade
This assay quantifies the inhibition of the PD-1/PD-L1 interaction in a plate-based format.
Protocol:
-
Coating: Coat a 96-well microplate with 200 ng/well of human PD-L1 protein overnight at 4°C.
-
Washing: Wash the plate with a suitable washing buffer.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer for 1.5 hours at room temperature.
-
Inhibitor Addition: Add the test inhibitor (e.g., BMSpep-57) at various concentrations.
-
PD-1 Addition: Add 200 ng/well of biotinylated human PD-1 protein and incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between molecules in real-time.
Protocol:
-
Chip Preparation: Immobilize human PD-1 or PD-L1 protein onto a sensor chip surface using amine coupling. A blank channel should be prepared for reference subtraction.
-
Analyte Injection: Inject the binding partner (analyte, e.g., BMSpep-57 or PD-L1 if PD-1 is immobilized) at various concentrations over the sensor surface.
-
Association and Dissociation: Monitor the change in the refractive index in real-time to measure the association (kon) and dissociation (koff) rates.
-
Regeneration: Regenerate the sensor chip surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to calculate the dissociation constant (Kd = koff/kon).
Cell-Based Bioassay for Functional Validation
Cell-based assays are crucial for determining the functional consequence of blocking the PD-1/PD-L1 interaction, often by measuring the restoration of T-cell activity. A common readout is the production of cytokines like Interleukin-2 (IL-2).
Protocol:
-
Cell Culture: Co-culture PD-1 expressing effector cells (e.g., Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator).
-
Inhibitor Treatment: Add the PD-1/PD-L1 inhibitor at a range of concentrations to the co-culture.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for T-cell activation.
-
Measurement of T-cell Activation:
-
Luminescence: If using a reporter cell line, measure the luciferase activity, which corresponds to NFAT activation and T-cell signaling.
-
Cytokine Production (IL-2/IFN-γ): Collect the cell culture supernatant and quantify the amount of secreted IL-2 or IFN-γ using an ELISA kit.
-
-
Data Analysis: Plot the measured signal (luminescence or cytokine concentration) against the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that elicits a half-maximal response.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating a novel PD-1/PD-L1 inhibitor.
Caption: A typical experimental workflow for validating PD-1/PD-L1 inhibitors.
References
A Comparative Guide to Biomarkers for Assessing BMSpep-57 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the target engagement of BMSpep-57, a macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. It offers a comparative analysis with alternative therapeutic modalities, namely the monoclonal antibodies pembrolizumab and nivolumab, supported by experimental data and detailed protocols.
Introduction to BMSpep-57 and Target Engagement
BMSpep-57 is a potent and competitive macrocyclic peptide that disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade T-cell-mediated immune surveillance. By blocking this interaction, BMSpep-57 aims to restore T-cell function and enhance anti-tumor immunity.
Assessing target engagement is crucial in the development of therapeutics like BMSpep-57. It provides direct evidence that the drug is binding to its intended target, PD-L1, and initiating the desired biological cascade. This is achieved through the measurement of various biomarkers, which can be categorized as proximal (target binding) and distal (pharmacodynamic effects).
Signaling Pathway and Experimental Workflow
The binding of PD-L1 on antigen-presenting cells or tumor cells to PD-1 on T-cells inhibits T-cell receptor (TCR) signaling, leading to T-cell "exhaustion" and reduced anti-tumor immunity. BMSpep-57 competitively binds to PD-L1, preventing its interaction with PD-1 and thereby unleashing the T-cell's effector functions.
The following diagram illustrates a general workflow for assessing BMSpep-57 target engagement, from initial binding assays to downstream functional readouts.
References
A Comparative In Vitro Analysis of BMSpep-57 and Nivolumab in Modulating the PD-1/PD-L1 Pathway
In the landscape of cancer immunotherapy, the blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction has emerged as a cornerstone of treatment for various malignancies. This guide provides a detailed in vitro comparison of two distinct therapeutic agents that target this critical immune checkpoint: BMSpep-57, a macrocyclic peptide inhibitor, and nivolumab, a well-established monoclonal antibody. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Targeting
BMSpep-57 is a potent and competitive macrocyclic peptide that acts as an inhibitor of the PD-1/PD-L1 interaction by binding directly to PD-L1.[1][2] As a 15-amino acid-containing cyclic peptide, its smaller size distinguishes it from monoclonal antibody inhibitors.[2]
Nivolumab , sold under the brand name Opdivo, is a fully human immunoglobulin G4 (IgG4) monoclonal antibody.[3][4] It functions by binding to the PD-1 receptor on T cells, thereby preventing its interaction with both PD-L1 and another ligand, PD-L2. This blockade releases the inhibition of the immune response, including the anti-tumor immune response.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of BMSpep-57 and nivolumab. It is important to note that these values are derived from separate studies and not from a head-to-head comparison.
| Parameter | BMSpep-57 | Nivolumab | Reference |
| Target | PD-L1 | PD-1 | |
| Molecular Type | Macrocyclic Peptide | Human IgG4 Monoclonal Antibody |
Table 1: General Characteristics
| Assay | Parameter | BMSpep-57 | Nivolumab | Reference |
| Microscale Thermophoresis (MST) | Kd for PD-L1 | 19 nM | - | |
| Surface Plasmon Resonance (SPR) | Kd for PD-L1 | 19.88 nM | - | |
| Scatchard Analysis | KD for PD-1 | - | 2.6 nmol/L | |
| ELISA Competition Assay | IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | - | |
| Surface Plasmon Resonance (SPR) | IC50 (PD-1/PD-L1 Inhibition) | - | 2.52 nmol/L | |
| Surface Plasmon Resonance (SPR) | IC50 (PD-1/PD-L2 Inhibition) | - | 2.59 nmol/L |
Table 2: Binding Affinity and Inhibition
| Assay | Cell Type | Stimulant | Effect of BMSpep-57 | Effect of Nivolumab | Reference |
| Cytokine Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal enterotoxin B (SEB) | Increased IL-2 production | Enhanced IL-2 secretion | |
| Mixed Lymphocyte Reaction (MLR) | Human T cells and Dendritic Cells | Allogeneic stimulation | - | Enhanced IFNγ release | |
| CMV-Recall Response Assay | T cells from CMV-responsive donors | CMV antigen | - | Augmented IFNγ secretion |
Table 3: Functional T-Cell Assays
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and points of intervention for nivolumab and BMSpep-57.
Caption: Generalized workflow for in vitro T-cell functional assays.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays based on the methodologies described in the cited literature.
PD-1/PD-L1 Binding Inhibition Assay (ELISA-based)
This assay is used to determine the concentration at which an inhibitor (like BMSpep-57) blocks 50% of the PD-1/PD-L1 interaction (IC50).
-
Plate Coating: Coat a 96-well plate with recombinant human PD-L1 protein and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Inhibitor Addition: Add serial dilutions of the inhibitor (BMSpep-57) to the wells.
-
PD-1 Addition: Add a constant concentration of biotinylated recombinant human PD-1 protein to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour. After washing, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay (SEB-Stimulated PBMCs)
This assay measures the ability of an inhibitor to enhance T-cell activation, often by quantifying cytokine production.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1-2 x 105 cells per well.
-
Treatment: Add serial dilutions of the test article (BMSpep-57 or nivolumab) and a constant, sub-optimal concentration of Staphylococcal enterotoxin B (SEB). Include appropriate controls (isotype control for nivolumab, vehicle control for BMSpep-57).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines such as IL-2 and IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
Mixed Lymphocyte Reaction (MLR)
The MLR assay assesses the ability of an inhibitor to enhance T-cell responses to allogeneic stimulation.
-
Cell Preparation: Isolate T cells and monocyte-derived dendritic cells (DCs) from two different healthy donors.
-
Co-culture: Co-culture the T cells (responders) with the allogeneic DCs (stimulators) at an appropriate ratio (e.g., 10:1) in a 96-well plate.
-
Treatment: Add serial dilutions of the test article (e.g., nivolumab) or an isotype control antibody.
-
Incubation: Incubate the co-culture for 5-7 days at 37°C in a humidified CO2 incubator.
-
Analysis: Measure T-cell proliferation (e.g., using a BrdU incorporation assay) or quantify cytokine levels (e.g., IFNγ) in the supernatant by ELISA.
Concluding Remarks
Both BMSpep-57 and nivolumab have demonstrated potent in vitro activity in disrupting the PD-1/PD-L1 axis, a key mechanism of immune evasion by cancer cells. Nivolumab, a monoclonal antibody, targets the PD-1 receptor on T cells, while BMSpep-57, a macrocyclic peptide, targets the PD-L1 ligand. The available data indicates that both agents effectively block the PD-1/PD-L1 interaction and enhance T-cell effector functions, as evidenced by increased cytokine production. The choice between a peptide-based inhibitor and a monoclonal antibody may depend on various factors including desired pharmacokinetic properties, route of administration, and potential for immunogenicity. The experimental protocols detailed herein provide a foundation for the continued in vitro characterization and comparison of these and other novel immune checkpoint inhibitors.
References
Cross-Validation of BMSpep-57 Activity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay platforms for validating the activity of BMSpep-57, a macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. The following sections detail the quantitative performance of BMSpep-57 across different methodologies, provide in-depth experimental protocols, and visualize key biological and experimental workflows.
Quantitative Data Summary
The activity of BMSpep-57 has been characterized using multiple biophysical and cell-based assays. The table below summarizes the key quantitative metrics obtained from these platforms.
| Assay Platform | Metric | BMSpep-57 Value | Reference |
| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 7.68 nM | [1] |
| MicroScale Thermophoresis (MST) | Kd | 19 nM | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 19.88 nM | [1] |
| PBMC-based IL-2 Secretion Assay | Functional Activity | Increased IL-2 production | [2] |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for assessing PD-1/PD-L1 inhibitors.
References
Validating the Specificity of BMSpep-57 for PD-L1 Over Other B7 Family Members
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the macrocyclic peptide inhibitor, BMSpep-57, for Programmed Death-Ligand 1 (PD-L1) against other members of the B7 family of immune-regulatory ligands. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this potent PD-1/PD-L1 interaction inhibitor.
Introduction to BMSpep-57 and the B7 Family
BMSpep-57 is a macrocyclic peptide that has demonstrated high potency in inhibiting the interaction between PD-1 and its ligand, PD-L1.[1][2] This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade immune surveillance. By blocking this pathway, BMSpep-57 can restore T-cell activity against tumors.
The B7 family of proteins are a group of transmembrane ligands that play a crucial role in the regulation of T-cell responses. This family includes both co-stimulatory and co-inhibitory molecules, and their members include B7-1 (CD80), B7-2 (CD86), PD-L1 (B7-H1, CD274), PD-L2 (B7-DC, CD273), ICOS-L (B7-H2), B7-H3 (CD276), and B7-H4 (VTCN1). Given the structural similarities among B7 family members, it is imperative to validate the specificity of any therapeutic agent targeting one of these ligands to avoid off-target effects.
Comparative Binding Affinity of BMSpep-57
Experimental data on the binding of BMSpep-57 to PD-L1 is well-documented, demonstrating a high affinity in the nanomolar range. However, direct experimental validation of BMSpep-57 binding to all other members of the B7 family is not extensively available in the public domain. The following tables summarize the known binding affinities and inhibitory concentrations of BMSpep-57 for PD-L1 and include available data on its interaction with other B7 family members.
Table 1: Binding Affinity and Inhibitory Concentration of BMSpep-57 for PD-L1
| Parameter | Value | Assay Method | Reference |
| IC50 (PD-1/PD-L1 inhibition) | 7.68 nM | ELISA-based competition assay | [1] |
| Kd (binding to PD-L1) | 19 nM | Microscale Thermophoresis (MST) | [1] |
| Kd (binding to PD-L1) | 19.88 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Specificity Profile of BMSpep-57 Against B7 Family Members
| B7 Family Member | Binding Observed | Binding Affinity (Kd) | Assay Method | Reference |
| PD-L1 (B7-H1) | Yes | 19 - 19.88 nM | MST, SPR | |
| B7-1 (CD80) | No | No binding detected | Not specified | |
| B7-2 (CD86) | Data not available | Data not available | - | |
| ICOS-L (B7-H2) | Data not available | Data not available | - | |
| PD-L2 (B7-DC) | Data not available | Data not available | - | |
| B7-H3 (CD276) | Data not available | Data not available | - | |
| B7-H4 (VTCN1) | Data not available | Data not available | - |
Note: The absence of binding data for several B7 family members highlights a gap in the publicly available research. The high specificity of other macrocyclic peptide and small molecule inhibitors targeting PD-L1 suggests a low probability of cross-reactivity, but this remains to be experimentally confirmed for BMSpep-57.
Signaling Pathways and Experimental Workflows
To understand the context of BMSpep-57's action and the importance of its specificity, it is crucial to visualize the signaling pathways of the B7 family and the experimental workflows used to determine binding affinities.
References
Unveiling the Arsenal: A Comparative Guide to Peptide and Antibody Inhibitors of T-Cell Exhaustion
For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the choice between peptide and antibody inhibitors for targeting T-cell exhaustion markers is a critical decision. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable therapeutic modality.
T-cell exhaustion, a state of T-cell dysfunction characterized by the progressive loss of effector functions, is a significant mechanism of tumor immune evasion. Key inhibitory receptors, or "exhaustion markers," such as Programmed Cell Death Protein 1 (PD-1), Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3), and Lymphocyte-Activation Gene 3 (LAG-3), are central targets for cancer immunotherapy. While monoclonal antibodies have dominated this landscape, peptide-based inhibitors are emerging as a promising alternative. This guide delves into a comparative analysis of these two classes of inhibitors, focusing on their performance, supported by experimental data and detailed methodologies.
At a Glance: Peptide vs. Antibody Inhibitors
| Feature | Peptide Inhibitors | Antibody Inhibitors |
| Molecular Weight | Smaller (typically <5 kDa) | Larger (~150 kDa) |
| Tumor Penetration | Generally better due to smaller size[1][2]. | Can be limited, especially in dense solid tumors[3][4][5]. |
| Binding Affinity | Variable, can be engineered for high affinity. | Typically very high (low nM to pM range). |
| Specificity | Can be highly specific. | Highly specific. |
| Half-life | Generally shorter, may require modifications for extension. | Longer, allowing for less frequent dosing. |
| Immunogenicity | Generally lower. | Can elicit an immune response (anti-drug antibodies). |
| Manufacturing | Chemical synthesis, generally more cost-effective. | Complex biological production, higher cost. |
| Oral Bioavailability | Generally low, often require parenteral administration. | Administered parenterally. |
| Off-target Effects | Can be designed for high specificity to minimize off-target effects. | Potential for off-target effects and immune-related adverse events (irAEs). |
Performance Data: A Head-to-Head Comparison
The following tables summarize quantitative data for peptide and antibody inhibitors targeting key T-cell exhaustion markers.
Programmed Cell Death Protein 1 (PD-1) Inhibitors
| Inhibitor Type | Specific Inhibitor | Target | Binding Affinity (K D) | In Vitro Activity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Peptide | TPP-1 | PD-L1 | 94.67 nM | Not Reported | 56% in H460 xenograft model | |
| Peptide | nABPD1 | PD-1 | Not Reported | 2.585 µM (blocking PD-L1 binding) | Not Reported | |
| Peptide | PD-1-0520 | PD-1/PD-L1 Interaction | -48.4 to -167.4 kJ/mol (Binding Free Energy) | ~80% reduction in PD-L1 binding at 10 µM | 68% in B16-F10 model | |
| Antibody | Pembrolizumab | PD-1 | ~0.63 to 20.3 nM | Not Reported | Not Reported in this study | |
| Antibody | Nivolumab | PD-1 | Not Reported | Not Reported | Not Reported | |
| Antibody | Toripalimab | PD-1 | 0.93 to 59.5 nM | Not Reported | Not Reported in this study |
Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) Inhibitors
| Inhibitor Type | Specific Inhibitor | Target | Binding Affinity (K D) | In Vitro Activity | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Peptide | cyc(EIDTVLTPTGWVAKRYS) | CTLA-4 | ~31 µM | Inhibited tumor growth in co-culture | Demonstrated in Lewis lung carcinoma model | |
| Antibody | Ipilimumab | CTLA-4 | 1.21 nM | Not Reported | Eradicated tumors in 4 of 8 mice (MC38 model) | |
| Antibody | CBT-509 | CTLA-4 | 0.273 nM | More potent than ipilimumab in MLR | Eradicated tumors in 7 of 8 mice (MC38 model) |
T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3) Inhibitors
| Inhibitor Type | Specific Inhibitor | Target | Binding Affinity (K D) | In Vitro Activity | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Peptide | P2 | TIM-3 | 166.3 nM | Submicromolar inhibition of ligand binding | Not Reported | |
| Peptide | P26 | TIM-3 | Specific binding demonstrated | Increased T-cell activity and cytokine levels | Inhibited growth of MC38-hPD-L1 tumors | |
| Antibody | M6903 | TIM-3 | High affinity | Blocks binding to PtdSer, CEACAM1, and Gal-9 | Not Reported |
Lymphocyte-Activation Gene 3 (LAG-3) Inhibitors
| Inhibitor Type | Specific Inhibitor | Target | Binding Affinity (K D) | In Vitro Activity | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Peptide | Macrocyclic Peptides | LAG-3 | pM cell-based binding affinity | nM activity in IL-2 functional assay | Not Reported | |
| Antibody | REGN3767 | LAG-3 | High affinity | Blocks LAG-3/MHC class II interaction | Significant tumor inhibition in combination with anti-PD-1 | |
| Antibody | BMS-986016 (Relatlimab) | LAG-3 | Not Reported | Not Reported | Promising clinical efficacy with nivolumab |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (K D) and kinetics (association rate k a, dissociation rate k d) of an inhibitor to its target protein.
Methodology:
-
Immobilization: The target protein (e.g., recombinant human PD-1) is immobilized on a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the inhibitor (peptide or antibody) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
Regeneration: After each injection, the sensor chip surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: The sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the k a, k d, and K D values.
In Vitro T-Cell Activation Assay
Objective: To assess the ability of an inhibitor to restore T-cell function in the presence of suppressive signals.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. T-cells within the PBMC population can be used or purified.
-
Co-culture Setup: Co-culture T-cells with target cells expressing the inhibitory ligand (e.g., cancer cells expressing PD-L1) or with plate-bound antibodies that stimulate the T-cell receptor (e.g., anti-CD3/CD28).
-
Inhibitor Treatment: Add the peptide or antibody inhibitor at various concentrations to the co-culture.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Readout: Measure T-cell activation by:
-
Cytokine Production: Quantify the concentration of cytokines like IFN-γ and IL-2 in the culture supernatant using ELISA.
-
Proliferation: Measure T-cell proliferation using assays like CFSE dilution or BrdU incorporation, analyzed by flow cytometry.
-
Activation Marker Expression: Analyze the expression of activation markers like CD25 and CD69 on T-cells by flow cytometry.
-
In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a host with a competent immune system.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the peptide inhibitor, antibody inhibitor, or a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T-cell numbers and activation status) by flow cytometry or immunohistochemistry.
Conclusion
Both peptide and antibody inhibitors present viable strategies for targeting T-cell exhaustion markers, each with a distinct set of advantages and disadvantages. Antibodies are well-established, with high affinity and long half-lives, but their large size can limit tumor penetration and they carry a higher risk of immunogenicity and manufacturing costs. Peptides offer the potential for better tumor penetration, lower immunogenicity, and more cost-effective production. However, their typically shorter half-life may necessitate modifications to improve their pharmacokinetic properties.
The choice between a peptide and an antibody inhibitor will ultimately depend on the specific therapeutic context, including the tumor type, the target, and the desired dosing regimen. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the development of next-generation immunotherapies.
References
Assessing the Synergistic Effects of PD-1/PD-L1 Pathway Inhibition with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the synergistic potential of combining PD-1/PD-L1 pathway inhibitors, such as the macrocyclic peptide inhibitor BMSpep-57, with conventional chemotherapy. While direct experimental data on the combination of BMSpep-57 with chemotherapeutic agents is not currently available in published literature, this guide leverages existing data from other PD-1/PD-L1 inhibitors to illustrate the anticipated synergistic effects and provides protocols for assessment.
The rationale for combining PD-1/PD-L1 checkpoint inhibitors with chemotherapy is based on the complementary mechanisms of action that can enhance anti-tumor immunity. Chemotherapy can induce immunogenic cell death (ICD) in cancer cells, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This process promotes the maturation of dendritic cells (DCs) and enhances the priming and activation of tumor-specific T cells. However, the tumor microenvironment often upregulates inhibitory checkpoint molecules like PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion. By blocking the PD-1/PD-L1 interaction, inhibitors can restore the function of tumor-infiltrating T cells, enabling them to effectively recognize and eliminate cancer cells.
Comparative Analysis of Preclinical Studies
The following tables summarize preclinical data from studies investigating the synergistic effects of combining PD-1/PD-L1 inhibitors with various chemotherapy drugs. This data, while not specific to BMSpep-57, provides a benchmark for expected outcomes.
Table 1: In Vitro Synergistic Effects of PD-1/PD-L1 Inhibitors and Chemotherapy on Cancer Cell Lines
| Cancer Type | PD-1/PD-L1 Inhibitor | Chemotherapy Drug | Cell Line | Key Findings | Combination Index (CI) | Reference |
| Diffuse Large B-cell Lymphoma | PD-1 Inhibitor | Cisplatin, Oxaliplatin, Etoposide | Pfeiffer | Significant inhibition of tumor cell proliferation | Not Reported | [1] |
| Breast Cancer | BMS-1166 (PD-L1 Inhibitor) | Doxorubicin | MDA-MB-231, MCF-7 | Significantly decreased cell viability and enhanced cytotoxicity | Not Reported | [2] |
| Head and Neck Squamous Cell Carcinoma | Anti-PD-L1 Antibody | Cisplatin | UMSCC-74A | Enhanced T-cell mediated killing of tumor cells | Not Reported | [3] |
Table 2: In Vivo Synergistic Effects of PD-1/PD-L1 Inhibitors and Chemotherapy in Animal Models
| Cancer Model | PD-1/PD-L1 Inhibitor | Chemotherapy Drug | Key Findings | Tumor Growth Inhibition | Reference |
| Syngeneic Tumor Model | Anti-PD-L1 Antibody | Multiple Classes | Augmented antitumor activity compared to monotherapy | Agent-specific synergy observed | [3] |
| Diffuse Large B-cell Lymphoma Xenograft | PD-1 Inhibitor | DHAP Regimen | Best curative effect in the combination group | Significantly reduced tumor progression | [1] |
Experimental Protocols
To assess the synergistic effects of a novel PD-1/PD-L1 inhibitor like BMSpep-57 with chemotherapy, the following experimental protocols are recommended:
Cell Viability and Synergy Assessment (In Vitro)
Objective: To determine the cytotoxic effects of the combination treatment on cancer cells and quantify the synergy.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., those with known PD-L1 expression) in appropriate media.
-
Drug Treatment: Treat cells with a range of concentrations of the PD-1/PD-L1 inhibitor, the chemotherapeutic agent, and their combination for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC50 values for each agent. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
T-cell Co-culture and Cytotoxicity Assay (In Vitro)
Objective: To evaluate the ability of the combination treatment to enhance T-cell mediated killing of cancer cells.
Methodology:
-
Co-culture Setup: Co-culture the target cancer cells with activated human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line.
-
Treatment: Treat the co-culture with the PD-1/PD-L1 inhibitor, chemotherapy drug, and the combination.
-
Cytotoxicity Measurement: After a defined incubation period, measure the lysis of cancer cells using a lactate dehydrogenase (LDH) release assay or by flow cytometry to quantify apoptotic cancer cells.
-
Cytokine Analysis: Collect the supernatant and measure the levels of key cytokines such as IFN-γ and IL-2 using ELISA to assess T-cell activation.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Methodology:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice (for patient-derived xenografts) or syngeneic tumor cells into immunocompetent mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups: vehicle control, PD-1/PD-L1 inhibitor alone, chemotherapy alone, and the combination.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for histological and immunohistochemical analysis of immune cell infiltration (e.g., CD8+ T cells) and markers of apoptosis (e.g., cleaved caspase-3). Analyze blood samples for systemic immune responses.
Visualizing Mechanisms and Workflows
Signaling Pathway of PD-1/PD-L1 Inhibition and Chemotherapy Synergy
Caption: Mechanism of chemotherapy and PD-L1 inhibitor synergy.
General Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing chemotherapy and PD-L1 inhibitor synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxorubicin effect is enhanced by sphingosine-1-phosphate signaling antagonist in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMSpep-57's Anti-Tumor Potential in Resistant Cancers: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of BMSpep-57, a novel macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1), and evaluates its potential anti-tumor activity, particularly in the context of resistant tumor models. While direct preclinical or clinical data for BMSpep-57 in resistant cancer models is not publicly available, this document summarizes its mechanism of action and available in vitro data. Furthermore, it draws a comparison with an alternative clinical-stage approach from Bristol-Myers Squibb for treating immunotherapy-resistant melanoma, providing a broader perspective on strategies to overcome treatment failure.
BMSpep-57: A Potent PD-1/PD-L1 Interaction Inhibitor
BMSpep-57 is a 15-amino acid macrocyclic peptide designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host's immune system. By inhibiting this pathway, BMSpep-57 aims to restore T-cell function and enhance the body's natural anti-tumor immune response.[1][2]
Biochemical and In Vitro Activity
BMSpep-57 has demonstrated potent and competitive inhibition of the PD-1/PD-L1 interaction in biochemical and cellular assays. Key performance metrics are summarized in the table below.
| Parameter | Value | Assay | Reference |
| IC50 | 7.68 nM | PD-1/PD-L1 Binding Assay | [1] |
| KD | 19.88 nM | Binding Assay with Fc-PD-L1 | [1] |
| PD-1/PD-L1 Binding Inhibition | Up to 98.1% (at 300 nM) | ELISA Competition Assay | |
| IL-2 Induction | High levels at 500 nM and 1 µM | Peripheral Blood Mononuclear Cells (PBMCs) |
These data indicate that BMSpep-57 effectively disrupts the PD-1/PD-L1 axis and can stimulate T-cell activity, as evidenced by the induction of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.
Signaling Pathway and Experimental Workflow
The mechanism of action of BMSpep-57 and a typical experimental workflow for evaluating PD-1/PD-L1 inhibitors are depicted below.
Alternative Strategy for Resistant Melanoma: Anti-LAG-3 Therapy
While specific data on BMSpep-57 in resistant tumors is lacking, Bristol-Myers Squibb has pursued other avenues for this patient population. One notable example is the investigation of BMS-986016 (relatlimab), an anti-lymphocyte-activation gene 3 (LAG-3) monoclonal antibody, in combination with the anti-PD-1 antibody nivolumab.
LAG-3 is another inhibitory receptor on T-cells that contributes to T-cell exhaustion. Preclinical studies suggest that inhibiting LAG-3 can restore the cytotoxic function of T-cells.
Clinical Efficacy in Anti-PD-1/PD-L1 Refractory Melanoma
A Phase 1/2a clinical trial (CA224-020) evaluated the combination of BMS-986016 and nivolumab in patients with advanced melanoma who had relapsed or were refractory to prior anti-PD-1/PD-L1 therapy.
| Parameter | All Evaluable Patients (n=48) | LAG-3 Expression ≥1% (n=25) | LAG-3 Expression <1% (n=14) | Reference |
| Objective Response Rate (ORR) | 12.5% | 20% | 7.1% |
These findings suggest that dual checkpoint blockade targeting both PD-1 and LAG-3 may be a viable strategy for overcoming resistance to anti-PD-1 monotherapy, particularly in patients whose tumors express the LAG-3 biomarker. The safety profile of the combination was reported to be similar to that of nivolumab monotherapy.
Comparison of BMSpep-57 and BMS-986016 (Relatlimab)
| Feature | BMSpep-57 | BMS-986016 (Relatlimab) |
| Molecule Type | Macrocyclic Peptide | Monoclonal Antibody |
| Target | PD-L1 | LAG-3 |
| Mechanism | Blocks PD-1/PD-L1 interaction to restore T-cell function. | Blocks LAG-3 to overcome T-cell exhaustion. |
| Data in Resistant Models | Not publicly available. | Clinical data available in anti-PD-1/PD-L1 refractory melanoma. |
| Administration | Potentially multiple routes due to smaller size. | Intravenous infusion. |
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Bioassay
A reporter cell-based assay can be used to determine the ability of compounds to block the PD-1/PD-L1 interaction. Jurkat T-cells engineered to express PD-1 and a luciferase reporter under the control of the NFAT promoter are co-cultured with CHO cells that overexpress a T-cell receptor ligand and PD-L1. Inhibition of the PD-1/PD-L1 interaction by a test compound restores the T-cell receptor signaling, leading to luciferase expression, which can be quantified.
Clinical Trial Protocol for BMS-986016 and Nivolumab Combination (CA224-020 - Paraphrased)
This was a Phase 1/2a open-label, dose-escalation and cohort expansion study. In the melanoma cohort, patients with disease progression on or after anti-PD-1/PD-L1 therapy received BMS-986016 at 80 mg in combination with nivolumab at 240 mg, administered intravenously every two weeks. The primary objectives were to assess the safety and objective response rate (ORR) according to RECIST v1.1 criteria.
Conclusion
BMSpep-57 is a potent inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro activity. While its efficacy in resistant tumor models remains to be publicly detailed, the broader strategy of Bristol-Myers Squibb to address immunotherapy resistance through alternative checkpoint blockade, such as with the anti-LAG-3 antibody BMS-986016 (relatlimab), provides a valuable framework for future investigations. Further preclinical and clinical studies are necessary to validate the anti-tumor activity of BMSpep-57 in cancers that are resistant to current standard-of-care therapies. The development of potent, small-molecule and peptide-based checkpoint inhibitors like BMSpep-57 holds promise for potentially more versatile and accessible treatment options in immuno-oncology.
References
- 1. Bristol Myers Squibb - Anti-LAG-3 (BMS-986016) in Combination with Opdivo (nivolumab) Showed Activity in Patients with Melanoma Who Were Relapsed or Refractory to Anti-PD-1/PD-L1 Therapy [news.bms.com]
- 2. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Peptide and Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with both small molecule and peptide inhibitors offering unique therapeutic opportunities. A critical aspect of preclinical and clinical development is the comprehensive characterization of a drug candidate's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding the distinct PK behaviors of peptides and small molecules is paramount for designing effective dosing regimens and anticipating potential drug-drug interactions. This guide provides an objective comparison of their pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Key Pharmacokinetic Differences at a Glance
Small molecule inhibitors, typically with a molecular weight of less than 900 Daltons, and peptide inhibitors, which are larger polymers of amino acids, exhibit fundamentally different pharmacokinetic properties. Small molecules often benefit from good oral bioavailability and the ability to cross cell membranes to engage intracellular targets.[1] In contrast, peptides generally face challenges with oral administration and are often restricted to extracellular targets due to their size and polarity.[2][3] However, peptides can offer higher target specificity and potency.[4]
A summary of the key pharmacokinetic parameters for each class is presented in the table below.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes typical quantitative data for key pharmacokinetic parameters of a representative small molecule and a peptide inhibitor. It is important to note that these values can vary significantly depending on the specific molecular structure and formulation.
| Pharmacokinetic Parameter | Small Molecule Inhibitor (e.g., a tyrosine kinase inhibitor) | Peptide Inhibitor (e.g., a GLP-1 receptor agonist) |
| Molecular Weight (Da) | < 900 | 1,000 - 5,000 |
| Oral Bioavailability (%) | 20 - 80 | < 2[5] |
| Time to Maximum Concentration (Tmax) (h) | 1 - 4 | 0.5 - 2 (subcutaneous) |
| Half-life (t½) (h) | 2 - 24 | 0.1 - 12 (unmodified); can be extended with modifications |
| Volume of Distribution (Vd) (L/kg) | 1 - 20 | 0.1 - 0.5 |
| Clearance (CL) (mL/min/kg) | 5 - 20 | 1 - 10 |
| Primary Route of Administration | Oral, Intravenous | Subcutaneous, Intravenous |
| Primary Clearance Mechanism | Hepatic metabolism (CYP450 enzymes) | Proteolytic degradation, renal filtration |
Visualizing the Pharmacokinetic Journey
The following diagrams illustrate the typical pharmacokinetic pathways for both peptide and small molecule inhibitors, as well as a standard experimental workflow for their evaluation.
Figure 1. Pharmacokinetic pathways of inhibitors.
Figure 2. Experimental workflow for PK profiling.
Detailed Experimental Protocols
Accurate determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the comparison of peptide and small molecule inhibitors.
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.
Protocol:
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is then added to the buffer in the wells of this donor plate.
-
Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution.
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane. The assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
Protocol:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor solution containing NADPH in a buffer at 37°C.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of a drug candidate.
Protocol:
-
Animal Acclimatization and Dosing: Rodents (e.g., rats or mice) are acclimated to the laboratory conditions. The test compound is administered via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: The collected blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Sample Quantification
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
Protocol:
-
Sample Preparation: Plasma samples are thawed, and a protein precipitation step is typically performed by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. After vortexing and centrifugation, the supernatant is collected. For peptides, solid-phase extraction (SPE) may be required for cleaner samples.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other matrix components on a suitable analytical column (e.g., a C18 column) using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte and internal standard are ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.
-
Data Acquisition and Processing: The peak areas of the analyte and the internal standard are integrated, and the ratio of their areas is used to construct a calibration curve from standards of known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Conclusion
The pharmacokinetic profiles of peptide and small molecule inhibitors present a study in contrasts, each with inherent advantages and disadvantages. Small molecules generally offer the convenience of oral administration and access to intracellular targets, while peptides often provide superior specificity and potency, albeit with challenges in delivery and stability. A thorough understanding of these differences, informed by robust in vitro and in vivo experimental data, is crucial for the successful development of novel therapeutics. The choice between these two modalities will ultimately depend on the specific therapeutic target, the desired clinical outcome, and the feasibility of overcoming their respective pharmacokinetic hurdles.
References
- 1. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From injections to pills: oral peptides set to transform drug development | [sailife.com]
Confirming the On-Target Effects of BMSpep-57 Through Genetic Knockdown Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMSpep-57, a macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction, and its alternatives. The focus is on the experimental validation of its on-target effects using genetic knockdown studies. This document outlines the rationale, experimental design, and expected outcomes of such studies, offering a framework for researchers seeking to confirm the mechanism of action of similar therapeutic peptides.
Introduction to BMSpep-57 and the PD-1/PD-L1 Pathway
BMSpep-57 is a potent inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway.[1][2] This pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[2] By blocking the PD-1/PD-L1 interaction, BMSpep-57 aims to restore anti-tumor immunity.
On-Target Effect Validation via Genetic Knockdown
To definitively attribute the biological effects of a drug to its intended target, genetic knockdown studies are the gold standard. In the case of BMSpep-57, this involves reducing the expression of its target, PD-L1, in cancer cells and observing a diminished or abolished effect of the peptide. This approach provides strong evidence that the observed cellular responses are indeed mediated through the intended PD-L1 target.
Logical Framework for On-Target Validation
Caption: Logical flow of confirming BMSpep-57's on-target effects.
Comparative Performance Data
The following table summarizes the key performance metrics of BMSpep-57 in comparison to other small molecule inhibitors of the PD-1/PD-L1 pathway.
| Inhibitor | Type | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Key Cellular Effects |
| BMSpep-57 | Macrocyclic Peptide | PD-L1 | 7.68[1][2] | 19, 19.88 | Increases IL-2 production in PBMCs |
| BMS-103 | Small Molecule | PD-L1 | 79.1 | 44 | Cytotoxic at higher concentrations |
| BMS-142 | Small Molecule | PD-L1 | 96.7 | 13.2 | Cytotoxic at higher concentrations |
| BMS-202 | Small Molecule | PD-L1 | 18 | N/A | Induces PD-L1 dimerization |
| Monoclonal Antibodies (e.g., Atezolizumab) | Antibody | PD-L1 | ~0.4-0.7 | ~0.4 | Blocks PD-1/PD-L1 interaction |
Experimental Protocols
PD-L1 Genetic Knockdown using siRNA
This protocol describes the transient knockdown of PD-L1 in a cancer cell line (e.g., MDA-MB-231) to validate the on-target effects of BMSpep-57.
Materials:
-
MDA-MB-231 cells (or another suitable PD-L1 expressing cancer cell line)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
PD-L1 specific siRNA and a non-targeting scramble siRNA control
-
BMSpep-57
-
Reagents for Western Blotting and qPCR
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
Co-culture medium
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute PD-L1 siRNA or scramble siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-48 hours.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm PD-L1 knockdown at the mRNA level using qPCR and at the protein level using Western Blotting.
-
-
BMSpep-57 Treatment and Co-culture:
-
Treat both the PD-L1 knockdown cells and the scramble control cells with BMSpep-57 or a vehicle control for a specified time.
-
Co-culture the treated cancer cells with activated T-cells.
-
-
Assessment of T-cell Activation:
-
After 24-72 hours of co-culture, collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using ELISA.
-
Alternatively, T-cell proliferation can be assessed using assays like CFSE staining.
-
Western Blotting for PD-L1 Expression
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
T-cell and Cancer Cell Co-culture Assay
Procedure:
-
Cancer Cell Preparation: Plate the PD-L1 knockdown and scramble control cancer cells in a 96-well plate and treat with BMSpep-57 or vehicle.
-
T-cell Activation: Activate T-cells (e.g., PBMCs or Jurkat cells) with anti-CD3/CD28 antibodies.
-
Co-culture: Add the activated T-cells to the cancer cell-containing wells at a specific effector-to-target ratio (e.g., 5:1).
-
Incubation: Incubate the co-culture for 24-72 hours.
-
Endpoint Analysis: Collect the supernatant to measure cytokine production by ELISA or harvest the T-cells to assess proliferation or other activation markers by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
PD-1/PD-L1 Signaling and BMSpep-57 Inhibition
Caption: BMSpep-57 blocks the PD-L1/PD-1 interaction, preventing T-cell inhibition.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating BMSpep-57's on-target effects.
Conclusion
The combination of in vitro functional assays with genetic knockdown studies provides a robust methodology for confirming the on-target effects of therapeutic peptides like BMSpep-57. By demonstrating that the activity of BMSpep-57 is dependent on the presence of its target, PD-L1, researchers can confidently attribute its immunomodulatory effects to the intended mechanism of action. This comparative guide offers a framework for designing and interpreting such validation studies, which are crucial for the preclinical and clinical development of targeted therapies.
References
Safety Operating Guide
Proper Disposal of BMSpep-57 (hydrochloride): A Guide for Laboratory Professionals
Researchers and drug development professionals handling BMSpep-57 (hydrochloride) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this potent macrocyclic peptide inhibitor.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. The handling of BMSpep-57 (hydrochloride) requires stringent safety measures to prevent accidental exposure.
Recommended PPE:
-
Eye Protection: Splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves are essential.
-
Respiratory Protection: A dust respirator should be used, particularly when handling the solid form of the compound, to avoid inhalation. A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1]
-
Protective Clothing: A full laboratory suit and boots are recommended to prevent skin contact.[1]
Always handle BMSpep-57 (hydrochloride) in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
II. Disposal of Unused or Expired BMSpep-57 (hydrochloride)
The primary principle for the disposal of BMSpep-57 (hydrochloride) is to treat it as hazardous chemical waste. All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix BMSpep-57 (hydrochloride) waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use a clearly labeled, leak-proof, and sealable container for collecting the waste. The label should include the chemical name ("BMSpep-57 (hydrochloride)"), the associated hazards (e.g., "Harmful if swallowed," "May cause respiratory irritation"), and the accumulation start date.
-
Waste Manifest: Maintain a waste manifest or log sheet that details the contents and quantity of the waste being accumulated.
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup by a certified hazardous waste disposal service.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
III. Decontamination of Labware and Surfaces
All labware, surfaces, and equipment that have come into contact with BMSpep-57 (hydrochloride) must be thoroughly decontaminated.
Decontamination Procedure:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect this rinseate as hazardous waste.
-
Washing: Wash the rinsed labware with soap and plenty of water.[1]
-
Surface Cleaning: For work surfaces, wipe down the area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with a laboratory-grade detergent and water. Dispose of the cleaning materials as hazardous waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the full recommended personal protective equipment.
-
Containment: For small spills, use appropriate tools to carefully collect the spilled material and place it into a designated hazardous waste container. For larger spills, use a shovel to collect the material. Avoid generating dust.
-
Decontamination: Decontaminate the spill area as described in the "Decontamination of Labware and Surfaces" section.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
V. Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | Do not store above 5˚C (41˚F) | |
| Stock Solution Storage (-80°C) | 6 months | |
| Stock Solution Storage (-20°C) | 1 month |
VI. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of BMSpep-57 (hydrochloride).
Caption: Workflow for BMSpep-57 (hydrochloride) Disposal.
This comprehensive guide provides the necessary information for the safe handling and disposal of BMSpep-57 (hydrochloride). Adherence to these procedures is critical for protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling BMSpep-57 (hydrochloride)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BMSpep-57 (hydrochloride). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Risk Assessment
Before handling BMSpep-57 (hydrochloride), a thorough risk assessment should be conducted. As with many research peptides, the full toxicological properties may not be fully known. Therefore, it is prudent to treat this compound as potentially hazardous. Potential risks include irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the required PPE for handling BMSpep-57 (hydrochloride).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. When working with flammable solvents during reconstitution, a fire-resistant coat is advised. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. The type of respirator should be chosen based on a risk assessment. |
Operational Plan: From Receipt to Use
Proper handling procedures are vital to preserve the peptide's integrity and ensure researcher safety.
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Reconstitution and Aliquoting: Reconstitution should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.
-
Solvent Selection: For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer. A specific protocol for BMSpep-57 suggests creating a stock solution in DMSO.
-
Technique: Add the solvent to the vial and swirl gently to dissolve the peptide; avoid vigorous shaking.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to divide the reconstituted solution into single-use aliquots for storage.
Emergency Procedures
Spill Response:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Decontaminate the area according to your institution's protocols.
-
Collect all contaminated materials in a designated hazardous waste container.
First Aid:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and PPE. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
All materials that have come into contact with BMSpep-57 (hydrochloride) must be treated as hazardous chemical waste.
-
Contaminated Materials: Pipette tips, gloves, vials, and other disposable materials should be collected in a clearly labeled hazardous waste container.
-
Aqueous Waste: All aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide waste down the drain.
-
Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental regulations. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Workflow for Handling BMSpep-57 (hydrochloride)
Caption: Figure 1. A logical workflow for the safe handling of BMSpep-57 (hydrochloride).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
